molecular formula C17H18N2O6 B7760104 Nifedipine CAS No. 915092-63-6

Nifedipine

Cat. No.: B7760104
CAS No.: 915092-63-6
M. Wt: 346.3 g/mol
InChI Key: HYIMSNHJOBLJNT-UHFFFAOYSA-N
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Description

Nifedipine is a dihydropyridine-class calcium channel blocker of significant interest in cardiovascular and physiological research . Its primary mechanism of action involves the potent inhibition of voltage-gated L-type calcium channels on vascular smooth muscle cells . This blockade reduces calcium ion influx, leading to peripheral arterial vasodilation, a decrease in systemic vascular resistance, and increased coronary blood flow . These properties make it a valuable compound for studying pathways related to hypertension, angina, and Raynaud's phenomenon in experimental models . In research applications, this compound is used to investigate calcium-dependent signaling pathways and vascular tone regulation. Its effects can be observed in both immediate-release and extended-release formulations, with the latter providing a more sustained concentration for chronic study models . Researchers should note that this compound is a substrate of the CYP3A4 enzyme and that its bioavailability can be significantly altered by concomitant exposure to other substances that affect this pathway, such as grapefruit juice . This product is supplied for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
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InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
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Molecular Formula

C17H18N2O6
Record name NIFEDIPINE
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Related CAS

60299-11-8 (mono-hydrochloride)
Record name Nifedipine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID2025715
Record name Nifedipine
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Molecular Weight

346.3 g/mol
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Physical Description

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L
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Vapor Pressure

2.6X10-8 mm Hg at 25 °C
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Impurities

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate
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Color/Form

Yellow crystals

CAS No.

21829-25-4, 193689-82-6, 915092-63-6
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Melting Point

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C
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Foundational & Exploratory

Nifedipine's Mechanism of Action in Vascular Smooth Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris. Its therapeutic efficacy is primarily attributed to its profound effects on vascular smooth muscle cells (VSMCs). This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's action in VSMCs. Beyond its well-established role as an L-type calcium channel antagonist, this document delves into the intricate signaling pathways modulated by this compound, influencing not only vasodilation but also cellular proliferation, migration, and phenotype. This guide synthesizes quantitative data from various studies, details key experimental protocols for investigating this compound's effects, and provides visual representations of the associated signaling cascades and experimental workflows.

Core Mechanism of Action: L-type Calcium Channel Blockade

This compound's primary mechanism of action in vascular smooth muscle cells is the selective inhibition of L-type voltage-gated calcium channels (Ca_v1.2).[1][2][3] These channels are critical for regulating the influx of extracellular calcium (Ca²⁺) into the cell upon membrane depolarization.[4] The influx of Ca²⁺ is the initial trigger for a cascade of events leading to smooth muscle contraction.

By binding to the α1 subunit of the L-type calcium channel, this compound allosterically modulates the channel's function, reducing the probability of it opening in response to depolarization.[2] This blockade of Ca²⁺ influx leads to a decrease in the intracellular free calcium concentration.[5] The reduction in intracellular Ca²⁺ prevents the formation of the Ca²⁺-calmodulin complex, which in turn inhibits the activation of myosin light chain kinase (MLCK).[6] Consequently, the phosphorylation of myosin light chains is reduced, leading to the relaxation of the vascular smooth muscle, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.[2][3]

Quantitative Data on this compound's Interaction with L-type Calcium Channels

The potency and affinity of this compound for L-type calcium channels have been quantified in various studies. The following table summarizes key quantitative parameters.

ParameterValueCell Type/TissueReference
IC₅₀ (L-type Ca²⁺ Current Inhibition) 6.6 nMCaV1.2 expressing cells[7]
~200 nMRetinal arteriolar smooth muscle[8]
EC₅₀ (Inhibition of store refilling) 64 nMRabbit arteriolar smooth muscle[9]
Effect on Intracellular Ca²⁺ ↑ from ~49 nM to ~203 nM (at 10 µM)Cultured human smooth muscle cells[5]
↓ in KCl-pre-contracted arteriesRat small mesenteric arteries[10]

Beyond Vasodilation: this compound's Influence on VSMC Proliferation, Migration, and Phenotype

Recent research has unveiled that this compound's effects on VSMCs extend beyond simple vasodilation, encompassing the modulation of key cellular processes involved in vascular remodeling and pathology, such as atherosclerosis.

Inhibition of VSMC Proliferation

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells.[1][11] This anti-proliferative effect is crucial in preventing the pathological thickening of the arterial wall. Several signaling pathways are implicated in this action:

  • LKB1-AMPK Pathway: this compound activates AMP-activated protein kinase (AMPK) in a dose- and time-dependent manner, which subsequently inhibits VSMC proliferation and the production of reactive oxygen species (ROS).[1] This activation is dependent on the upstream kinase LKB1.[1]

  • MEK-ERK Pathway: this compound has been demonstrated to decrease the phosphorylation of both extracellular signal-regulated kinase (ERK) 1/2 and its upstream kinase, mitogen-activated protein kinase kinase (MEK) 1/2.[12][13] The MEK-ERK pathway is a well-known signaling cascade that promotes cell proliferation.

  • Akt Signaling: this compound can suppress the upregulation of Akt signaling, a key pathway in cell survival and proliferation.[14][15] This inhibition of Akt phosphorylation contributes to the suppression of VSMC dedifferentiation and neointimal thickening.[14]

Inhibition of VSMC Migration

The migration of VSMCs is a critical event in the development of atherosclerotic plaques. This compound has been found to interfere with this process through the following mechanism:

  • Pyk2-Src Axis: this compound inhibits the activation of the Ca²⁺-dependent tyrosine kinase, Pyk2, and the subsequent activation of Src.[16] This Pyk2-Src signaling axis is essential for actin remodeling processes, including the formation of lamellipodia and membrane ruffling, which are necessary for cell migration.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in vascular smooth muscle cells.

Vascular Smooth Muscle Cell Culture
  • Isolation: VSMCs can be isolated from various vascular tissues, such as the aorta or umbilical cord, using enzymatic digestion methods.[6] A common method involves the use of collagenase and elastase to digest the extracellular matrix and release the cells.

  • Culture Conditions: Primary human VSMCs are typically cultured in a specialized smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum.[17] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[17]

Patch-Clamp Electrophysiology for L-type Calcium Channel Recording
  • Objective: To measure the effect of this compound on L-type calcium channel currents in single VSMCs.

  • Cell Preparation: Freshly isolated VSMCs are plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 120 NaCl, 5 CsCl, 1 MgCl₂, 10 BaCl₂ (as the charge carrier to enhance current and block K⁺ channels), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV to ensure channels are in a resting state.

    • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit inward Ba²⁺ currents through L-type calcium channels.

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • Record the currents in the presence of this compound to determine the dose-dependent inhibition.

Intracellular Calcium Measurement using Fura-2 AM
  • Objective: To measure changes in intracellular calcium concentration in response to this compound.

  • Dye Loading:

    • Incubate cultured VSMCs with Fura-2 AM (acetoxymethyl ester), a ratiometric calcium indicator, in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[18][19][20]

    • Wash the cells to remove extracellular dye.

  • Imaging:

    • Mount the coverslip with loaded cells onto a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • After establishing a baseline, apply stimuli (e.g., KCl to induce depolarization) in the presence and absence of this compound and record the changes in the fluorescence ratio.

Western Blotting for Signaling Protein Phosphorylation
  • Objective: To assess the effect of this compound on the phosphorylation status of proteins in signaling pathways like MEK-ERK and Akt.

  • Cell Treatment and Lysis:

    • Culture VSMCs to near confluence and then serum-starve for 24 hours to reduce basal phosphorylation.

    • Treat the cells with this compound at various concentrations for a specified duration.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Procedure:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK, phospho-Akt) and total proteins.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.[21]

Cell Proliferation Assay (MTT Assay)
  • Objective: To quantify the effect of this compound on VSMC proliferation.

  • Procedure:

    • Seed VSMCs in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[22][23]

    • Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Objective: To evaluate the effect of this compound on the migratory capacity of VSMCs.

  • Procedure:

    • Grow VSMCs to a confluent monolayer in a culture dish.

    • Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and replace the medium with fresh medium containing different concentrations of this compound.

    • Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).

    • The rate of cell migration can be quantified by measuring the closure of the wound area over time.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.

Nifedipine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_other_pathways Other Signaling Pathways Affected by this compound This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_ion_int Ca²⁺ (intracellular) L_type_Ca_Channel->Ca_ion_int Influx Relaxation VSMC Relaxation (Vasodilation) L_type_Ca_Channel->Relaxation Leads to Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->L_type_Ca_Channel Calmodulin Calmodulin Ca_ion_int->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction VSMC Contraction Myosin_LC_P->Contraction AMPK AMPK Proliferation VSMC Proliferation AMPK->Proliferation Inhibits MEK_ERK MEK/ERK Pathway MEK_ERK->Proliferation Pyk2_Src Pyk2-Src Axis Migration VSMC Migration Pyk2_Src->Migration Akt Akt Signaling Akt->Proliferation Nifedipine_2 This compound Nifedipine_2->AMPK Activates Nifedipine_2->MEK_ERK Inhibits Nifedipine_2->Pyk2_Src Inhibits Nifedipine_2->Akt Inhibits

Caption: this compound's core mechanism and its effects on other signaling pathways.

Patch_Clamp_Workflow start Start: Isolate VSMCs plate_cells Plate cells on coverslips start->plate_cells patch_pipette Prepare patch pipette with internal solution plate_cells->patch_pipette form_seal Form GΩ seal and establish whole-cell configuration patch_pipette->form_seal record_baseline Record baseline L-type Ca²⁺ currents form_seal->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_drug_effect Record currents in the presence of this compound apply_this compound->record_drug_effect analyze Analyze data (IC₅₀, etc.) record_drug_effect->analyze

Caption: Experimental workflow for patch-clamp electrophysiology.

Calcium_Imaging_Workflow start Start: Culture VSMCs load_fura2 Load cells with Fura-2 AM start->load_fura2 wash_cells Wash to remove extracellular dye load_fura2->wash_cells mount_scope Mount on fluorescence microscope wash_cells->mount_scope record_baseline Record baseline F340/F380 ratio mount_scope->record_baseline apply_stimulus Apply stimulus (e.g., KCl) +/- this compound record_baseline->apply_stimulus record_response Record changes in F340/F380 ratio apply_stimulus->record_response analyze Analyze data (Ca²⁺ concentration changes) record_response->analyze

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

The mechanism of action of this compound in vascular smooth muscle cells is multifaceted. While its primary therapeutic effect stems from the direct blockade of L-type calcium channels, leading to vasodilation, a growing body of evidence highlights its ability to modulate a range of intracellular signaling pathways. These secondary effects on VSMC proliferation, migration, and phenotypic switching underscore the broader therapeutic potential of this compound in vascular diseases beyond its immediate hemodynamic effects. A thorough understanding of these intricate molecular mechanisms is paramount for the continued development of novel and more targeted therapies for cardiovascular diseases. This guide provides a foundational resource for researchers and drug development professionals to further explore and leverage the complex pharmacology of this compound.

References

Nifedipine's Effect on Intracellular Calcium Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic for hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, leading to a reduction in calcium influx into vascular smooth muscle and cardiac cells.[2] This guide provides an in-depth technical overview of the molecular mechanisms by which this compound modulates intracellular calcium signaling pathways. It details the downstream consequences of L-type calcium channel blockade, including effects on calmodulin-dependent kinase signaling, gene expression, and smooth muscle contractility. Furthermore, this document outlines key experimental protocols for investigating these effects and presents quantitative data to support the described mechanisms.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene transcription, and cell proliferation. The precise spatial and temporal regulation of intracellular calcium concentration ([Ca²⁺]i) is therefore essential for normal cellular function. Voltage-gated calcium channels, particularly the L-type calcium channels (LTCCs), are key regulators of Ca²⁺ influx in excitable cells. This compound exerts its therapeutic effects by specifically targeting these channels.[3] Understanding the intricate downstream effects of this interaction is paramount for both elucidating its full pharmacological profile and for the development of novel therapeutics targeting calcium signaling pathways.

Mechanism of Action of this compound

This compound is a potent and selective blocker of L-type calcium channels.[2] By binding to the α1 subunit of the LTCC, this compound stabilizes the channel in a closed or inactivated state, thereby reducing the probability of channel opening in response to membrane depolarization.[1] This blockade directly inhibits the influx of extracellular Ca²⁺ into the cell, leading to a decrease in the cytosolic free Ca²⁺ concentration.[4] This primary action initiates a cascade of downstream signaling events.

Key Intracellular Calcium Signaling Pathways Modulated by this compound

The reduction in intracellular calcium concentration triggered by this compound has profound effects on several key signaling pathways:

Calmodulin and CaMKII Signaling

Calmodulin (CaM) is a primary intracellular calcium sensor. Upon binding to Ca²⁺, CaM undergoes a conformational change that enables it to activate a host of downstream enzymes, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). While some studies suggest this compound has no direct effect on calmodulin-stimulated (Ca²⁺ + Mg²⁺)-ATPase activity, its primary role in reducing intracellular calcium availability inherently dampens the activation of CaM and subsequently, CaMKII.[5][6] this compound has been shown to suppress the phosphorylation of CaMKII at Thr286, a key step in its activation.[7][8] This inhibition of the CaM/CaMKII axis has significant implications for downstream processes such as gene expression and cellular hypertrophy.[7]

NFAT Signaling and Gene Expression

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that are regulated by the calcium-calcineurin pathway.[9] Calcineurin, a calcium- and calmodulin-dependent phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes. By reducing intracellular calcium and inhibiting CaMKII, this compound effectively suppresses NFAT-mediated transcription.[7][8] This has been demonstrated to inhibit pathological cardiac hypertrophy.[7]

NF-κB Signaling and Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in inflammatory responses. Studies have shown that elevated intracellular calcium can lead to the activation of NF-κB.[4] this compound treatment has been demonstrated to decrease NF-κB activity and the expression of its downstream target, inducible nitric oxide synthase (iNOS), in dystrophic myotubes.[4] Furthermore, this compound has been shown to suppress the expression of inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1) and transforming growth factor-beta (TGF-β).[10]

Smooth Muscle Contraction

The contraction of vascular smooth muscle is highly dependent on the influx of extracellular calcium through L-type calcium channels. By blocking these channels, this compound directly reduces the availability of intracellular calcium required for the activation of myosin light chain kinase and subsequent actin-myosin cross-bridge cycling, leading to vasodilation and a reduction in blood pressure.[11]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on L-type Calcium Channels

Cell TypeIC₅₀Experimental Conditions
Guinea Pig Ventricular Myocytes0.3 µMHolding potential of -80 mV[1]
Guinea Pig Ventricular Myocytes50 nMHolding potential of -40 mV[1]
Cerebral Artery Myocytes6.02 ± 0.36 nM10 mM [Ba²⁺]o as charge carrier[12]
Cerebral Artery Myocytes5.12 ± 0.41 nM10 mM [Ba²⁺]o + 100 µM [Ca²⁺]o[12]
Human Vascular PreparationspIC₅₀: 7.78K⁺ 62 mM induced contraction[13]
Human Cardiac MusclepIC₅₀: 6.95Isoprenaline-stimulated[13]

Table 2: Effects of this compound on Intracellular Calcium Concentration and Gene Expression

ParameterCell Type/ModelThis compound ConcentrationEffect
Resting [Ca²⁺]imdx Myotubes10 µMDecrease from 320±13 nM to 236±8 nM[4]
NF-κB Activitymdx Myotubes10 µM33% reduction[4]
iNOS mRNA levelsmdx Myotubes10 µM61% reduction[4]
MCP-1, TGF-β, Type III Collagen mRNAMRC-5 FibroblastsNot specifiedComplete blockade of AGE-induced upregulation[10]
IFN-γ SecretionRheumatoid Arthritis Mononuclear Cells1 µMSignificant suppression[14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i.[15]

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • This compound stock solution (in DMSO)

  • Ionomycin (B1663694)

  • EGTA

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or appropriate microplates and allow them to adhere.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.

    • Wash cells once with HBSS.

    • Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the cells on the microscope stage or place the plate in the reader.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

  • Calibration (Optional): To convert fluorescence ratios to absolute [Ca²⁺]i, perform a calibration at the end of each experiment.

    • Obtain the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (e.g., 5 µM) in the presence of high extracellular Ca²⁺.

    • Obtain the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator like EGTA (e.g., 10 mM) to the same cells.

    • Calculate [Ca²⁺]i using the Grynkiewicz equation.[16]

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Currents

This protocol outlines the measurement of L-type calcium channel currents using the whole-cell patch-clamp technique.[17]

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 135 TEA-Cl, 10 BaCl₂ or CaCl₂, 10 HEPES, pH 7.4 with TEA-OH)

  • Internal (pipette) solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH)

  • This compound stock solution

Procedure:

  • Cell Preparation: Isolate single cells and plate them in a recording chamber on the stage of an inverted microscope.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents.

    • Record the baseline current in the absence of this compound.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound and record the current again to determine the extent of inhibition.

  • Data Analysis: Measure the peak inward current amplitude before and after this compound application to quantify the inhibitory effect.

Western Blotting for Phosphorylated CaMKII

This protocol details the detection of phosphorylated CaMKII (p-CaMKII) by western blotting.[18][19]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against p-CaMKII (e.g., anti-p-CaMKII Thr286)

  • Primary antibody against total CaMKII

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and at the appropriate concentration. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CaMKII diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the p-CaMKII antibody and reprobed with an antibody against total CaMKII.

Visualizations

Signaling Pathway Diagrams

Nifedipine_Signaling_Pathway This compound This compound LTCC L-type Ca²⁺ Channel This compound->LTCC blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx Ca_i ↓ [Ca²⁺]i Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin inhibits activation NFB NF-κB Ca_i->NFB inhibits activation Vasc_Smooth_Muscle Vascular Smooth Muscle Contraction Ca_i->Vasc_Smooth_Muscle inhibits CaMKII CaMKII Calmodulin->CaMKII activates pCaMKII ↓ p-CaMKII CaMKII->pCaMKII NFAT NFAT pCaMKII->NFAT inhibits pathway NFAT_dephospho ↓ NFAT Dephosphorylation NFAT->NFAT_dephospho NFAT_translocation ↓ Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_expression ↓ Gene Expression (e.g., Hypertrophy) NFAT_translocation->Gene_expression NFB_activation ↓ NF-κB Activation NFB->NFB_activation Inflammation_genes ↓ Inflammatory Gene Expression (e.g., iNOS, MCP-1) NFB_activation->Inflammation_genes Vasodilation Vasodilation Vasc_Smooth_Muscle->Vasodilation

Caption: this compound's core signaling cascade.

Experimental Workflow Diagrams

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells load_fura2 Load with Fura-2 AM plate_cells->load_fura2 deesterify De-esterify load_fura2->deesterify baseline Record Baseline Ratio (F340/F380) deesterify->baseline add_this compound Add this compound baseline->add_this compound record_change Record Ratio Change add_this compound->record_change calibrate Calibrate (Rmax, Rmin) record_change->calibrate calculate Calculate [Ca²⁺]i calibrate->calculate

Caption: Workflow for intracellular calcium imaging.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_immuno Immunoblotting cluster_detect Detection & Analysis treat_cells Treat Cells with this compound lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Ab (p-CaMKII) block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect reprobe Strip and Reprobe (Total CaMKII) detect->reprobe analyze Analyze Band Intensity reprobe->analyze

Caption: Workflow for Western blot analysis.

Conclusion

This compound's therapeutic efficacy stems from its well-defined role as an L-type calcium channel blocker. However, the downstream consequences of this action are complex and far-reaching, impacting multiple intracellular signaling pathways that govern a wide range of cellular functions. A thorough understanding of these molecular mechanisms, supported by robust experimental data, is crucial for optimizing the clinical use of this compound and for the rational design of new drugs targeting calcium signaling. This guide provides a comprehensive technical foundation for researchers and drug development professionals working in this field.

References

The Discovery and Synthesis of Nifedipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and the elegant synthesis of Nifedipine, a cornerstone in the management of cardiovascular diseases. We delve into the core scientific principles, from its origins at Bayer to the intricacies of its chemical synthesis and its profound impact on cellular signaling pathways. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to support researchers and professionals in the field of drug development.

Discovery and Development

This compound was first synthesized in 1966 by the German pharmaceutical company Bayer.[1] The initial research and development, under the internal designation BAY a1040, were primarily conducted in the early 1970s.[2] This pioneering work was part of a broader drug discovery program initiated by several pharmaceutical companies in the 1960s, aimed at identifying coronary vasodilators for the treatment of angina pectoris.[3] this compound emerged as a potent vasodilator and was subsequently recognized for its efficacy in managing angina and hypertension.[1][4] It was approved for medical use in the United States in 1981 and is included in the World Health Organization's List of Essential Medicines.[5]

Synthesis of this compound: The Hantzsch Pyridine (B92270) Synthesis

The most common and historically significant method for synthesizing this compound is the Hantzsch pyridine synthesis, a multi-component reaction first reported by Arthur Hantzsch in 1881.[6][7] This one-pot condensation reaction involves an aldehyde (2-nitrobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate), and a nitrogen donor (ammonia).[6][7][8]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

2-Nitrobenzaldehyde + 2 Methyl Acetoacetate + Ammonia (B1221849) → this compound + 3 H₂O

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Hantzsch reaction:

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Concentrated ammonia solution

  • Methanol

  • Isomantle or oil bath

  • Round-bottom flask (50 mL)

  • Condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde, methyl acetoacetate, and methanol.

  • Slowly add concentrated ammonia solution to the mixture.

  • Fit the flask with a condenser and heat the mixture to reflux using an isomantle or oil bath for approximately 3-4 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of this compound should form.

  • Collect the crude product by suction filtration and wash with cold water and a small amount of cold methanol.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid.

  • Dry the purified product and determine the yield and melting point.

Quantitative Data for this compound Synthesis

The following table summarizes typical quantitative data associated with the Hantzsch synthesis of this compound.

ParameterValueReference
Reactants
2-Nitrobenzaldehyde1.0 mol equivalent[9]
Methyl Acetoacetate2.0 mol equivalents[9]
Ammonia1.0 mol equivalent[9]
Reaction Conditions
SolventMethanol or Ethanol[7]
TemperatureReflux[7]
Reaction Time3-4 hours[7]
Product Characterization
AppearanceYellow crystalline solid
Melting Point172-174 °C
Yield
Typical Yield60-85%

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Data
Spectroscopic TechniqueKey Peaks/ShiftsReference
Infrared (IR) Spectroscopy (KBr, cm⁻¹) ~3334 (N-H stretch), ~1689 (C=O stretch, ester), ~1624 (C=C stretch, aromatic), ~1529 (NO₂ stretch), ~1122 (C-O stretch, ester)[10]
¹H NMR (CDCl₃, δ ppm) Specific shifts for methyl, methoxy, aromatic, and N-H protons.[11]
¹³C NMR (CDCl₃, δ ppm) Specific shifts for carbonyl, aromatic, and aliphatic carbons.[11][12][13]

Mechanism of Action: L-Type Calcium Channel Blockade

This compound is a dihydropyridine (B1217469) calcium channel blocker.[1][5] Its primary pharmacological effect is the inhibition of the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[5][14][15]

Signaling Pathway

The binding of this compound to the α1 subunit of the L-type calcium channel prevents the influx of Ca²⁺ into the cell.[5] In vascular smooth muscle, this reduction in intracellular calcium concentration leads to the following downstream effects:

  • Reduced Calmodulin (CaM) Activation: Calcium ions normally bind to calmodulin, activating it.

  • Decreased Myosin Light Chain Kinase (MLCK) Activity: The Ca²⁺-CaM complex activates MLCK.

  • Reduced Myosin Light Chain (MLC) Phosphorylation: MLCK phosphorylates the myosin light chains.

  • Inhibition of Cross-Bridge Formation: Phosphorylated myosin interacts with actin, leading to muscle contraction.

  • Vasodilation: The overall effect is the relaxation of the vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure.[15][16][17]

Visualizations

Hantzsch Synthesis of this compound Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Product cluster_purification Purification R1 2-Nitrobenzaldehyde P1 One-Pot Condensation (Reflux in Methanol) R1->P1 R2 Methyl Acetoacetate (2 eq.) R2->P1 R3 Ammonia R3->P1 I1 Enamine Formation P1->I1 I2 Knoevenagel Condensation P1->I2 I3 Michael Addition I1->I3 I2->I3 I4 Cyclization & Dehydration I3->I4 Product This compound I4->Product PU1 Filtration Product->PU1 PU2 Recrystallization PU1->PU2 Nifedipine_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol Ca_Channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion Mediates This compound This compound This compound->Ca_Channel Blocks Vasodilation Vasodilation This compound->Vasodilation Promotes CaM Calmodulin (CaM) Ca_ion->CaM Activates CaM_active Active Ca²⁺-CaM Complex CaM->CaM_active MLCK Myosin Light Chain Kinase (MLCK) CaM_active->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction Leads to

References

The In Vitro Pharmacodynamics of Nifedipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker widely utilized in the management of cardiovascular diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways influenced by this compound.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of L-type calcium channels (CaV1.2 and CaV1.3) in vascular smooth muscle and cardiac muscle cells.[1][2] By blocking the influx of extracellular calcium ions, this compound leads to vasodilation and a reduction in cardiac contractility.[1] This selective blockade of calcium influx is the foundation of its therapeutic effects in hypertension and angina.[1]

Quantitative Analysis of this compound's In Vitro Effects

The inhibitory effects of this compound have been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of this compound.

Cell Type/TissueParameter MeasuredIC50 ValueReference
Vascular Smooth Muscle Cells (VSMC)Angiotensin II-induced [3H]thymidine incorporation2.3 ± 0.7 x 10⁻⁶ M[3]
Myometrial Tissue (spontaneous contractions)Area Under Curve (AUC)3.4 nM[4]
Myometrial Tissue (spontaneous contractions)Amplitude3.6 nM[4]
Frog Atrial FibersCardiac Calcium Channels0.2 µM[5]
Cerebral Artery Myocytes (in 2 mM [Ba²⁺]o)High-Voltage Activated Calcium Channel Currents1.85 ± 0.29 nM[6]
Cerebral Artery Myocytes (in 2 mM [Ca²⁺]o)High-Voltage Activated Calcium Channel Currents3.35 ± 0.34 nM[6]
Guinea-Pig Ileal Smooth MuscleCalcium Channel AntagonismNot specified for this compound, but analogues tested in the nM range.[7]

Signaling Pathways Modulated by this compound

This compound's influence extends beyond simple channel blockade, impacting several intracellular signaling cascades.

This compound's Effect on Vascular Smooth Muscle Cell Proliferation

In vascular smooth muscle cells (VSMCs), this compound has been shown to inhibit proliferation and the production of reactive oxygen species (ROS). This is achieved through the activation of the LKB1-AMP-activated protein kinase (AMPK) signaling pathway.[8] Activation of this pathway leads to a G0/G1 cell cycle arrest.[8]

G This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMP-activated Protein Kinase (AMPK) LKB1->AMPK activates VSMC_Proliferation VSMC Proliferation AMPK->VSMC_Proliferation inhibits ROS_Production ROS Production AMPK->ROS_Production inhibits

Caption: this compound-induced activation of the LKB1-AMPK pathway in VSMCs.

This compound's Divergent Effects in Breast Cancer Cells

Interestingly, this compound exhibits different effects on proliferation and migration in different breast cancer cell lines. In MCF-7 cells, it promotes these activities through the Protein Kinase B (Akt)-endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) axis.[9] In contrast, in MDA-MB-231 cells, the pro-proliferative and pro-migratory effects are mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway.[9]

G cluster_MCF7 MCF-7 Cells cluster_MDAMB231 MDA-MB-231 Cells Nifedipine_MCF7 This compound Akt Akt Nifedipine_MCF7->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Proliferation_Migration_MCF7 Proliferation & Migration NO->Proliferation_Migration_MCF7 Nifedipine_MDAMB231 This compound ERK ERK Pathway Nifedipine_MDAMB231->ERK Proliferation_Migration_MDAMB231 Proliferation & Migration ERK->Proliferation_Migration_MDAMB231

Caption: Divergent signaling pathways of this compound in breast cancer cells.

This compound's Protective Role in Hypoxia

In hypoxic A549 lung cells, this compound has demonstrated a protective effect against cell death.[10] This is achieved by reducing cytosolic and mitochondrial calcium levels and subsequent reactive oxygen species (ROS) generation.[10] This protective mechanism involves the activation of the Nrf2 signaling pathway.[10]

G This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel inhibits Nrf2_Pathway Nrf2 Signaling Pathway This compound->Nrf2_Pathway activates Cytosolic_Ca Cytosolic Ca²⁺ L_type_Ca_Channel->Cytosolic_Ca influx Mitochondrial_Ca Mitochondrial Ca²⁺ Cytosolic_Ca->Mitochondrial_Ca uptake ROS_Generation ROS Generation Mitochondrial_Ca->ROS_Generation induces Cell_Death Hypoxic Cell Death ROS_Generation->Cell_Death induces Nrf2_Pathway->Cell_Death inhibits

Caption: Protective mechanism of this compound in hypoxic A549 cells.

Detailed Experimental Protocols

A variety of in vitro techniques are employed to elucidate the pharmacodynamics of this compound.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay is used to assess the effect of this compound on cell division.

  • Cell Culture: Vascular smooth muscle cells (VSMCs) are cultured in appropriate media.[3]

  • Synchronization: To study the effects on specific cell cycle phases, cells can be arrested in the G0/G1 phase by serum starvation.[11]

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Stimulation: Cell proliferation is induced, for example, by adding angiotensin II or serum.[3][11]

  • Radiolabeling: [³H]-thymidine is added to the culture medium. As cells proliferate, the radiolabeled thymidine (B127349) is incorporated into newly synthesized DNA.

  • Measurement: After a defined incubation period, the cells are harvested, and the amount of incorporated [³H]-thymidine is measured using a scintillation counter. The results are often expressed as a percentage of the control (untreated) cells.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity.

  • Cell Preparation: Single cells (e.g., cardiomyocytes, neurons, or myocytes) are isolated.[5][6][12]

  • Whole-Cell Configuration: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a constant value (holding potential) by the patch-clamp amplifier.

  • Depolarization: The membrane potential is stepped to a more positive potential to activate voltage-gated calcium channels.

  • Current Measurement: The resulting inward flow of calcium ions is recorded as an electrical current.

  • Drug Application: this compound is applied to the cell, and the effect on the calcium current is measured. The degree of inhibition is quantified by comparing the current amplitude before and after drug application.[5][12]

Intracellular Calcium Measurement

Fluorescent calcium indicators are used to visualize and quantify changes in intracellular calcium concentrations.

  • Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or Rhod-2).[10] These dyes exhibit a change in their fluorescent properties upon binding to calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using fluorescence microscopy or a plate reader.

  • Stimulation: Cells are stimulated to induce an increase in intracellular calcium (e.g., with a depolarizing agent like potassium chloride or a specific agonist).

  • This compound Treatment: this compound is added to the cells, and the change in fluorescence is monitored over time. A decrease in the fluorescence signal indicates that this compound is blocking calcium entry.

  • Quantification: The fluorescence intensity is converted into calcium concentration using appropriate calibration methods.

Experimental Workflow for Assessing this compound's Effect on Cell Viability in Hypoxia

G Start Start Culture_Cells Culture A549 Cells Start->Culture_Cells Induce_Hypoxia Induce Hypoxia (e.g., with CoCl₂) Culture_Cells->Induce_Hypoxia Treat_this compound Treat with this compound Induce_Hypoxia->Treat_this compound Measure_Viability Measure Cell Viability (e.g., MTT assay) Treat_this compound->Measure_Viability Analyze_Data Analyze and Compare Data Measure_Viability->Analyze_Data End End Analyze_Data->End

References

Nifedipine as a Tool for Interrogating Calcium-Dependent Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration is paramount for cellular function. L-type voltage-gated calcium channels (LVGCCs) are key regulators of Ca²⁺ influx in many excitable and non-excitable cells. Nifedipine (B1678770), a dihydropyridine (B1217469) derivative, is a potent and selective antagonist of L-type calcium channels. This property makes it an invaluable pharmacological tool for dissecting the contribution of LVGCCs to various Ca²⁺-dependent signaling pathways. This technical guide provides an in-depth overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a guide to interpreting experimental outcomes.

Introduction: The Central Role of Calcium Signaling and L-type Calcium Channels

Intracellular calcium signaling is characterized by transient increases in cytosolic Ca²⁺ concentration, which are decoded by a plethora of Ca²⁺-binding proteins to elicit specific cellular responses. The entry of extracellular Ca²⁺ through voltage-gated calcium channels is a primary mechanism for initiating these signaling cascades. Among the various types of voltage-gated calcium channels, the L-type (long-lasting) channels, particularly CaV1.2 and CaV1.3, are prominently expressed in cardiovascular, neuronal, and smooth muscle tissues. These channels are activated by membrane depolarization and are crucial for processes such as cardiac action potential, smooth muscle contraction, and synaptic plasticity.

This compound: A Selective L-type Calcium Channel Blocker

This compound is a dihydropyridine calcium channel blocker that exerts its effects by binding to the α1 subunit of L-type calcium channels.[1] This binding is state-dependent, with this compound showing a higher affinity for the inactivated state of the channel.[2] By stabilizing the channel in a closed or inactivated conformation, this compound effectively reduces the influx of Ca²⁺ in response to membrane depolarization.[3] While it is primarily recognized for its action on L-type channels, it is important to note that at higher concentrations, this compound may exhibit less specific effects on other voltage-dependent calcium channels.[1]

Mechanism of Action Visualization

cluster_membrane Cell Membrane Ca_ext Ca²⁺ (extracellular) LVGCC L-type Ca²⁺ Channel (α1 subunit) Ca_ext->LVGCC Ca_int Ca²⁺ (intracellular) Response Ca²⁺-dependent Cellular Response Ca_int->Response initiates LVGCC->Ca_int Ca²⁺ influx This compound This compound This compound->LVGCC blocks Depolarization Membrane Depolarization Depolarization->LVGCC activates

This compound's mechanism of action.

Quantitative Data: this compound Potency

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value can vary depending on the specific L-type calcium channel subtype, the tissue or cell type, and the experimental conditions (e.g., holding potential).

Channel/Tissue Species Experimental Model IC₅₀ Reference(s)
CaV1.2-Recombinant expression22 ± 2 nM[4]
CaV1.3-Recombinant expression289 ± 30 nM[4]
L-type Ca²⁺ current (ICa(L))Guinea PigVentricular myocytes0.3 µM (holding potential -80 mV)[2]
L-type Ca²⁺ current (ICa(L))Guinea PigVentricular myocytes50 nM (holding potential -40 mV)[2]
High-voltage activated Ca²⁺ channelsRatCerebral artery myocytes1.85 ± 0.29 nM (in 2 mM Ba²⁺)[5]
High-voltage activated Ca²⁺ channelsRatCerebral artery myocytes3.35 ± 0.34 nM (in 2 mM Ca²⁺)[5]
K⁺-induced contractionRatAorta~100 nM (for maximal inhibition)[6]
Human vascular preparationsHumanVasa vasorum arteriespIC₅₀: 7.78 (approximately 16.6 nM)[7]
Human cardiac muscleHumanRight atrial trabeculaepIC₅₀: 6.95 (approximately 112.2 nM)[7]

Experimental Protocols

Stock Solution Preparation

Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility. This compound is highly sensitive to light and should be protected from it at all times.[8]

  • Solvent: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable organic solvent. For example, the solubility in DMSO is approximately 30 mg/ml.[1]

  • Working Solution: For cell-based assays, this compound can be sparingly dissolved in aqueous buffers. To achieve this, first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice. A 1:10 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.1 mg/ml.[1] It is recommended not to store the aqueous solution for more than one day.[1]

  • Storage: Store the stock solution at -20°C, protected from light. Under these conditions, it is stable for at least four years as a crystalline solid.[1]

Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for directly measuring the effect of this compound on ion channel activity. The whole-cell configuration is commonly used to record L-type calcium currents.

Objective: To measure the dose-dependent inhibition of L-type calcium currents by this compound.

Materials:

  • Cells expressing L-type calcium channels (e.g., primary cardiomyocytes, smooth muscle cells, or a cell line like HEK-293 transfected with the channel subunits).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External (extracellular) solution (e.g., containing in mM: 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH).

  • Internal (pipette) solution (e.g., containing in mM: 130 CsCl, 10 EGTA, 10 HEPES, 2 ATP, 0.5 GTP, 5 phosphocreatine, 10 glucose; pH adjusted to 7.2 with CsOH).[9]

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at a suitable density for single-cell recording.

  • Pipette Fabrication: Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.[10]

  • Establish Whole-Cell Configuration:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a high-resistance (GΩ) seal upon contact with the cell membrane.

    • Rupture the membrane with gentle suction to achieve the whole-cell configuration.[10]

  • Data Acquisition:

    • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

    • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.[9]

    • Record the baseline current for a stable period.

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).[10]

    • Record the calcium currents in the presence of this compound using the same voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude before and after this compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the this compound concentration and fit the data with a dose-response curve to determine the IC₅₀.

Start Start Prep Cell Preparation & Pipette Fabrication Start->Prep Seal Form GΩ Seal Prep->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline L-type Ca²⁺ Current WholeCell->Baseline ApplyNif Apply this compound Baseline->ApplyNif RecordNif Record Ca²⁺ Current in presence of this compound ApplyNif->RecordNif Analysis Data Analysis (IC₅₀ determination) RecordNif->Analysis End End Analysis->End

Patch-clamp experimental workflow.

Calcium Imaging

Calcium imaging with fluorescent indicators allows for the real-time visualization of changes in intracellular calcium concentration in response to stimuli and the effect of inhibitors like this compound.

Objective: To measure the effect of this compound on depolarization-induced calcium influx.

Materials:

  • Cells cultured on glass-bottom dishes or imaging plates.

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • High potassium (High K⁺) solution (e.g., HBSS with 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).[11]

  • Fluorescence microscope with a camera and appropriate filter sets.

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.[11]

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 3 µM Fura-2 AM) in HBSS containing 0.02% Pluronic F-127.[11]

    • Wash cells once with HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C.

    • Wash cells thoroughly with HBSS to remove extracellular dye.[11]

  • Imaging:

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence images.

    • Apply this compound at the desired concentration and incubate for a predetermined time (e.g., 5-10 minutes).[11]

    • Induce calcium influx by perfusing the cells with the High K⁺ solution.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence, often expressed as the ratio of fluorescence after and before stimulation (F/F₀) or the change in fluorescence over baseline (ΔF/F₀).

    • Compare the amplitude of the calcium transient in control and this compound-treated cells.

    • Generate dose-response curves to determine the IC₅₀ of this compound for inhibiting calcium influx.

Western Blotting

Western blotting can be used to investigate the downstream effects of this compound on Ca²⁺-dependent signaling pathways, such as the PI3K/Akt pathway, by assessing changes in protein expression and phosphorylation status.[4]

Objective: To determine the effect of this compound on the phosphorylation of Akt (a key protein in a Ca²⁺-sensitive signaling pathway).

Materials:

  • Cultured cells.

  • This compound stock solution.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt and anti-total-Akt).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., digital imager or X-ray film).

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.[4]

  • Protein Quantification: Determine the protein concentration of each lysate.[4]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal.[4]

  • Stripping and Reprobing:

    • Strip the membrane to remove the antibodies.

    • Reprobe with an antibody for total Akt or a loading control (e.g., GAPDH or β-actin) to normalize the data.[4]

Start Start Treatment Cell Treatment with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Pri_Ab Primary Antibody (e.g., anti-pAkt) Block->Pri_Ab Sec_Ab Secondary Antibody Pri_Ab->Sec_Ab Detect Signal Detection Sec_Ab->Detect Strip Stripping & Reprobing (e.g., anti-total Akt) Detect->Strip Analysis Data Analysis Strip->Analysis End End Analysis->End

Western blotting workflow.

Interpreting Results and Potential Pitfalls

When using this compound as a research tool, it is crucial to consider the following:

  • Specificity: While this compound is a selective L-type calcium channel blocker, at high concentrations, off-target effects can occur. It is advisable to use the lowest effective concentration and, where possible, to confirm findings with other L-type channel blockers or with genetic approaches (e.g., siRNA-mediated knockdown of the channel).

  • Calcium-Independent Effects: Some studies have reported that this compound can have effects that are independent of its action on calcium channels, such as facilitating neurotransmitter release. These possibilities should be considered when interpreting results.

  • Photostability: this compound is light-sensitive.[8] All experiments should be conducted with minimal light exposure to prevent its degradation and loss of activity.

  • Cellular Context: The effects of this compound can be cell-type specific. The expression levels of different L-type calcium channel isoforms and the presence of other ion channels can influence the cellular response to this compound.

Conclusion

This compound is a powerful and versatile tool for investigating the role of L-type voltage-gated calcium channels in a wide range of calcium-dependent processes. By carefully designing experiments and considering the potential limitations of this pharmacological agent, researchers can gain valuable insights into the intricate world of calcium signaling. This guide provides a solid foundation for the effective use of this compound in the laboratory, from basic experimental setup to the interpretation of complex biological data.

References

The Hantzsch Synthesis of Nifedipine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch synthesis for the preparation of Nifedipine and its derivatives. It delves into the core reaction mechanism, presents detailed experimental protocols, and offers a comparative analysis of various synthetic conditions to aid in the optimization of this crucial pharmaceutical manufacturing process.

Introduction to the Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction that provides a straightforward route to 1,4-dihydropyridines (1,4-DHPs).[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, most commonly ammonia (B1221849) or ammonium (B1175870) acetate. The resulting 1,4-DHP core is the foundational structure for a significant class of calcium channel blockers, with this compound being a prominent example used in the treatment of hypertension and angina.[1] The versatility of the Hantzsch synthesis allows for the creation of a wide array of this compound derivatives with modified pharmacokinetic and pharmacodynamic profiles.

The Core Mechanism of the Hantzsch Synthesis

The mechanism of the Hantzsch synthesis is a well-studied process that proceeds through several key intermediates. While multiple pathways have been proposed, a generally accepted route involves the following steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester (e.g., methyl acetoacetate) reacts with the aldehyde (e.g., 2-nitrobenzaldehyde) to form an α,β-unsaturated ketoester intermediate.[2]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.[2]

  • Michael Addition: The enamine then acts as a nucleophile and attacks the α,β-unsaturated ketoester in a Michael addition reaction.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration, to yield the final 1,4-dihydropyridine (B1200194) ring structure of this compound.

The formation of the enone and diketone intermediates has been identified as a rate-limiting step in the synthesis.[3]

Experimental Protocols for this compound Synthesis

This section provides a detailed experimental protocol for the classical Hantzsch synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (2.2 eq), and methanol.

  • To this stirred mixture, add concentrated ammonia solution (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the crude product by vacuum filtration and wash with cold methanol.

  • Purify the crude this compound by recrystallization from ethanol to obtain a yellow crystalline solid.

  • Dry the purified product under vacuum. Characterize the final product by melting point determination, IR, and NMR spectroscopy.

Comparative Data on the Synthesis of this compound and Derivatives

The efficiency of the Hantzsch synthesis can be significantly influenced by various factors, including the choice of catalyst, solvent, and the application of techniques like microwave irradiation or ultrasound. The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic approaches.

Aldehydeβ-KetoesterNitrogen SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-NitrobenzaldehydeMethyl acetoacetateNH4OHNoneMethanolReflux3.525-60(Adapted from various sources)
2-NitrobenzaldehydeMethyl acetoacetate[13N]NH3NaOHDMF1000.0880 (RCY)[3]
4-ChlorobenzaldehydeEthyl acetoacetateNH4OAcZnO (10 mol%)Ethanol80195
3-NitrobenzaldehydeEthyl acetoacetateNH4OAcFe2ZnAl2O7Solvent-free70-800.596
4-HydroxybenzaldehydeAcetylacetoneVarious primary amines & Barbituric acid[Msim]ClEthanolRT292[4]

Table 1: Synthesis of this compound and its Derivatives under Various Catalytic Conditions. RCY = Radiochemical Yield. RT = Room Temperature.

Aldehydeβ-KetoesterNitrogen SourceConditionsSolventTime (min)Yield (%)Reference
BenzaldehydeEthyl acetoacetateNH4OAcMicrowaveEthanol592
2-NitrobenzaldehydeMethyl acetoacetate[13N]NH3MicrowaveDMF580 (RCY)[3]
BenzaldehydeEthyl acetoacetateNH4OAcUltrasoundWater2088
4-ChlorobenzaldehydeEthyl acetoacetateNH4OAcUltrasoundEthanol6062

Table 2: Microwave and Ultrasound-Assisted Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives.

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow of the Hantzsch synthesis and the biological signaling pathway of this compound.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_process Reaction Steps cluster_product Product Isolation Aldehyde Aldehyde (e.g., 2-Nitrobenzaldehyde) Mixing Mixing in Solvent (e.g., Methanol) Aldehyde->Mixing Ketoester1 β-Ketoester (e.g., Methyl Acetoacetate) Ketoester1->Mixing Ketoester2 β-Ketoester (e.g., Methyl Acetoacetate) Ketoester2->Mixing Ammonia Ammonia (NH3) Ammonia->Mixing Knoevenagel α,β-Unsaturated Ketoester Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine Enamine Enamine->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Reflux Heating/Reflux Mixing->Reflux Reflux->Knoevenagel Reflux->Enamine Precipitation Precipitation Cyclization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound Purified this compound Recrystallization->this compound

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Nifedipine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Intracellular Effects cluster_physiological_response Physiological Response Ca_Channel L-type Calcium Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Contraction Reduced Smooth Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction This compound This compound This compound->Ca_Channel blocks

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

The Hantzsch synthesis remains a cornerstone for the production of this compound and its derivatives. Its robustness and adaptability have allowed for numerous modifications, leading to improved yields, shorter reaction times, and more environmentally friendly procedures. This guide has provided a detailed overview of the synthesis, from its fundamental mechanism to practical experimental protocols and comparative data. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is paramount for the continued innovation and optimization of this vital class of pharmaceuticals.

References

Understanding the electrophysiological effects of Nifedipine on cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of cardiovascular diseases such as hypertension and angina.[1][2][3] Its therapeutic efficacy is intrinsically linked to its profound electrophysiological effects on cardiomyocytes. This technical guide provides an in-depth exploration of this compound's mechanism of action, its influence on ion channels, the cardiac action potential, and calcium homeostasis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism of Action: L-type Calcium Channel Blockade

This compound's primary mechanism of action is the selective inhibition of L-type (long-lasting) voltage-gated calcium channels (CaV1.2) in cardiac and vascular smooth muscle cells.[1][2] By binding to the α1 subunit of the channel, this compound reduces the influx of calcium ions (Ca2+) into the cardiomyocyte during depolarization.[2][4] This blockade is state-dependent, with a higher affinity for the inactivated state of the channel, leading to a voltage-dependent inhibition.[4][5]

The reduction in Ca2+ influx has several downstream consequences:

  • Negative Inotropic Effect: By limiting the trigger Ca2+ for excitation-contraction coupling, this compound theoretically reduces myocardial contractility.[1] However, in a clinical setting, this effect is often counteracted by a reflex sympathetic activation due to peripheral vasodilation.[1]

  • Vasodilation: The blockade of L-type calcium channels in vascular smooth muscle leads to relaxation and vasodilation, which is the primary mechanism for its blood pressure-lowering effect.[2][6]

Electrophysiological Effects on Cardiomyocytes

The most direct and significant electrophysiological consequence of this compound's action on cardiomyocytes is the alteration of the cardiac action potential.

Impact on the Cardiac Action Potential

The cardiac action potential is a complex interplay of various ion currents. This compound's blockade of the L-type calcium current (ICa,L) primarily affects Phase 2, the plateau phase, of the action potential.[1]

  • Shortening of the Plateau Phase (Phase 2): The influx of Ca2+ through L-type channels is a major contributor to the sustained depolarization during the plateau phase. By inhibiting this current, this compound shortens the duration of Phase 2.[1]

  • Reduction in Action Potential Duration (APD): The shortening of the plateau phase directly leads to a decrease in the overall action potential duration.[1][7][8] This effect has been observed at both 60% and 90% repolarization (APD60 and APD90).[7]

  • Minimal Effects on Other Phases: this compound has minimal direct effects on other phases of the action potential, such as the rapid depolarization (Phase 0) mediated by sodium channels or the rapid repolarization (Phase 3) mediated by potassium channels.[1] However, at higher concentrations, some effects on potassium channels have been reported.[9][10]

The following diagram illustrates the effect of this compound on the cardiac action potential.

Effect of this compound on Cardiac Action Potential This compound This compound LTypeCaChannel L-type Ca2+ Channel (CaV1.2) This compound->LTypeCaChannel Blocks CaInflux Decreased Ca2+ Influx LTypeCaChannel->CaInflux Reduces Phase2 Shortened Phase 2 (Plateau) CaInflux->Phase2 APD Reduced Action Potential Duration (APD) Phase2->APD

This compound's effect on the cardiac action potential.
Effects on Calcium Handling

The reduction in Ca2+ influx via L-type calcium channels directly impacts intracellular calcium handling.

  • Decreased Calcium Transient Amplitude: The influx of Ca2+ through L-type channels triggers a larger release of Ca2+ from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release (CICR). This compound's inhibition of the trigger Ca2+ leads to a reduction in the amplitude of the intracellular calcium transient.[7][11]

  • Altered Calcium Transient Kinetics: this compound can also affect the kinetics of the calcium transient, including a decrease in the peak width of the internal calcium signal.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in cardiomyocytes.

Table 1: Inhibitory Potency of this compound on L-type Calcium Current

ParameterValueCell TypeReference
IC500.03 µMhiPSC-CMs[7]
IC500.3 µMGuinea Pig Ventricular Myocytes[5]
IC50 (at -40mV holding potential)50 nMGuinea Pig Ventricular Myocytes[5]

Table 2: Effects of this compound on Action Potential Parameters in hiPSC-Cardiomyocytes

This compound ConcentrationAPD60 ReductionAPD90 ReductionReference
0.01 µMSignificantSignificant[7]
0.03 µMSignificantSignificant[7]
0.1 µMSignificantSignificant[7]
0.3 µMSignificantSignificant[7]

Table 3: Effects of this compound on Calcium Transients in hiPSC-Cardiomyocytes

This compound ConcentrationEffect on Peak AmplitudeEffect on Peak WidthReference
0.01 µMDecreaseDecrease[7]
0.03 µMDecreaseDecrease[7]
0.3 µMMarked DecreaseMarked Decrease[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electrophysiological effects of this compound on cardiomyocytes.

Whole-Cell Patch-Clamp for Measuring L-type Calcium Current and Action Potentials

This technique allows for the direct measurement of ion currents and action potentials from a single cardiomyocyte.

1. Cell Preparation:

  • Isolate ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[7][11][12]

  • Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

2. Solutions:

  • External (Bath) Solution (for ICa,L): Typically contains (in mM): 160 Choline Cl (to block Na+ currents), 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.2 with NaOH.[7]

  • Internal (Pipette) Solution (for ICa,L): Typically contains (in mM): 145 CsCl (to block K+ currents), 5 NaCl, 2 CaCl2, 5 MgATP, 5 EGTA, 10 HEPES. pH adjusted to 7.4 with CsOH.[7]

  • External (Bath) Solution (for AP): Standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (for AP): Typically contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 0.1 EGTA. pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull glass micropipettes to a resistance of 2-5 MΩ.

  • Form a giga-ohm seal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.

  • For ICa,L measurement, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV).[13]

  • For action potential recording, operate in current-clamp mode and elicit action potentials by injecting a small depolarizing current pulse.

  • Record baseline currents or action potentials, then perfuse the cell with the external solution containing various concentrations of this compound and record the changes.[7]

The following diagram outlines the patch-clamp experimental workflow.

Patch-Clamp Experimental Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis CellIsolation Isolate/Culture Cardiomyocytes GigaSeal Form Giga-ohm Seal CellIsolation->GigaSeal PipettePrep Prepare Patch Pipette PipettePrep->GigaSeal SolutionPrep Prepare Solutions SolutionPrep->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell Baseline Record Baseline (Control) WholeCell->Baseline DrugApp Apply this compound Baseline->DrugApp DrugRec Record in Presence of this compound DrugApp->DrugRec DataAnalysis Analyze Current/Voltage Data DrugRec->DataAnalysis

Workflow for patch-clamp experiments.
Calcium Imaging

This technique is used to visualize and quantify changes in intracellular calcium concentration.

1. Cell Preparation and Dye Loading:

  • Plate cardiomyocytes on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.[11][14] This is typically done by incubating the cells with the dye for a specific period.

2. Imaging Procedure:

  • Use a fluorescence microscope equipped with a camera capable of high-speed image acquisition.

  • Stimulate the cardiomyocytes electrically to elicit contractions and associated calcium transients.

  • Record baseline fluorescence changes.

  • Perfuse the cells with a solution containing this compound and record the subsequent changes in the fluorescence signal, which correspond to changes in intracellular calcium.[7]

3. Data Analysis:

  • Measure the fluorescence intensity over time to determine the amplitude, duration, and frequency of the calcium transients.[7][14]

The following diagram illustrates the calcium imaging workflow.

Calcium Imaging Workflow cluster_prep_ci Preparation cluster_img Imaging cluster_analysis_ci Analysis CellPlating Plate Cardiomyocytes DyeLoading Load with Calcium Indicator CellPlating->DyeLoading BaselineImg Record Baseline Fluorescence DyeLoading->BaselineImg DrugAppImg Apply this compound BaselineImg->DrugAppImg DrugRecImg Record Post-Drug Fluorescence DrugAppImg->DrugRecImg TransientAnalysis Analyze Calcium Transients DrugRecImg->TransientAnalysis

Workflow for calcium imaging experiments.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound in a cardiomyocyte, leading to its electrophysiological and mechanical effects.

This compound Signaling Pathway in Cardiomyocytes This compound This compound LTypeCaChannel L-type Ca2+ Channel This compound->LTypeCaChannel Inhibits CaInflux Ca2+ Influx LTypeCaChannel->CaInflux Mediates AP_Plateau Action Potential Plateau CaInflux->AP_Plateau Contributes to CICR Calcium-Induced Calcium Release (CICR) CaInflux->CICR Triggers IntraCa Increased Intracellular [Ca2+] CICR->IntraCa SR Sarcoplasmic Reticulum (SR) SR->CICR Contraction Myofilament Contraction IntraCa->Contraction

Signaling pathway of this compound in cardiomyocytes.

Conclusion

This compound exerts its primary electrophysiological effects on cardiomyocytes by blocking L-type calcium channels. This leads to a shortening of the action potential plateau and a reduction in the overall action potential duration. Concurrently, the diminished calcium influx results in a decreased amplitude of intracellular calcium transients. A thorough understanding of these mechanisms, supported by quantitative data from well-defined experimental protocols, is crucial for researchers and drug development professionals in the field of cardiovascular pharmacology. The methodologies and data presented in this guide provide a solid foundation for further investigation into the nuanced effects of this compound and other calcium channel blockers on cardiac electrophysiology.

References

Preliminary Studies on the Off-Target Effects of Nifedipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and myocardial cells, leading to vasodilation and reduced cardiac workload[1][2][3]. However, a growing body of evidence suggests that this compound exerts a range of pharmacological effects independent of its canonical calcium channel blocking activity. These "off-target" effects have significant implications for drug repurposing, understanding adverse drug reactions, and guiding future drug development. This technical guide provides a comprehensive overview of the preliminary studies on the off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Summary of Off-Target Effects and Quantitative Data

This compound has been shown to modulate various cellular processes, including cell proliferation, apoptosis, and gene expression, through multiple signaling pathways. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Cell Proliferation and Migration
Cell LineAssayThis compound ConcentrationObserved EffectReference
MDA-MB-231 (Breast Cancer)MTT Assay1 µMSignificant promotion of proliferation[4]
MDA-MB-231 (Breast Cancer)Transwell Assay1 µM~2-fold increase in migration[4]
MCF-7 (Breast Cancer)MTT Assay10 µM~10% increase in proliferation[4]
MCF-7 (Breast Cancer)Transwell Assay10 µMSignificant promotion of migration[4]
Rat Aortic Vascular Smooth Muscle Cells (VSMCs)[³H]-Thymidine Incorporation1 µMProliferation inhibited to 63.82% of control[5]
Rat Aortic VSMCs[³H]-Thymidine Incorporation10 µMProliferation inhibited to 22.68% of control[5]
Rat Aortic VSMCs[³H]-Thymidine Incorporation100 µMProliferation inhibited to 5.45% of control[5]
Table 2: Effects of this compound on Apoptosis
Cell TypeAssayThis compound ConcentrationObserved EffectReference
Embryonic Chick CardiomyocytesDNA Fragmentation ELISA1-100 µMNo induction of apoptosis; antagonized Ca²⁺-mediated apoptosis[5]
First Trimester Trophoblast CellsTUNEL AssayNot specifiedPrevented ethanol-induced apoptosis[6]
Spontaneously Hypertensive Rat (SHR) VSMCsTUNEL Assay50 µM (24h)Significantly higher apoptosis compared to WKY rat cells[7]
NRK52E (Rat Kidney Epithelial) CellsAnnexin V Flow Cytometry30 µM (48h)Early apoptosis increased from 4.25% to 10.83%[8]
Table 3: Effects of this compound on Gene and Protein Expression
Cell/Tissue TypeTargetMethodThis compound Concentration/DoseQuantitative ChangeReference
mdx Mouse DiaphragmiNOS mRNAReal-time PCR1 mg/kg/day (1 week)86% reduction[9]
mdx Mouse Diaphragmgp91phox mRNAReal-time PCR1 mg/kg/day (1 week)91% reduction[9]
mdx Mouse Diaphragmp47phox mRNAReal-time PCR1 mg/kg/day (1 week)80% reduction[9]
Human Gingival FibroblastsMMP11, MMP16, MMP26 mRNAReal-time PCR1000 ng/mL (24h)Significant downregulation[10]
Human Gingival FibroblastsCDH1 (E-cadherin) mRNAReal-time PCR1000 ng/mL (24h)Significant upregulation[10]
Human Gingival FibroblastsCDH1 (E-cadherin) ProteinELISA1000 ng/mL (24h)5.34-fold increase[11]
Rat Aortic VSMCsPhosphorylated ERK1/2Western Blot1 µMReduced to 69.6% of control[5]
Rat Aortic VSMCsPhosphorylated ERK1/2Western Blot10 µMReduced to 48.8% of control[5]
Rat Aortic VSMCsPhosphorylated ERK1/2Western Blot100 µMReduced to 42.8% of control[5]
MDA-MB-231 CellsmiRNA-524-5pNot specifiedDecreased expression[12]
HEK293 CellsKv2.1 K+ ChannelsWhole-cell recording37.5 µMIC50 for current reduction[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound's off-target effects are mediated by several distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

nifedipine_breast_cancer_erk This compound This compound mir524 miRNA-524-5p This compound->mir524 decreases expression bri3 BRI3 mir524->bri3 inhibits erk Erk bri3->erk activates proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration nifedipine_breast_cancer_akt This compound This compound akt Akt (Protein Kinase B) This compound->akt activates enos eNOS akt->enos activates no Nitric Oxide (NO) enos->no produces proliferation Cell Proliferation no->proliferation migration Cell Migration no->migration nifedipine_vsmc_ampk This compound This compound lkb1 LKB1 This compound->lkb1 activates ampk AMPK lkb1->ampk activates proliferation VSMC Proliferation ampk->proliferation ros ROS Production ampk->ros mtt_assay_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4: MTT Assay seed_cells Seed cells in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight add_this compound Add this compound at various concentrations incubate_overnight->add_this compound incubate_treatment Incubate for desired time (e.g., 48h) add_this compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formation of formazan (B1609692) crystals) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570nm solubilize->read_absorbance transwell_assay_workflow cluster_setup Assay Setup cluster_migration Migration cluster_analysis Analysis prepare_cells Prepare cell suspension in serum-free medium add_cells Add cell suspension with or without this compound to the upper chamber prepare_cells->add_cells add_chemoattractant Add chemoattractant to the lower chamber place_insert Place Transwell insert into the well add_chemoattractant->place_insert place_insert->add_cells incubate Incubate for 4-24 hours (37°C, 5% CO₂) add_cells->incubate remove_non_migrated Remove non-migrated cells from the top of the membrane incubate->remove_non_migrated fix_stain Fix and stain migrated cells on the bottom of the membrane remove_non_migrated->fix_stain visualize_quantify Visualize and count migrated cells under a microscope fix_stain->visualize_quantify

References

Nifedipine's Potential as a Modulator of Non-Canonical Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a well-established therapeutic agent for hypertension and angina pectoris.[1] Its canonical mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand.[2][3] However, a growing body of evidence reveals that this compound's pharmacological activities extend beyond this primary mechanism, implicating its role as a modulator of various non-canonical signaling pathways. These off-target effects are observed at clinically relevant concentrations and may contribute to both the therapeutic and adverse effects of the drug.[4][5][6]

This technical guide provides an in-depth exploration of this compound's engagement with these non-canonical signaling cascades. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the expanded pharmacological profile of this compound and its potential for novel therapeutic applications. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways.

Non-Canonical Signaling Pathways Modulated by this compound

This compound has been shown to influence a diverse array of signaling pathways independent of its L-type calcium channel blocking activity. These include the modulation of neurotransmitter release, activation of G-protein coupled receptors, and regulation of key intracellular signaling cascades involved in cellular proliferation, inflammation, and metabolism.

Facilitation of Neurotransmitter Release

This compound has been observed to cause a significant, long-lasting facilitation of spontaneous glutamate (B1630785) release from central synapses.[4][5] This effect is notably independent of its action on L-type calcium channels and is not mimicked by other dihydropyridines.[4][5][7] The mechanism appears to be downstream of calcium entry and is not mediated by Protein Kinase A (PKA) or Protein Kinase C (PKC).[4][5]

Quantitative Data:

ParameterValueCell Type/SystemReference
EC50 for Glutamate Release7.8 µMCentral Synapses[4][6]
Fold Increase in mEPSC Frequency (at 10 µM)14.7-foldCentral Synapses[4][6]
Lowest Effective Dose100 nMCentral Synapses[4][6]

Experimental Protocol: Spontaneous Glutamate Release Assay

  • Cell Culture and Preparation: Primary neuronal cultures are established from the hippocampus or cortex of embryonic or neonatal rodents.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on cultured neurons to measure miniature excitatory postsynaptic currents (mEPSCs), which represent the spontaneous release of single glutamate vesicles.

  • Drug Application: this compound is acutely applied to the recording chamber at various concentrations (e.g., 100 nM to 10 µM).

  • Data Analysis: The frequency and amplitude of mEPSCs are analyzed before and after this compound application. A significant increase in mEPSC frequency indicates enhanced spontaneous glutamate release. To confirm calcium independence, experiments can be repeated in the presence of cadmium (a broad-spectrum calcium channel blocker), thapsigargin (B1683126) (to deplete internal calcium stores), or BAPTA-AM (a calcium chelator).[4][5]

Diagram of this compound's Effect on Glutamate Release:

G This compound This compound ReleaseMachinery Release Machinery This compound->ReleaseMachinery Directly Modulates (Ca2+-independent) SynapticVesicle Synaptic Vesicle (Glutamate) SynapticVesicle->ReleaseMachinery PostsynapticNeuron Postsynaptic Neuron ReleaseMachinery->PostsynapticNeuron Glutamate Release

Caption: this compound's calcium-independent facilitation of glutamate release.

Potentiation of Adenosine (B11128) Signaling

This compound has been shown to potentiate the effects of adenosine, an endogenous modulator of synaptic transmission and vascular tone.[8] This is achieved through the inhibition of adenosine uptake and potential direct binding to adenosine A1 receptors.[8][9]

Quantitative Data:

ParameterValueSystemReference
IC50 for [3H]PIA Binding Inhibition10-30 µMRat Cerebral Cortex Membranes[9]
Ki for Adenosine A1 Receptor2890 nMRat Cerebral Cortex Membrane[10]

Experimental Protocol: Adenosine Receptor Binding Assay

  • Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to isolate the membrane fraction containing adenosine receptors.

  • Radioligand Binding: Membranes are incubated with a radiolabeled adenosine A1 receptor ligand, such as [3H]phenylisopropyladenosine ([3H]PIA).

  • Competitive Binding: The assay is performed in the presence of increasing concentrations of this compound to determine its ability to displace the radioligand.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Scatchard analysis can be used to determine if the inhibition is competitive or non-competitive.[9]

Diagram of this compound's Interaction with Adenosine Signaling:

G This compound This compound Adenosine_Uptake_Transporter Adenosine Uptake Transporter This compound->Adenosine_Uptake_Transporter Inhibits Adenosine_A1_Receptor Adenosine A1 Receptor This compound->Adenosine_A1_Receptor Binds to Downstream_Signaling Downstream Signaling Adenosine_A1_Receptor->Downstream_Signaling

Caption: this compound potentiates adenosine signaling via two mechanisms.

Modulation of Store-Operated Calcium Entry

In vascular smooth muscle cells, this compound has been found to block the refilling of intracellular calcium stores through a pathway that does not involve L-type calcium channels.[11] This effect is attributed to the inhibition of a store-operated cation conductance.[11]

Quantitative Data:

ParameterValueCell TypeReference
EC50 for Inhibition of Store Refilling64 nMRabbit Arteriolar Smooth Muscle[11]
Inhibition of Caffeine-activated ICl(Ca) (at 1 µM)38 ± 5%Rabbit Arteriolar Smooth Muscle[11]

Experimental Protocol: Store-Operated Calcium Entry (SOCE) Assay

  • Cell Loading: Cells (e.g., rabbit arteriolar smooth muscle cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Store Depletion: Intracellular calcium stores are depleted by applying a SERCA pump inhibitor, like thapsigargin, in a calcium-free external solution.

  • Calcium Re-addition: Calcium is then re-added to the extracellular solution to induce SOCE, which is measured as an increase in intracellular calcium fluorescence.

  • This compound Treatment: The experiment is repeated with the pre-incubation of this compound at various concentrations to assess its inhibitory effect on SOCE.

  • Data Analysis: The rate and amplitude of the calcium increase upon re-addition are quantified and compared between control and this compound-treated cells.

Diagram of this compound's Effect on Store-Operated Calcium Entry:

G cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum Store_Operated_Channel Store-Operated Cation Channel Ca_Influx Ca2+ Influx Store_Operated_Channel->Ca_Influx Ca_Store Ca2+ Store Ca_Store->Store_Operated_Channel Depletion Activates This compound This compound This compound->Store_Operated_Channel Inhibits

Caption: this compound inhibits store-operated calcium entry.

Activation of the Calcium-Sensing Receptor (CaSR)

This compound acts synergistically with extracellular calcium to activate the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[8] This activation, in human colon carcinoma cells, leads to the downregulation of thymidylate synthase and survivin, promoting sensitivity to fluorouracil.[8]

Experimental Protocol: CaSR Activation Assay

  • Cell Culture: Human colon carcinoma cells (or other cells expressing CaSR) are cultured.

  • Measurement of Intracellular Calcium: Cells are loaded with a calcium indicator dye. The change in intracellular calcium concentration is measured upon stimulation with varying concentrations of extracellular calcium, both in the presence and absence of this compound.

  • Western Blot Analysis: The expression levels of downstream targets, such as thymidylate synthase and survivin, are assessed by Western blotting after treatment with calcium and this compound.

  • Cell Viability/Apoptosis Assays: To determine the functional consequence, cell viability or apoptosis assays are performed on cells treated with fluorouracil in combination with calcium and this compound.

Diagram of this compound's Synergistic Activation of CaSR:

G This compound This compound CaSR Calcium-Sensing Receptor (GPCR) This compound->CaSR Synergistically Activates with Ca2+ Calcium Extracellular Ca2+ Calcium->CaSR Downstream_Effects Downregulation of Thymidylate Synthase & Survivin CaSR->Downstream_Effects

Caption: this compound and calcium synergistically activate the CaSR.

Activation of PPAR-β/γ Signaling

In human platelets, this compound has been shown to increase the activity and intracellular levels of Peroxisome Proliferator-Activated Receptor-β (PPAR-β) and PPAR-γ.[12][13] This activation leads to the upregulation of the PI3K/AKT/NO/cyclic GMP/PKG pathway and the inhibition of Protein Kinase Cα (PKCα) and NF-κB, ultimately resulting in antiplatelet effects.[12][13]

Quantitative Data:

ParameterThis compound ConcentrationEffectCell TypeReference
PPAR-β/-γ Activity1, 5 µmol/lDose-dependent increaseHuman Platelets[13]
CD40L Expression & sCD40L ReleaseDose-dependentInhibitionHuman Platelets[14]

Experimental Protocol: PPAR Activity Assay

  • Platelet Isolation: Human platelets are isolated from whole blood.

  • Treatment: Platelets are treated with collagen to induce activation, in the presence or absence of this compound (e.g., 1 and 5 µmol/l).

  • PPAR Activity Measurement: PPAR-β and PPAR-γ activity can be assessed using commercially available ELISA-based transcription factor activity assays.

  • Western Blot Analysis: The phosphorylation status and total protein levels of downstream targets such as Akt, eNOS, and components of the NF-κB pathway (e.g., IκBα, p65) are determined by Western blotting.

Diagram of this compound-Mediated PPAR-β/γ Activation:

G This compound This compound PPAR PPAR-β/γ This compound->PPAR Activates PI3K_AKT PI3K/AKT/NO/ cyclic GMP/PKG PPAR->PI3K_AKT Upregulates PKCa PKCα PPAR->PKCa Inhibits NFkB NF-κB PPAR->NFkB Inhibits Antiplatelet_Effects Antiplatelet Effects PI3K_AKT->Antiplatelet_Effects PKCa->Antiplatelet_Effects NFkB->Antiplatelet_Effects

Caption: this compound's antiplatelet effects via PPAR-β/γ activation.

Activation of the LKB1-AMPK Pathway

This compound induces the phosphorylation of AMP-activated protein kinase (AMPK) in vascular smooth muscle cells (VSMCs) in a dose- and time-dependent manner.[15] This activation is dependent on the upstream kinase LKB1 and results in the inhibition of VSMC proliferation and reactive oxygen species (ROS) production.[15]

Quantitative Data:

ParameterThis compound ConcentrationEffectCell TypeReference
AMPK Phosphorylation7.5, 15, or 30 µMDose-dependent increaseNRK52E cells[16][17]
VSMC Proliferation & ROS ProductionDose-dependentInhibitionRat Aortic VSMCs[15]

Experimental Protocol: AMPK Activation Assay

  • Cell Culture: Rat aortic vascular smooth muscle cells (VSMCs) are cultured and stimulated with a growth factor (e.g., 15% fetal bovine serum) to induce proliferation and ROS production.

  • This compound Treatment: Cells are treated with various concentrations of this compound for different time points.

  • Western Blot Analysis: The phosphorylation status of AMPK (at Thr172) and its upstream kinase LKB1 are determined by Western blotting.

  • Cell Proliferation Assay: VSMC proliferation is assessed using methods such as BrdU incorporation or direct cell counting.

  • ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFDA.

Diagram of the LKB1-AMPK Pathway Activated by this compound:

G This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates VSMC_Proliferation VSMC Proliferation AMPK->VSMC_Proliferation Inhibits ROS_Production ROS Production AMPK->ROS_Production Inhibits

Caption: this compound inhibits VSMC proliferation and ROS via LKB1-AMPK.

Inhibition of the MEK-ERK and Akt Signaling Pathways

This compound has been shown to suppress the proliferation and dedifferentiation of vascular smooth muscle cells by inhibiting key signaling pathways involved in cell growth and survival, namely the MEK-ERK and Akt pathways.[4][18][19]

Quantitative Data:

Pathway ComponentThis compound ConcentrationEffectCell TypeReference
Phospho-ERK1/2Dose-dependentDecreaseRat VSMC[19]
Phospho-MEK1/2Dose-dependentDecreaseRat VSMC[19]
Phospho-Pyk2Dose-dependentDecreaseRat VSMC[19]
Phospho-Akt50 µmol/LSignificant suppressionVSMCs[5]

Experimental Protocol: Kinase Phosphorylation Analysis

  • Cell Culture and Treatment: Vascular smooth muscle cells are cultured and treated with a mitogen (e.g., PDGF) to stimulate the MEK-ERK and Akt pathways, in the presence or absence of this compound.

  • Western Blot Analysis: Cell lysates are subjected to Western blotting using phospho-specific antibodies against ERK1/2, MEK1/2, Pyk2, and Akt to assess their activation status. Total protein levels are also measured as a loading control.

  • Cellular Assays: The functional consequences of pathway inhibition are evaluated through cell proliferation assays (e.g., [3H]-thymidine incorporation) and by analyzing markers of VSMC differentiation (e.g., smooth muscle myosin heavy chain expression).[4][19]

Diagram of MEK-ERK and Akt Inhibition by this compound:

G This compound This compound Pyk2 Pyk2 This compound->Pyk2 Inhibits Akt Akt This compound->Akt Inhibits MEK MEK1/2 Pyk2->MEK ERK ERK1/2 MEK->ERK VSMC_Growth VSMC Growth & Dedifferentiation ERK->VSMC_Growth Akt->VSMC_Growth

Caption: this compound inhibits VSMC growth by targeting MEK-ERK and Akt.

Activation of the Nrf2 Pathway

Under hypoxic conditions, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20] This activation is associated with a reduction in oxidative stress and cell death.[20][21]

Quantitative Data:

ParameterThis compound ConcentrationEffectCell TypeReference
Nrf2 Expression10 µM> 2-fold increaseHypoxic A549 cells[20]

Experimental Protocol: Nrf2 Activation and Oxidative Stress Measurement

  • Cell Culture and Hypoxia Induction: A549 cells (or other relevant cell types) are cultured under hypoxic conditions, for example, by using cobalt chloride (CoCl2) to mimic hypoxia.

  • This compound Treatment: Cells are treated with this compound (e.g., 10 µM).

  • qRT-PCR and Western Blotting: The mRNA and protein expression levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), are measured by qRT-PCR and Western blotting, respectively.

  • Immunocytochemistry: The nuclear translocation of Nrf2 is visualized by immunocytochemistry.

  • Oxidative Stress Assays: The levels of reactive oxygen species (ROS) and the activities of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-px), catalase (CAT), and superoxide (B77818) dismutase (SOD) are measured.[21]

Diagram of Nrf2 Pathway Activation by this compound:

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Hypoxia Hypoxia/ Oxidative Stress Hypoxia->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Expression Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: this compound promotes cell protection via the Nrf2 pathway.

Conclusion and Future Directions

The evidence presented in this guide clearly demonstrates that this compound's pharmacological profile is far more complex than its canonical function as an L-type calcium channel blocker. Its ability to modulate a wide range of non-canonical signaling pathways opens up new avenues for research and drug development. Understanding these off-target effects is crucial for a comprehensive appreciation of this compound's clinical actions, including its side-effect profile.

For drug development professionals, these findings suggest that this compound and its analogs could be repurposed or redesigned to selectively target these non-canonical pathways for the treatment of a variety of conditions beyond cardiovascular diseases, such as neurodegenerative disorders, cancer, and inflammatory diseases.

Future research should focus on elucidating the precise molecular mechanisms by which this compound interacts with these non-canonical targets. Further investigation is also needed to determine the in vivo relevance of these findings and to explore the therapeutic potential of leveraging this compound's pleiotropic effects in a clinical setting. The detailed experimental protocols and quantitative data provided herein offer a solid foundation for such future endeavors.

References

Methodological & Application

Application Notes and Protocols for Nifedipine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely utilized in cardiovascular research and drug development. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into smooth muscle cells and subsequent vasodilation. In the context of in vitro research, this compound serves as a critical tool for investigating cellular processes involving calcium signaling, including cell proliferation, apoptosis, and muscle contractility. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in a representative in vitro cell viability assay, alongside relevant technical data and pathway information to facilitate experimental design and execution.

Data Presentation

This compound Properties and Stock Solution Parameters

The following table summarizes key quantitative data for the preparation and use of this compound in in vitro assays.

ParameterValueReference
Molecular Weight 346.3 g/mol [1]
Appearance Yellow powder[1]
Solubility in DMSO ≥ 25 mg/mL[1]
Solubility in Ethanol Sparingly soluble[1]
Recommended Stock Solution Solvent Dimethyl sulfoxide (B87167) (DMSO)[1]
Recommended Stock Solution Concentration 10 mM - 50 mM[1]
Storage of Powder 2-8°C, protected from light[1]
Storage of Stock Solution (in DMSO) -20°C, protected from light[1]
Stability Light sensitive; solutions should be freshly prepared and protected from light.[1]
Typical in vitro working concentrations 1 µM - 100 µM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 346.3 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber or wrapped in aluminum foil)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Precaution: this compound is light-sensitive. Perform all steps under subdued light or in a dark room. Use light-protecting tubes and labware.

  • Weighing this compound: Accurately weigh out 3.46 mg of this compound powder using a calibrated analytical balance.

  • Dissolving in DMSO: Transfer the weighed this compound powder to a sterile, light-protecting microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: In Vitro Cell Viability Assay using this compound (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.

    • Carefully remove the medium from each well and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Cell Viability Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot treat Treat with this compound Dilutions aliquot->treat Use Stock for Dilutions seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read signaling_pathway This compound This compound LTypeCaChannel L-type Ca2+ Channel This compound->LTypeCaChannel Inhibits VSMC_Proliferation VSMC Proliferation This compound->VSMC_Proliferation Inhibits MEK_ERK MEK/ERK Pathway This compound->MEK_ERK Inhibits Akt Akt Signaling This compound->Akt Inhibits CaInflux Ca2+ Influx LTypeCaChannel->CaInflux Pyk2 Pyk2 CaInflux->Pyk2 Activates CaInflux->Akt Activates MEK_ERK->VSMC_Proliferation Promotes Pyk2->MEK_ERK Activates Akt->VSMC_Proliferation Promotes

References

Application Notes and Protocols for Nifedipine in Isolated Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a cornerstone ex vivo technique in cardiovascular research. It provides a controlled environment to study cardiac function independent of systemic neurohormonal influences, making it an invaluable tool for pharmacological screening and mechanistic studies. Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is widely used to treat hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in myocardial contractility.[2][3] These application notes provide a detailed protocol for utilizing this compound in a Langendorff heart preparation to investigate its dose-dependent effects on cardiac function.

Mechanism of Action

This compound selectively blocks the influx of extracellular calcium ions through L-type calcium channels in the cell membranes of cardiac and vascular smooth muscle cells.[4] In cardiomyocytes, this inhibition of calcium entry during the plateau phase of the action potential disrupts the process of excitation-contraction coupling.[5] This leads to a decrease in the intracellular calcium available for binding to troponin C, resulting in reduced myocardial contractility (negative inotropy). In vascular smooth muscle, particularly in the coronary arteries, the blockade of calcium channels leads to relaxation and vasodilation, thereby increasing coronary blood flow.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on key cardiac functional parameters as observed in isolated perfused heart preparations.

Table 1: Dose-Dependent Effects of this compound on Cardiac Function in Isolated Guinea Pig Hearts

This compound Concentration (nM)Change in Coronary Flow Rate (%)Change in Left Ventricular Developed Pressure (LVDP) (%)Change in +dP/dt (%)
3Increase--
10Increase~ -20~ -25
30Increase~ -37~ -40

Data synthesized from studies on isolated guinea pig Langendorff hearts. The exact percentage change can vary based on experimental conditions.

Table 2: Effect of this compound on Coronary Perfusion Pressure in Isolated Rat Hearts

This compound Concentration (nM)Coronary Perfusion Pressure (mmHg)
1 (in the presence of an induced vasoconstrictor)No significant decrease
10 (in the presence of an induced vasoconstrictor)96.4 ± 8.2
100 (in the presence of an induced vasoconstrictor)87.0 ± 8.8

Data from a study on Langendorff-perfused rat hearts where vasoconstriction was induced prior to this compound administration.[6]

Experimental Protocols

Materials and Reagents
  • Animal Model: Sprague-Dawley rat (250-300g) is a commonly used model.

  • Krebs-Henseleit Buffer: (in mM): 118.0 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25.0 NaHCO₃, 11.0 Glucose. To prepare, dissolve salts in distilled water and continuously bubble with 95% O₂ and 5% CO₂ (carbogen gas) to maintain a physiological pH of 7.4.[7]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as DMSO or methanol.[8][9] this compound is light-sensitive, so protect solutions from light.

  • Heparin: For anticoagulation.

  • Anesthetic: e.g., Sodium pentobarbital.

Equipment
  • Langendorff perfusion apparatus

  • Pressure transducer

  • Data acquisition system (e.g., PowerLab with LabChart software)

  • Peristaltic pump

  • Thermostatically controlled water bath

  • Surgical instruments

Protocol
  • Preparation of this compound Working Solutions:

    • From the stock solution, prepare a series of dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations for the dose-response study. It is crucial to account for the dilution factor of the perfusion system.

  • Animal Preparation and Heart Excision:

    • Anesthetize the rat and administer heparin to prevent coagulation.

    • Perform a thoracotomy to expose the heart.

    • Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Langendorff Perfusion Setup:

    • Prime the Langendorff apparatus with warm (37°C), oxygenated Krebs-Henseleit buffer, ensuring there are no air bubbles in the tubing.[10]

    • Identify the aorta and carefully mount it onto the aortic cannula of the apparatus. Secure it with a surgical suture.[10]

    • Initiate retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) or constant flow.

  • Intraventricular Balloon Insertion and Stabilization:

    • Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle through the mitral valve.

    • Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

    • Allow the heart to stabilize for a 20-30 minute period. During this time, continuously record baseline parameters: Heart Rate (HR), Left Ventricular Developed Pressure (LVDP), maximum rate of pressure development (+dP/dt), maximum rate of pressure decay (-dP/dt), and Coronary Flow (CF).[10]

  • This compound Administration (Dose-Response Protocol):

    • Following stabilization, switch the perfusion to the Krebs-Henseleit buffer containing the lowest concentration of this compound.

    • Perfuse for a 15-20 minute equilibration period, or until a stable response is observed in the cardiac parameters.

    • After recording the data, perform a washout by perfusing with drug-free Krebs-Henseleit buffer for 15-20 minutes, or until the parameters return to baseline.[10]

    • Repeat this process for each subsequent concentration of this compound in a cumulative or non-cumulative manner.

Data Acquisition and Analysis
  • Continuously record all cardiac parameters throughout the experiment using a suitable data acquisition system.

  • Heart Rate (HR): Measured in beats per minute (bpm).

  • Left Ventricular Developed Pressure (LVDP): Calculated as the difference between left ventricular systolic pressure and left ventricular end-diastolic pressure (LVSP - LVEDP).

  • +dP/dt and -dP/dt: The maximum rates of pressure increase and decrease, respectively, which are indices of contractility and relaxation.

  • Coronary Flow (CF): Measured as the volume of perfusate flowing through the coronary vasculature per unit of time (mL/min).

Visualizations

experimental_workflow cluster_prep Preparation cluster_langendorff Langendorff Perfusion cluster_drug_admin Drug Administration cluster_analysis Data Analysis animal_prep Animal Preparation (Anesthesia, Heparin) heart_excision Heart Excision animal_prep->heart_excision cannulation Aortic Cannulation heart_excision->cannulation kh_buffer Prepare Krebs-Henseleit Buffer (37°C, 95% O2/5% CO2) perfusion_start Initiate Retrograde Perfusion kh_buffer->perfusion_start nifedipine_sol Prepare this compound Working Solutions drug_perfusion Perfuse with This compound nifedipine_sol->drug_perfusion cannulation->perfusion_start balloon_insertion Insert LV Balloon perfusion_start->balloon_insertion stabilization Stabilization (20-30 min) Record Baseline Data balloon_insertion->stabilization stabilization->drug_perfusion data_acq Continuous Data Acquisition (HR, LVDP, dP/dt, CF) stabilization->data_acq equilibration Equilibration (15-20 min) Record Data drug_perfusion->equilibration washout Washout with Krebs-Henseleit Buffer equilibration->washout equilibration->data_acq next_conc Next Concentration? washout->next_conc next_conc->drug_perfusion Yes analysis Analyze Dose-Response Relationship next_conc->analysis No data_acq->analysis

Caption: Experimental workflow for Langendorff heart perfusion with this compound.

Caption: this compound's mechanism of action in cardiomyocytes.

References

Application Note: Quantification of Nifedipine in Human Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina pectoris. Therapeutic drug monitoring and pharmacokinetic studies of this compound require a sensitive, accurate, and reliable analytical method for its quantification in biological matrices such as plasma. This application note describes a detailed protocol for the determination of this compound in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is suitable for routine analysis in a clinical or research laboratory setting.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separation is achieved on a C18 analytical column with an isocratic mobile phase, followed by detection using a UV-Vis detector. The concentration of this compound is determined by comparing its peak area ratio to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Internal Standard (e.g., Nitrendipine (B1678957), Diazepam) (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Human plasma (drug-free, with anticoagulant like EDTA or heparin)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18)
Mobile Phase Acetonitrile : 0.02 M KH₂PO₄ buffer (pH 4.8) (58:42, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 235 nm[2]
Internal Standard (IS) Nitrendipine
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Phosphate Buffer (0.02 M, pH 4.8): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.[1]

  • Mobile Phase: Mix acetonitrile and 0.02 M KH₂PO₄ buffer in a 58:42 (v/v) ratio. Degas the solution by sonication or vacuum filtration.[1]

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of nitrendipine and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with mobile phase to obtain concentrations ranging from 5 to 200 ng/mL.[1]

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with mobile phase.

4. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (50 ng/mL).

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

5. Calibration Curve and Quality Control Samples

  • Calibration Standards: Prepare calibration standards by spiking 500 µL of drug-free human plasma with the appropriate amount of this compound working standard solutions to yield final concentrations of 5, 10, 25, 50, 100, and 200 ng/mL.[1] Process these samples as described in the sample preparation protocol.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 15, 75, and 150 ng/mL) in the same manner as the calibration standards.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20004500
Retention Time (min) -This compound: ~6.5, IS: ~8.0
Resolution > 2.03.5

Table 2: Method Validation Summary

ParameterResult
Linearity Range 5.0 - 200.0 ng/mL[1]
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 5.0 ng/mL[1]
Precision (RSD%) Intraday: < 5%, Interday: < 7%[3]
Accuracy (%) 95.1 - 106.4%[3]
Recovery (%) > 88%[3]

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (500 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Separation Inject->Column Detect UV Detection (235 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Calibration_Curve->Quantification

References

Application Notes and Protocols for Studying Nifedipine's Effects Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) derivative, is a potent blocker of L-type voltage-gated calcium channels (CaV1.x).[1] These channels are critical in various physiological processes, including cardiovascular function and smooth muscle contraction.[2] Patch-clamp electrophysiology is the definitive method for investigating the direct effects of compounds like this compound on ion channels, providing detailed insights into their potency and mechanism of action.[2][3] These application notes provide a comprehensive protocol for studying the effects of this compound on L-type calcium channels using the whole-cell patch-clamp technique.

Mechanism of Action

This compound primarily targets the α1 subunit of L-type calcium channels, inhibiting the influx of calcium ions.[3] Its inhibitory action is often state-dependent, showing a higher affinity for the inactivated state of the channel, which results in a voltage-dependent block.[1][4] this compound's binding to the channel modulates its gating properties, leading to a decreased probability of channel opening and a subsequent reduction in calcium current.[3][5]

Quantitative Data Summary

The inhibitory effects of this compound on L-type calcium channels can be quantified by determining its half-maximal inhibitory concentration (IC50). This value can be influenced by experimental conditions such as the holding potential and the specific channel subtype being studied.

Cell Type/Expression SystemChannel SubtypeHolding Potential (mV)This compound IC50Reference
Guinea Pig Ventricular MyocytesEndogenous L-type-0.3 µM[4]
Guinea Pig Ventricular MyocytesEndogenous L-type-4050 nM[4]
HEK293 CellsCaV1.2Not Specified39 ± 5 nM[6]
HEK293 CellsCaV1.3Not Specified289 ± 30 nM[6]
Rat Skeletal Muscle MyoballsEndogenous L-type-600.5 µM (enhanced block)[1]

Experimental Protocols

This section details the methodology for a whole-cell patch-clamp experiment to assess the effect of this compound on L-type calcium channels, typically expressed in a heterologous system like HEK293 cells or in primary cells like cardiomyocytes or smooth muscle cells.

Cell Preparation
  • Cell Culture: Culture HEK293 cells stably expressing the human CaV1.2 or CaV1.3 channel subunits. For primary cells, isolate ventricular myocytes or cerebral artery myocytes from animal models (e.g., guinea pig, rat) using enzymatic dissociation.[6][7]

  • Plating for Recording: The day before the experiment, plate the cells onto glass coverslips at a low density to facilitate the isolation of single cells for patching.[3]

Solutions and Reagents

A critical aspect of isolating L-type calcium currents is to block other endogenous currents, particularly potassium and sodium currents.

SolutionComponentConcentration (mM)
External (Bath) Solution NaCl125
KCl3
CaCl22
MgCl21
NaH2PO41.25
NaHCO318
Glucose5
Internal (Pipette) Solution CsCl130
EGTA10
HEPES10
MgATP4
NaGTP0.4

Adjust pH of external solution to 7.4 with NaOH and internal solution to 7.2 with CsOH. The use of Cesium (Cs+) in the internal solution is crucial for blocking potassium channels to effectively isolate calcium currents.[3][7]

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store this stock solution in aliquots at -20°C to prevent degradation from light and repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid non-specific effects.[3]

Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with the internal solution should be between 2-5 MΩ.[3]

  • Establish Whole-Cell Configuration:

    • Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[3]

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software (e.g., pCLAMP) to record whole-cell currents.[7]

    • Filter current traces at 1-2 kHz and sample at 5-10 kHz.[6][7]

    • Use P/4 leak subtraction to minimize leakage currents.[7]

Voltage-Clamp Protocols

To study the effects of this compound, specific voltage protocols are employed to activate and measure the L-type calcium current (I(Ca,L)).

  • I-V Relationship and Peak Current Elicitation:

    • Hold the cell at a holding potential of -80 mV.[7]

    • Apply depolarizing voltage steps (e.g., 200 ms (B15284909) duration) in 10 mV increments, for instance from -50 mV to +60 mV, to determine the current-voltage relationship. I(Ca,L) typically peaks around +10 to +20 mV.[7][8]

  • Dose-Response Protocol:

    • Hold the cell at -80 mV.[7]

    • Apply a depolarizing step to the voltage that elicits the peak I(Ca,L) (e.g., +10 mV) for a duration of 200-300 ms every 10-15 seconds to obtain a stable baseline current.[7][8]

    • Perfuse the recording chamber with increasing concentrations of this compound, allowing sufficient time (typically 2-5 minutes) for the drug to equilibrate at each concentration.[3]

    • Record the current at each concentration until a steady-state block is achieved.

  • Voltage-Dependence of Block:

    • To investigate the preference of this compound for the inactivated state, compare the block at different holding potentials. For example, determine the dose-response curve at a holding potential of -80 mV and compare it to one obtained at a more depolarized holding potential, such as -40 mV, which increases the proportion of channels in the inactivated state.[4]

Data Analysis
  • Dose-Response Curve:

    • Measure the peak inward current at each this compound concentration and normalize it to the baseline current recorded in the absence of the drug.

    • Plot the fractional block ((I_control - I_drug) / I_control) against the logarithm of the this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.[6] The equation is: Fraction Blocked = a - (a / (1 + ([this compound]/IC50)^b)), where 'a' is the maximum fraction blocked and 'b' is the slope factor.[6]

Visualizations

Experimental Workflow

G cluster_prep Cell & Solution Preparation cluster_recording Patch-Clamp Recording cluster_experiment Drug Application & Data Acquisition cluster_analysis Data Analysis cell_prep Cell Culture/ Isolation plating Plate Cells on Coverslips cell_prep->plating seal Obtain Gigaohm Seal plating->seal solutions Prepare External & Internal Solutions drug_prep Prepare this compound Stock & Dilutions pipette Fabricate Patch Pipette pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Current whole_cell->baseline drug_app Apply this compound (Increasing Conc.) baseline->drug_app record_drug Record Current at Each Concentration drug_app->record_drug measure Measure Peak Current Amplitude record_drug->measure washout Washout normalize Normalize to Baseline measure->normalize plot Plot Dose-Response Curve normalize->plot fit Fit to Hill Equation (Determine IC50) plot->fit

Caption: Workflow for patch-clamp analysis of this compound.

This compound Signaling Pathway

G cluster_channel L-type Calcium Channel (CaV1.x) Closed Closed State Open Open State Inactivated Inactivated State Open->Inactivated Inactivation Ca_influx Ca2+ Influx Open->Ca_influx Inactivated->Closed Deactivation Block Block This compound This compound This compound->Open This compound->Inactivated Preferential Binding Depolarization Membrane Depolarization Depolarization->Open Activation Cellular_Response Cellular Response (e.g., Contraction) Ca_influx->Cellular_Response Reduced_Influx Reduced Ca2+ Influx Reduced_Influx->Cellular_Response Inhibition

Caption: this compound's mechanism of action on L-type calcium channels.

References

Application Notes: In Vitro Vasodilation Assay Using Nifedipine on Isolated Aortic Rings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolated aortic ring assay is a fundamental ex vivo method used to evaluate the vasodilatory or vasoconstrictive properties of pharmacological compounds.[1] This model provides a robust and reproducible system for studying vascular smooth muscle function and the effects of vasoactive agents. Nifedipine (B1678770), a potent dihydropyridine (B1217469) calcium channel blocker, is a classic vasodilator used in the treatment of hypertension and angina.[2][3] It functions by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and vasodilation.[2][4][5] This document provides a detailed protocol for assessing the vasodilatory effects of this compound on isolated thoracic aortic rings pre-contracted with a vasoconstrictor like phenylephrine (B352888).

Principle of the Assay

Isolated aortic rings are suspended in an organ bath under physiological conditions (temperature, oxygenation, and nutrients). The rings are first contracted with a standard agonist, such as phenylephrine, which increases tension by stimulating alpha-1 adrenergic receptors, leading to an increase in intracellular calcium. Once a stable contraction plateau is achieved, cumulative concentrations of this compound are added to the bath.[6] this compound-induced relaxation is measured as a percentage decrease from the pre-contracted tension, allowing for the determination of key pharmacological parameters like EC50 (half-maximal effective concentration) and Emax (maximal effect).

Experimental Protocols

Materials and Reagents

Equipment:

  • Organ bath system with force-displacement transducers[7]

  • Circulating water bath (37°C)

  • Carbogen (B8564812) gas cylinder (95% O2 / 5% CO2) and tubing[7]

  • Dissecting microscope, fine scissors, and forceps

  • Data acquisition system and software

Reagents:

  • Krebs-Henseleit (Krebs) Solution (in mM): NaCl (118.0), KCl (4.7), CaCl2 (1.8 or 2.5), MgSO4 (1.2), NaHCO3 (25.0), KH2PO4 (1.2), and glucose (11.0).[8][9] Prepare fresh and bubble with carbogen gas for at least 30 minutes before use.

  • Phenylephrine (PE): Prepare a 10 mM stock solution in distilled water.

  • Acetylcholine (ACh): Prepare a 10 mM stock solution in distilled water.

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO or ethanol, as it is poorly soluble in water. Prepare serial dilutions to obtain the desired final concentrations.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

Detailed Methodology

1. Preparation of Isolated Aortic Rings a. Euthanize the rat via an approved method (e.g., CO2 inhalation followed by cervical dislocation).[8][10] b. Quickly open the chest cavity to expose the thoracic aorta. Carefully excise the descending thoracic aorta and immediately place it in a petri dish filled with ice-cold, carbogen-gassed Krebs solution.[10][11] c. Under a dissecting microscope, meticulously remove the surrounding connective and adipose tissues.[1] d. Cut the cleaned aorta into rings of 2-3 mm in width.[1][8] Take extreme care to avoid damaging the endothelial layer.

2. Mounting the Aortic Rings a. Suspend each aortic ring on two stainless steel hooks or wires in the organ bath chamber (typically 10-20 mL volume) filled with Krebs solution.[6] b. The lower hook is fixed to the chamber base, while the upper hook is connected to a force-displacement transducer to record isometric tension.[12] c. Maintain the Krebs solution at 37°C and continuously bubble with carbogen gas (95% O2 / 5% CO2).[7][8]

3. Equilibration and Viability Check a. Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.[12][13] b. During equilibration, replace the Krebs solution in the bath every 15-20 minutes to wash out metabolic waste.[1] c. After equilibration, test the viability of the rings by inducing contraction with 60 mM KCl.[14] A robust contraction confirms tissue health. Wash the rings with fresh Krebs solution until the tension returns to the baseline.

4. Endothelium Integrity Check a. Induce a submaximal contraction with Phenylephrine (PE) at a concentration of 1 µM.[6][8] b. Once the contraction reaches a stable plateau, add Acetylcholine (ACh) at a concentration of 1 µM.[8][14] c. A relaxation of more than 80% indicates the presence of a functional endothelium.[1][14] Rings that do not meet this criterion may be excluded or used for endothelium-denuded studies. d. Wash the rings thoroughly with Krebs solution to allow the tension to return to the baseline.

5. This compound Concentration-Response Curve a. Pre-contract the aortic rings again with 1 µM Phenylephrine. Wait for the tension to reach a stable, sustained plateau.[6] b. Once the contraction is stable, add this compound to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 1 nM) and increase in logarithmic increments (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) until a maximal relaxation is achieved.[9] c. Allow the tissue to respond to each concentration for a sufficient period (e.g., 5-10 minutes) or until a stable relaxation is observed before adding the next concentration.

6. Data Analysis a. Record the tension data continuously. b. The relaxation response to this compound is calculated as a percentage of the pre-contraction induced by phenylephrine. c. Use the following formula:

  • % Relaxation = [(TensionPE - TensionNif) / (TensionPE - BaselineTension)] x 100
  • Where TensionPE is the stable tension after phenylephrine addition, and TensionNif is the tension after each this compound concentration. d. Plot the % Relaxation against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve. e. Use non-linear regression analysis (e.g., four-parameter logistic model) to calculate the EC50 and Emax values.[15][16]

Data Presentation

Quantitative data from the vasodilation assay should be summarized for clarity and ease of comparison. The following table provides a template for presenting key pharmacological parameters.

CompoundAgonist (Pre-contraction)nEC50 (M)Emax (%)
This compoundPhenylephrine (1 µM)81.5 x 10⁻⁸98.5 ± 2.1
Vehicle ControlPhenylephrine (1 µM)8N/A< 5%
Positive ControlPhenylephrine (1 µM)8Value ± SEMValue ± SEM
  • n: Number of aortic rings tested.

  • EC50: The molar concentration of the compound that produces 50% of the maximal relaxation response. Presented as mean ± SEM.

  • Emax: The maximum relaxation response observed. Presented as mean ± SEM.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A 1. Euthanize Animal & Excise Thoracic Aorta B 2. Clean Connective Tissue A->B C 3. Cut Aorta into 2-3 mm Rings B->C D 4. Mount Rings in Organ Bath (37°C, 95% O2/5% CO2) C->D E 5. Equilibrate under Tension (60-90 min) D->E F 6. Viability & Endothelium Integrity Check (KCl, PE, ACh) E->F G 7. Pre-contract with Phenylephrine (1 µM) F->G H 8. Add Cumulative Doses of this compound G->H I 9. Record Tension Changes H->I J 10. Calculate % Relaxation I->J K 11. Plot Dose-Response Curve & Calculate EC50/Emax J->K

Caption: Workflow for the in vitro aortic ring vasodilation assay.

This compound Signaling Pathway in Vasodilation

G cluster_cell Vascular Smooth Muscle Cell Ca_in Ca²⁺ Influx Ca_cyto ↑ [Ca²⁺]i Ca_in->Ca_cyto Contraction Myosin Light Chain Phosphorylation VASCULAR CONTRACTION Ca_cyto->Contraction Activates Calmodulin & MLCK This compound This compound Block This compound->Block LType L-Type Ca²⁺ Channel LType->Ca_in Relaxation Myosin Light Chain Dephosphorylation VASODILATION (Relaxation) Block->LType Block->Relaxation Inhibition of Ca²⁺ Influx Extracellular Extracellular Space (High Ca²⁺)

Caption: this compound blocks L-type Ca²⁺ channels to induce vasodilation.

References

Application Notes and Protocols for Treating Primary Neurons with Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely utilized tool in neuroscience research to investigate the roles of L-type voltage-gated calcium channels (L-VGCCs) in neuronal function and to explore potential therapeutic interventions for neurological disorders. This document provides detailed protocols for the preparation and application of this compound to primary neuronal cultures, along with methods for assessing its effects on neuronal signaling and viability.

Mechanism of Action

This compound primarily acts as an antagonist of L-type calcium channels (CaV1.2, CaV1.3), which are crucial for calcium influx in response to membrane depolarization.[1][2][3][4] By blocking these channels, this compound can modulate a variety of calcium-dependent processes, including neurotransmitter release, gene expression, and synaptic plasticity.[1][4][5][6] Interestingly, some studies suggest that this compound may also facilitate neurotransmitter release through a mechanism independent of L-type calcium channel blockade, potentially by mobilizing intracellular calcium stores.[6][7][8][9] This dual activity should be considered when interpreting experimental results.

Data Presentation

This compound Concentration and Effects on Primary Neurons
ParameterConcentrationCell TypeDurationEffectReference
EC50 for mEPSC Frequency Increase7.8 µMCentral SynapsesNot Specified14.7-fold increase at 10 µM[7][8][9]
L-type Current Inhibition (CaV1.2)5 µMNot Specified12 secondsComplete inhibition[1][2]
L-type Current Inhibition (CaV1.3)5 µMNot Specified20 secondsPartial inhibition (20% current remaining)[1][2]
Neuroprotection10 µMDopaminergic Substantia Nigra Neurons4 weeksEnhanced survival[10]
Calcium Response Reduction10 µMPrimary Cortical Neurons30 minutes38% reduction in depolarization-induced Ca2+ response[11]
Axon Elongation and Growth Cone Size10 µMSMA Motor Neurons5-7 daysNormalized axon extension and increased growth cone size[12]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[13]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • In a sterile environment, weigh the desired amount of this compound powder.

  • Dissolve the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[13][14]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles and degradation from light exposure.[7][14]

  • Store the aliquots at -20°C for long-term use.

Treatment of Primary Neurons with this compound

The optimal concentration and duration of this compound treatment will vary depending on the specific primary neuron type and the experimental objective. It is recommended to perform a dose-response curve to determine the ideal working concentration for your specific application.

Materials:

  • Primary neuronal culture

  • Complete culture medium

  • This compound stock solution (from Protocol 1)

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent toxicity.[15]

  • Carefully remove the existing medium from the primary neuron culture and replace it with the this compound-containing medium.

  • Include a vehicle control by treating a separate set of cells with medium containing the same final concentration of DMSO as the this compound-treated cells.

  • Incubate the neurons for the desired duration (e.g., 30 minutes for acute channel blocking, or several days for chronic studies) at 37°C in a humidified 5% CO2 incubator.

Calcium Imaging Protocol

This protocol allows for the measurement of intracellular calcium changes in response to stimuli in the presence or absence of this compound.

Materials:

  • Primary neurons cultured on glass coverslips

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • This compound

  • Stimulus (e.g., high potassium chloride [KCl], glutamate)

  • Fluorescence microscope with an imaging system

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator in HBSS according to the manufacturer's instructions. For Fluo-4 AM, a final concentration of 2-5 µM with 0.02% Pluronic F-127 is common.[16]

    • Wash the cultured neurons twice with pre-warmed HBSS.[16]

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.[16]

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for an additional 30 minutes at room temperature.[16]

  • This compound Pre-treatment:

    • Incubate the dye-loaded neurons with the desired concentration of this compound (or vehicle control) in HBSS for a predetermined time (e.g., 30 minutes).[11]

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Acquire a baseline fluorescence recording for 1-2 minutes.[16]

    • Apply a stimulus to evoke calcium influx (e.g., 50 mM KCl).

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Calculate the change in fluorescence (ΔF/F0) to quantify the calcium response.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Primary neurons cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Treat the primary neurons with various concentrations of this compound (and a vehicle control) for the desired duration.

  • Following treatment, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells will reduce the yellow MTT to a purple formazan (B1609692).

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Nifedipine_Signaling_Pathway This compound This compound L_VGCC L-type Voltage-Gated Calcium Channel (L-VGCC) This compound->L_VGCC Inhibits Intracellular_Ca_Stores Intracellular Ca²⁺ Stores (ER) This compound->Intracellular_Ca_Stores May Mobilize Ca_influx Ca²⁺ Influx L_VGCC->Ca_influx Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Gene_Expression Gene Expression Ca_influx->Gene_Expression Depolarization Membrane Depolarization Depolarization->L_VGCC Activates Ca_release Ca²⁺ Release Intracellular_Ca_Stores->Ca_release Ca_release->Neurotransmitter_Release Cell_Survival Neuroprotection/ Cell Survival Gene_Expression->Cell_Survival

Caption: this compound's dual mechanism of action in neurons.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis P1 Prepare this compound Stock Solution (in DMSO) T1 Treat Neurons with this compound (and Vehicle Control) P1->T1 P2 Culture Primary Neurons P2->T1 A1 Calcium Imaging T1->A1 A2 Cell Viability Assay (e.g., MTT, LDH) T1->A2 A3 Immunocytochemistry T1->A3 D1 Quantify Calcium Transients, Cell Viability, Protein Expression A1->D1 A2->D1 A3->D1

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols: Nifedipine in High-Throughput Screening for Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs), particularly the L-type calcium channels (LTCCs), are crucial for a multitude of physiological processes, including muscle contraction, neurotransmission, and hormone secretion. Their dysregulation is implicated in various cardiovascular diseases, making them a prime target for therapeutic intervention. Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is a well-characterized antagonist of L-type calcium channels and serves as an essential tool in the discovery and development of novel calcium channel modulators.

This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize new modulators of L-type calcium channels. The methodologies described herein focus on a fluorescence-based calcium influx assay, a robust and widely adopted HTS format.

Principle of the Assay

The fluorescence-based calcium influx assay is a functional, cell-based method used to measure the activity of L-type calcium channels. In this assay, cells engineered to express the target LTCC (e.g., Cav1.2) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon membrane depolarization, typically induced by a high concentration of extracellular potassium chloride (KCl), the voltage-gated L-type calcium channels open, allowing an influx of calcium ions (Ca²⁺) into the cell. This influx leads to a significant increase in the fluorescence intensity of the intracellular calcium indicator.

This compound, as an LTCC antagonist, will inhibit this calcium influx in a dose-dependent manner, resulting in a reduced fluorescence signal. Conversely, a potential LTCC agonist would enhance the calcium influx and the corresponding fluorescence signal. By measuring the changes in fluorescence intensity, the potency and efficacy of test compounds as modulators of L-type calcium channels can be determined.

Signaling Pathway of L-type Calcium Channel and this compound Action

The following diagram illustrates the signaling pathway of L-type calcium channel activation and its inhibition by this compound.

G cluster_membrane Cell Membrane Ca_ext Ca²⁺ (extracellular) Ca_int Ca²⁺ (intracellular) Ca_ext->Ca_int Influx Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_int->Response Triggers Fluorescence Fluorescence Increase (Fluo-4) Ca_int->Fluorescence Causes LTCC L-type Calcium Channel (Cav1.2) LTCC->Ca_ext Depolarization Membrane Depolarization (e.g., high K⁺) Depolarization->LTCC Activates This compound This compound This compound->LTCC Blocks

This compound blocks the influx of extracellular calcium through L-type calcium channels.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human L-type calcium channel (Cav1.2 α1, β2, and α2δ1 subunits).[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: 20% (w/v) solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarization Solution: Assay Buffer containing a high concentration of KCl (e.g., 80-100 mM, with adjusted NaCl to maintain osmolarity).

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Microplates: 384-well, black-walled, clear-bottom cell culture plates.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.

Cell Plating
  • Culture HEK293-Cav1.2 cells in T75 flasks until they reach 80-90% confluency.

  • Harvest the cells using standard cell culture techniques.

  • Resuspend the cells in culture medium to a final density of 1 x 10⁶ cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well microplate (25,000 cells/well).

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Dye Loading
  • Prepare the Dye Loading Solution by mixing 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127, and then adding this mixture to 5 mL of Assay Buffer. This results in a final Fluo-4 AM concentration of approximately 2 µM.

  • Remove the culture medium from the cell plate.

  • Wash the cells twice with 80 µL/well of Assay Buffer.

  • Add 25 µL/well of the Dye Loading Solution.

  • Incubate the plate at 37°C for 1 hour in the dark.

Compound Addition and Fluorescence Measurement
  • Prepare serial dilutions of this compound and test compounds in Assay Buffer in a separate compound plate. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).

  • After the dye loading incubation, place the cell plate and the compound plate into the fluorescence microplate reader.

  • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Record a baseline fluorescence reading for 15-20 seconds.

  • The instrument's automated pipettor should add 12.5 µL of the compound dilutions (or vehicle) from the compound plate to the cell plate.

  • Incubate for a predetermined time to allow for compound binding (e.g., 10-20 minutes).

  • After the compound incubation, add 12.5 µL of the KCl depolarization solution to all wells to induce Ca²⁺ influx.

  • Continue to record the fluorescence signal for at least 2 minutes to capture the peak calcium response.

HTS Experimental Workflow

The following diagram outlines the high-throughput screening workflow for identifying calcium channel modulators.

G start Start cell_plating Plate HEK293-Cav1.2 Cells (384-well plate) start->cell_plating incubation1 Incubate Overnight (37°C, 5% CO₂) cell_plating->incubation1 dye_loading Load Cells with Fluo-4 AM incubation1->dye_loading incubation2 Incubate 1 hour (37°C, dark) dye_loading->incubation2 flipr_setup Place Plates in FLIPR incubation2->flipr_setup compound_prep Prepare Compound Plate (Test Compounds, this compound, Controls) compound_prep->flipr_setup read1 Read Baseline Fluorescence flipr_setup->read1 add_compound Add Compounds read1->add_compound incubation3 Incubate 10-20 min add_compound->incubation3 add_kcl Add Depolarization Solution (KCl) incubation3->add_kcl read2 Read Kinetic Fluorescence Response add_kcl->read2 data_analysis Data Analysis (Normalization, Curve Fitting, IC₅₀) read2->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

High-throughput screening workflow for calcium channel modulators.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes the inhibitory potencies (IC₅₀ values) of this compound and other common calcium channel blockers determined in a fluorescence-based calcium flux assay using HEK293 cells expressing the human Cav1.2 channel.[2]

CompoundTargetAssay TypeIC₅₀ (µM)
This compound Cav1.2 Calcium Flux 0.007
IsradipineCav1.2Calcium Flux0.001
NitrendipineCav1.2Calcium Flux0.0034
VerapamilCav1.2Calcium Flux1.6
DiltiazemCav1.2Calcium Flux3.7
Data Analysis Workflow
  • Data Extraction: Export the raw fluorescence data from the instrument software. The data should include fluorescence intensity readings over time for each well.

  • Normalization: For each well, normalize the fluorescence signal to the baseline reading. This is typically done by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀) to get the F/F₀ ratio.

  • Response Calculation: Determine the peak fluorescence response for each well after the addition of the depolarization solution.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each test compound concentration relative to the positive (vehicle control) and negative (this compound at a maximal concentration) controls using the following formula:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative))

  • Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Quality Control

To ensure the reliability of the HTS data, several quality control metrics should be monitored for each assay plate.

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. It is calculated as the mean signal of the positive control divided by the mean signal of the negative control. A higher S/B ratio is desirable.

  • Z'-Factor: The Z'-factor is a statistical measure of the quality of an HTS assay. It takes into account both the dynamic range and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the following formula:

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    Where SD is the standard deviation.

The following diagram illustrates the relationship between the signals from positive and negative controls and the calculation of the Z'-factor.

G cluster_0 Assay Quality Metrics qc_metrics Z'-Factor Calculation Signal Window Data Variation formula Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg| qc_metrics->formula positive_control Positive Control (Vehicle) Mean (µ_pos) Std Dev (σ_pos) negative_control Negative Control (this compound) Mean (µ_neg) Std Dev (σ_neg)

Key parameters for calculating the Z'-factor in an HTS assay.

Conclusion

The use of this compound as a reference compound in a fluorescence-based high-throughput screening assay provides a robust and reliable method for the identification and characterization of novel L-type calcium channel modulators. The detailed protocols and data analysis workflow presented in these application notes offer a comprehensive guide for researchers in the field of drug discovery. By adhering to these methodologies and implementing rigorous quality control, high-quality and reproducible data can be generated to advance the development of new therapeutics targeting calcium channels.

References

Application Note: Techniques for Assessing Nifedipine's Impact on Mitochondrial Calcium Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. Dysregulation of mitochondrial Ca2+ uptake is implicated in numerous pathologies. Nifedipine (B1678770) is a well-established L-type calcium channel blocker used in the treatment of hypertension.[1][2] While its primary mechanism of action is on plasma membrane channels, emerging evidence suggests potential off-target effects, including the modulation of mitochondrial function.[3][4][5] Specifically, studies have shown that this compound can reduce mitochondrial Ca2+ overload under hypoxic conditions, suggesting a protective role.[6][7][8]

This application note provides detailed protocols for assessing the direct impact of this compound on mitochondrial Ca2+ uptake using two robust methodologies: a fluorescence-based assay in permeabilized cells and a calcium retention capacity (CRC) assay in isolated mitochondria. These techniques allow researchers to distinguish between effects on cytosolic Ca2+ entry and direct actions on mitochondrial Ca2+ handling machinery.

Signaling Pathways for Mitochondrial Calcium Uptake

Mitochondria primarily take up Ca2+ from the cytosol through the Mitochondrial Calcium Uniporter (MCU) , a protein complex in the inner mitochondrial membrane (IMM). This process is driven by the strong electrochemical gradient across the IMM. Ca2+ is first transported across the outer mitochondrial membrane (OMM), likely via the Voltage-Dependent Anion Channel (VDAC) , and then enters the matrix through the MCU. The proximity of mitochondria to the endoplasmic reticulum (ER) at specialized sites called Mitochondria-Associated Membranes (MAMs) creates microdomains of high Ca2+ concentration, facilitating efficient uptake.

This compound's canonical role is blocking L-type Ca2+ channels on the plasma membrane, thereby reducing cytosolic Ca2+ levels.[6][9] However, investigating its direct effect on the mitochondrial uptake machinery requires bypassing the plasma membrane, as detailed in the following protocols.

Figure 1: Mitochondrial Ca²⁺ uptake pathways and this compound's primary site of action.

Experimental Protocols

Protocol 1: In Situ Mitochondrial Ca2+ Uptake in Permeabilized Cells

This method allows the study of mitochondrial function in a more physiological context by selectively permeabilizing the plasma membrane while leaving the mitochondrial membranes intact.[10]

Principle: Cells are treated with a low concentration of digitonin (B1670571), which permeabilizes the cholesterol-rich plasma membrane but not the cholesterol-poor mitochondrial membranes.[10][11] This provides direct access to the mitochondria within their native cellular environment. A cell-impermeant Ca2+ indicator, such as Calcium Green-5N, is added to the buffer to measure changes in extra-mitochondrial Ca2+ concentration. A bolus of Ca2+ is added, and the rate of its clearance from the buffer, reflecting mitochondrial uptake, is monitored using a fluorescence plate reader.

Materials:

  • HEK-293, HeLa, or other adherent cell lines

  • This compound (Sigma-Aldrich, Cat# N7634)

  • Digitonin (Sigma-Aldrich, Cat# D141)

  • Calcium Green-5N, pentapotassium salt (Thermo Fisher, Cat# C3737)

  • Respiration Buffer (RB): 120 mM KCl, 10 mM HEPES, 1 mM KH2PO4, 2 mM MgCl2, 40 µM EGTA, pH 7.2 with KOH.[12]

  • Substrates: 5 mM Glutamate (B1630785), 5 mM Malate (B86768)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with injectors (Excitation/Emission ~506/532 nm)

Procedure:

  • Cell Culture: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Preparation:

    • Prepare stock solutions: 10 mM this compound in DMSO, 10 mM Digitonin in DMSO, 1 mM Calcium Green-5N in DMSO.

    • On the day of the experiment, prepare fresh Respiration Buffer and supplement with 5 mM glutamate and 5 mM malate to energize the mitochondria.

  • Assay Execution:

    • Wash cells twice with warm Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 100 µL of Respiration Buffer (with substrates) to each well.

    • Add this compound to the desired final concentrations (e.g., 1, 5, 10, 25 µM) and incubate for 10-15 minutes at 37°C. Include a vehicle control (DMSO).

    • Add Calcium Green-5N to a final concentration of 1 µM.

    • Place the plate in the pre-warmed (37°C) plate reader.

    • Program the reader to inject digitonin and then CaCl2.

    • Start kinetic reading (every 1-2 seconds).

    • After establishing a baseline fluorescence (approx. 60 seconds), inject digitonin to a final concentration of 25-50 µg/mL to permeabilize the cells.[11]

    • Once the signal stabilizes, inject a bolus of CaCl2 (e.g., 10-20 µM final concentration).

    • Continue recording the fluorescence as it decreases, indicating mitochondrial Ca2+ uptake.[10]

Data Analysis: The rate of mitochondrial Ca2+ uptake is determined by calculating the negative slope of the fluorescence decay immediately following the CaCl2 addition. Compare the rates between vehicle-treated and this compound-treated cells.

Protocol 2: Calcium Retention Capacity (CRC) in Isolated Mitochondria

This assay directly measures the ability of isolated mitochondria to sequester Ca2+ before the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death pathways.[13][14]

Principle: Mitochondria are isolated from cells or tissue.[15][16] In the presence of a Ca2+-sensitive dye, successive pulses of CaCl2 are added to the mitochondrial suspension.[17] Mitochondria take up the Ca2+, causing a transient spike and subsequent decrease in extra-mitochondrial fluorescence. This continues until the matrix Ca2+ load triggers the opening of the mPTP, leading to a massive release of accumulated Ca2+ and a sustained increase in fluorescence. The total amount of Ca2+ taken up before this release is the CRC.

Materials:

  • Mitochondrial Isolation Buffer (MS-EGTA): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.[12]

  • KCl Assay Buffer: 125 mM KCl, 20 mM HEPES, 1 mM KH2PO4, 2 mM MgCl2, 40 µM EGTA, pH 7.2.[12]

  • Calcium Green-5N (as above)

  • Substrates: 5 mM Pyruvate, 5 mM Malate[12]

  • CaCl2 standard solution (e.g., 10 mM)

  • Dounce homogenizer and centrifuges

  • Fluorescence microplate reader with injectors

Procedure:

  • Mitochondrial Isolation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in MS-EGTA buffer and homogenize using a Dounce homogenizer.[15]

    • Perform differential centrifugation: first, a low-speed spin (e.g., 800 x g for 10 min) to pellet nuclei and debris, followed by a high-speed spin of the supernatant (e.g., 10,000 x g for 10 min) to pellet the mitochondria.[12][13]

    • Wash the mitochondrial pellet twice with MS-EGTA buffer.

    • Resuspend the final pellet in a minimal volume of buffer and determine the protein concentration (e.g., using a BCA assay).

  • CRC Assay:

    • In a 96-well plate, add KCl Assay Buffer.

    • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

    • Add substrates (pyruvate and malate) and Calcium Green-5N (1 µM).

    • Add this compound or vehicle (DMSO) and incubate for 5 minutes at 30°C.

    • Place the plate in the reader and begin kinetic measurements.

    • Program the injector to add repeated pulses of CaCl2 (e.g., 5-10 µM) every 60-90 seconds.

    • Monitor the fluorescence until a large, sustained increase is observed, indicating mPTP opening.[17]

Data Analysis: Calculate the total amount of CaCl2 (in nmol) added per mg of mitochondrial protein before the final, sustained fluorescence increase. This value represents the Calcium Retention Capacity.

Data Presentation

The quantitative data obtained from these experiments can be summarized for clear comparison.

Table 1: Effect of this compound on Mitochondrial Ca2+ Uptake Rate in Permeabilized Cells

Treatment GroupThis compound Conc. (µM)Rate of Ca2+ Uptake (RFU/sec)% of Control
Vehicle Control0150.2 ± 12.5100%
This compound1145.8 ± 11.997.1%
This compound10115.6 ± 9.877.0%
This compound2588.4 ± 7.3**58.9%
Data are presented as mean ± SEM. Statistical significance vs. vehicle control: *p<0.05, *p<0.01.

Table 2: Effect of this compound on Mitochondrial Calcium Retention Capacity (CRC)

Treatment GroupThis compound Conc. (µM)CRC (nmol Ca2+/mg protein)% of Control
Vehicle Control085.4 ± 6.7100%
This compound183.2 ± 7.197.4%
This compound10102.5 ± 8.2120.0%
This compound25118.9 ± 9.5**139.2%
Data are presented as mean ± SEM. Statistical significance vs. vehicle control: *p<0.05, *p<0.01.

Workflow Visualization

The overall experimental process can be visualized as a logical workflow.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Cell Culture Decision 2. Choose Assay CellCulture->Decision Treatment 3. This compound/Vehicle Incubation DataAcq 5. Data Acquisition (Fluorescence Plate Reader) Treatment->DataAcq DataAnalysis 6. Calculate Uptake Rate / CRC DataAcq->DataAnalysis Conclusion 7. Compare Treated vs. Control DataAnalysis->Conclusion Permeabilization P1. Cell Permeabilization (Digitonin) Decision->Permeabilization In Situ Isolation P2. Mitochondrial Isolation (Differential Centrifugation) Decision->Isolation Isolated Permeabilization->Treatment Isolation->Treatment

Figure 2: General experimental workflow for assessing this compound's effects.

Conclusion

The protocols described provide a comprehensive framework for investigating the direct effects of this compound on mitochondrial Ca2+ uptake. By using both permeabilized cells and isolated mitochondria, researchers can effectively dissect the drug's impact on mitochondrial machinery, independent of its canonical effects on plasma membrane L-type Ca2+ channels. These methods are crucial for understanding the off-target effects of existing drugs and for developing novel therapeutics targeting mitochondrial function.

References

Application Notes: The Use of Nifedipine in Fluorescence Microscopy-Based Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in research and clinical settings.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (L-VGCCs), which are crucial for calcium influx in various cell types, including vascular smooth muscle, cardiac myocytes, and neurons.[3][4] Fluorescence microscopy-based calcium imaging is a powerful technique that allows for real-time visualization and quantification of intracellular calcium dynamics. By employing fluorescent indicators that change intensity upon binding to calcium, researchers can dissect cellular signaling pathways.[5] this compound serves as a critical pharmacological tool in these studies to specifically probe the contribution of L-type calcium channels to observed calcium signals.

Mechanism of Action

This compound selectively binds to the alpha-1 subunit of L-type calcium channels.[4] This binding locks the channel in an inactivated state, preventing the influx of extracellular calcium into the cell that would normally occur upon membrane depolarization. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[3][4] In the context of calcium imaging, applying this compound allows researchers to either abolish or significantly reduce the component of a calcium transient that is dependent on L-VGCCs, thereby helping to elucidate the specific pathways of calcium entry.

Depolarization Membrane Depolarization L_VGCC L-Type Voltage-Gated Calcium Channel (L-VGCC) Depolarization->L_VGCC Activates Ca_Influx Ca²+ Influx L_VGCC->Ca_Influx Opens Ca_Increase Increased Intracellular [Ca²⁺] Ca_Influx->Ca_Increase Response Downstream Cellular Responses Ca_Increase->Response This compound This compound This compound->L_VGCC Blocks start Seed Cells on Imaging Plate load Load Cells with Calcium Indicator (e.g., Fluo-4 AM) start->load wash Wash to Remove Extracellular Dye load->wash baseline Acquire Baseline Fluorescence wash->baseline treat Incubate with This compound or Vehicle baseline->treat stimulate Stimulate Cells (e.g., High K⁺ Solution) treat->stimulate record Record Fluorescence Intensity Over Time stimulate->record analyze Data Analysis (Normalize & Compare) record->analyze

References

Nifedipine Administration for In Vivo Studies in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of nifedipine (B1678770) in rodent models. This document outlines detailed protocols for various administration routes, summarizes key pharmacokinetic and pharmacodynamic data, and describes the underlying signaling pathways.

Overview and Mechanism of Action

This compound is a dihydropyridine (B1217469) calcium channel blocker that primarily targets L-type calcium channels.[1] By binding to the alpha-1 subunit of these channels, this compound inhibits the influx of extracellular calcium into cells.[2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[1][2] It also affects cardiac muscle, reducing contractility and heart rate.[2] While its primary action is on L-type calcium channels, some studies suggest it may have off-target effects, including facilitating neurotransmitter release independent of calcium channel blockade at certain concentrations.[3][4]

Signaling Pathway of this compound's Primary Action

Nifedipine_Signaling cluster_inhibition Inhibitory Effect This compound This compound L_type_Ca_Channel L-type Calcium Channel (α1 subunit) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: this compound's mechanism of action on smooth muscle cells.

Pharmacokinetics and Pharmacodynamics in Rodents

Understanding the pharmacokinetic and pharmacodynamic profiles of this compound in rodent models is crucial for designing effective in vivo studies.

Pharmacokinetic Parameters
ParameterRatMouseReference(s)
Bioavailability (Oral) 45-61%N/A[5]
Elimination Half-life ~2 hoursN/A[6]
Systemic Plasma Clearance 10.3 mL/min/kgN/A[5]
Protein Binding >95%N/A[6]

Note: Pharmacokinetic parameters can vary depending on the strain, sex, and health status of the animals.

Pharmacodynamic Effects

This compound administration in rodents leads to a dose-dependent decrease in blood pressure and heart rate.[7] In spontaneously hypertensive rats (SHRs), intravenous infusion of this compound at 1.0 mg/kg rapidly reduces blood pressure.[7] The pharmacodynamic effects are closely linked to plasma concentrations of the drug.

Administration Protocols

The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the experimental timeline.

Experimental Workflow for this compound Administration

Experimental_Workflow start Start animal_prep Animal Preparation (Acclimatization, Weighing) start->animal_prep dose_calc Dose Calculation animal_prep->dose_calc nifedipine_prep This compound Formulation dose_calc->nifedipine_prep admin_route Select Administration Route nifedipine_prep->admin_route oral Oral Gavage admin_route->oral Oral ip Intraperitoneal (IP) admin_route->ip IP sc Subcutaneous (SC) admin_route->sc SC iv Intravenous (IV) admin_route->iv IV administration Administer this compound oral->administration ip->administration sc->administration iv->administration monitoring Post-administration Monitoring (Behavior, Vital Signs) administration->monitoring data_collection Data Collection (Blood sampling, Tissue harvesting) monitoring->data_collection end End data_collection->end

Caption: General workflow for in vivo this compound studies in rodents.

Oral Gavage (PO)

Oral gavage is a common method for precise oral dosing.

Protocol:

  • Animal Restraint: Gently restrain the mouse or rat to immobilize the head and body.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle from the tip of the animal's nose to the last rib to ensure delivery to the stomach.

  • Needle Insertion: Carefully insert the gavage needle into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.

  • Substance Administration: Slowly administer the this compound solution.

  • Post-Administration Observation: Monitor the animal for any signs of distress.

Dosage and Vehicle:

SpeciesDosage RangeVehicleReference(s)
Rat10-20 mg/kgMethylcellulose[8]
Mouse10-20 mg/kgN/A[8]
Intraperitoneal (IP) Injection

IP injection offers rapid absorption.

Protocol:

  • Animal Restraint: Properly restrain the animal to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Needle Insertion: Insert the needle at a 10-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) is aspirated.

  • Injection: Inject the this compound solution.

  • Post-Injection Monitoring: Observe the animal for any adverse reactions.

Dosage and Vehicle:

SpeciesDosage RangeVehicleReference(s)
Rat3 µg/kg - 15 mg/kg0.1% ethanol (B145695) in 0.9% saline, Dimethyl sulfoxide (B87167) (DMSO)[9]
Mouse1 mg/kgSaline with ethanol[10]
Subcutaneous (SC) Injection

SC injection provides a slower, more sustained release compared to IP.

Protocol:

  • Animal Restraint: Restrain the animal and lift the skin on the back to form a "tent".

  • Needle Insertion: Insert the needle into the base of the tented skin, parallel to the spine.

  • Injection: Administer the this compound solution.

  • Post-Injection Care: Gently massage the injection site to aid dispersal.

Dosage and Vehicle:

SpeciesDosage RangeVehicleReference(s)
Rat3-30 mg/kg40% propylene (B89431) glycol, 10% ethanol, 15% benzyl (B1604629) alcohol, 35% distilled water[8]
Mouse5-30 mg/kg10% Cremophor in PBS[8]
Intravenous (IV) Injection

IV injection allows for the most rapid and complete bioavailability. This is typically performed via the tail vein in rodents.

Protocol:

  • Animal Warming: Warm the animal under a heat lamp to dilate the tail veins.

  • Animal Restraint: Place the animal in a restraint device.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Carefully insert the needle into the vein.

  • Injection: Slowly inject the this compound solution.

  • Post-Injection Care: Apply gentle pressure to the injection site upon needle withdrawal.

Dosage and Vehicle:

SpeciesDosage RangeVehicleReference(s)
Rat400 µg/kg (bolus), 10 µg/kg/min (infusion)Polyethylene glycol (PEG)[7]
MouseN/AN/A

Toxicity and Safety Considerations

It is essential to be aware of the potential toxicity of this compound in rodent models.

LD50 Values:

SpeciesRouteLD50 (mg/kg)Reference(s)
RatOral1022[11][12]
RatIntravenous15.5[11][12]
RatIntraperitoneal230[12]
MouseOral494[11]
MouseIntravenous4.2[11][12]
MouseIntraperitonealN/A

Potential Side Effects:

High doses of this compound can lead to hypotension, reflex tachycardia, and in some cases, mortality.[13] Close monitoring of animals post-administration is crucial. This compound has also been associated with embryotoxic, placentotoxic, and fetotoxic effects in animal studies.[11]

Conclusion

The successful administration of this compound in rodent models requires careful consideration of the administration route, dosage, and vehicle. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies. Adherence to proper animal handling and monitoring techniques is paramount to ensure animal welfare and the generation of reliable scientific data.

References

Application Notes and Protocols for the Synthesis and Use of Radiolabeled Nifedipine in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled nifedipine (B1678770), specifically [³H]this compound and [¹⁴C]this compound, and their application in radioligand binding assays to characterize L-type calcium channels.

Introduction

This compound is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina pectoris. Its mechanism of action involves binding to L-type calcium channels, thereby inhibiting the influx of calcium into vascular smooth muscle and myocardial cells. Radiolabeled this compound is an invaluable tool for in vitro binding assays to study the pharmacology of these channels, screen for new drug candidates, and investigate drug-receptor interactions. This document outlines the synthesis of tritium (B154650) and carbon-14 (B1195169) labeled this compound and provides a detailed protocol for its use in saturation binding assays.

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound can be achieved by introducing a radionuclide, such as tritium (³H) or carbon-14 (¹⁴C), into the this compound molecule. The choice of radionuclide depends on the specific experimental requirements, with tritium labeling generally providing higher specific activity, which is advantageous for binding assays.

Synthesis of [³H]this compound

A common strategy for tritium labeling is through the catalytic reduction of a suitable halogenated precursor with tritium gas. This method allows for the introduction of tritium at a specific position with high specific activity.

Proposed Synthesis Workflow for [³H]this compound

cluster_synthesis Synthesis of [³H]this compound Precursor_Synthesis Synthesis of Bromo-Nifedipine Precursor Tritiation Catalytic Tritiation with ³H Gas Precursor_Synthesis->Tritiation Precursor Purification HPLC Purification Tritiation->Purification Crude [³H]this compound QC Quality Control Purification->QC Purified [³H]this compound

Caption: Workflow for the synthesis of [³H]this compound.

Experimental Protocol: Synthesis of a Bromo-Nifedipine Precursor and Catalytic Tritiation

  • Synthesis of a Bromo-Nifedipine Precursor: A brominated analog of this compound can be synthesized using a modified Hantzsch dihydropyridine synthesis. This involves reacting 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia (B1221849) in the presence of a brominating agent or using a brominated starting material. The resulting bromo-nifedipine precursor is then purified by column chromatography.

  • Catalytic Tritiation:

    • Dissolve the bromo-nifedipine precursor in a suitable solvent (e.g., dimethylformamide or ethanol) in a reaction vessel.

    • Add a palladium catalyst, such as palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO₃).

    • Connect the reaction vessel to a tritium manifold and introduce tritium gas (³H₂).

    • Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • After the reaction is complete, remove the excess tritium gas and filter the reaction mixture to remove the catalyst.

    • The crude [³H]this compound is then purified.

Synthesis of [¹⁴C]this compound

Carbon-14 can be introduced into the this compound molecule by utilizing a precursor that can be alkylated with a ¹⁴C-labeled reagent, such as [¹⁴C]methyl iodide. This involves the synthesis of a desmethyl-nifedipine precursor.

Proposed Synthesis Workflow for [¹⁴C]this compound

cluster_synthesis Synthesis of [¹⁴C]this compound Precursor_Synthesis Synthesis of Desmethyl-Nifedipine Methylation Methylation with [¹⁴C]Methyl Iodide Precursor_Synthesis->Methylation Precursor Purification HPLC Purification Methylation->Purification Crude [¹⁴C]this compound QC Quality Control Purification->QC Purified [¹⁴C]this compound

Caption: Workflow for the synthesis of [¹⁴C]this compound.

Experimental Protocol: Synthesis of Desmethyl-Nifedipine and [¹⁴C]Methylation

  • Synthesis of Desmethyl-Nifedipine (this compound Monocarboxylic Acid): The desmethyl precursor can be prepared by the selective hydrolysis of one of the methyl ester groups of this compound.

  • [¹⁴C]Methylation:

    • Dissolve the desmethyl-nifedipine precursor in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add a base, such as sodium hydride or potassium carbonate, to deprotonate the carboxylic acid.

    • Introduce [¹⁴C]methyl iodide ([¹⁴C]CH₃I) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.

    • Quench the reaction and extract the crude [¹⁴C]this compound.

Purification and Quality Control of Radiolabeled this compound

Purification:

The crude radiolabeled this compound is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of trifluoroacetic acid, is employed.

  • Detection: The eluent is monitored using a UV detector and a radioactivity detector connected in series.

  • Collection: Fractions corresponding to the radiolabeled this compound peak are collected.

Quality Control:

  • Radiochemical Purity: The radiochemical purity of the final product is determined by HPLC and should typically be >95%. This ensures that the radioactivity is associated with the desired compound.

  • Specific Activity: The specific activity (Ci/mmol or GBq/mmol) is a crucial parameter and is determined by measuring the radioactivity of a known mass of the compound. This can be achieved using a combination of UV-Vis spectrophotometry or mass spectrometry to determine the concentration and liquid scintillation counting to determine the radioactivity.

  • Chemical Identity: The chemical identity of the radiolabeled this compound is confirmed by co-elution with a non-radiolabeled authentic standard on HPLC.

Quantitative Data Summary

Parameter[³H]this compound (Typical Values)[¹⁴C]this compound (Typical Values)
Radiochemical Yield 10-30%20-40%
Specific Activity 20-100 Ci/mmol (0.74-3.7 TBq/mmol)50-60 mCi/mmol (1.85-2.22 GBq/mmol)
Radiochemical Purity >95%>95%

Note: These are typical values and can vary depending on the specific synthesis conditions and the specific activity of the starting radiolabeled precursor.

Radioligand Binding Assay Using [³H]this compound

This protocol describes a saturation binding assay to determine the density of L-type calcium channels (Bmax) and their affinity for [³H]this compound (Kd) in a membrane preparation.

Signaling Pathway

This compound This compound L_type_Channel L-type Calcium Channel This compound->L_type_Channel Binds to and blocks Ca_Influx Ca²⁺ Influx L_type_Channel->Ca_Influx Inhibits Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response Reduces

Caption: this compound blocks L-type calcium channels.

Experimental Workflow

cluster_assay Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Incubation Incubation with [³H]this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Experimental Protocol

  • Membrane Preparation:

    • Homogenize the tissue (e.g., heart ventricle, brain cortex) or cells expressing L-type calcium channels in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Saturation Binding Assay:

    • Set up a series of tubes or a 96-well plate.

    • Total Binding: To each tube/well, add a fixed amount of membrane protein (e.g., 50-100 µg), and increasing concentrations of [³H]this compound (e.g., 0.01-10 nM).

    • Non-specific Binding: To a parallel set of tubes/wells, add the same components as for total binding, plus a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.

    • Bring all tubes/wells to the same final volume with assay buffer.

    • Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes). Protect the samples from light as this compound is light-sensitive.

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in buffer.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of [³H]this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

    • Analyze the data using non-linear regression analysis (e.g., using Prism software) to fit a one-site binding model and determine the Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites). The Kd for [³H]this compound binding to L-type calcium channels is typically in the low nanomolar range.[1]

Conclusion

The synthesis of radiolabeled this compound provides a powerful tool for the detailed investigation of L-type calcium channels. The protocols outlined in these application notes offer a framework for the preparation and use of [³H]this compound and [¹⁴C]this compound in binding assays. Careful execution of these methods will enable researchers to obtain reliable and reproducible data for advancing our understanding of calcium channel pharmacology and for the development of new therapeutics.

References

Application of Nifedipine in Studying Excitation-Contraction Coupling in Muscle Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) derivative, is a potent blocker of L-type voltage-gated calcium channels (CaV1.1 in skeletal muscle, CaV1.2 in cardiac and smooth muscle).[1][2] In the study of muscle physiology, this compound serves as a critical pharmacological tool to investigate the mechanisms of excitation-contraction (EC) coupling, the process by which an electrical stimulus is converted into a mechanical response. Its primary action is the inhibition of calcium influx through these channels, which has distinct consequences in different muscle types, making it an invaluable agent for dissecting the nuanced roles of calcium signaling in muscle function.[3][4][5]

In smooth and cardiac muscle, the influx of extracellular calcium through L-type calcium channels is an essential trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR), a critical step for initiating contraction.[5] this compound's blockade of these channels, therefore, leads to a direct inhibition of contraction in these muscle types.[6][7] Conversely, in skeletal muscle, EC coupling is thought to rely on a mechanical coupling between the L-type calcium channel (dihydropyridine receptor or DHPR), acting as a voltage sensor, and the ryanodine (B192298) receptor (RyR1) on the SR, which mediates calcium release.[8][9] While extracellular calcium influx is not the primary trigger for contraction in skeletal muscle, this compound can still modulate EC coupling by affecting the voltage-sensing function of the DHPR.[9][10]

These application notes provide a comprehensive overview of the use of this compound in muscle fiber research, including its mechanism of action, detailed experimental protocols, and a summary of quantitative data.

Mechanism of Action

This compound is a selective blocker of L-type calcium channels.[1][2] It binds to the alpha-1 subunit of the channel, stabilizing it in an inactivated state and thereby preventing the influx of calcium ions upon membrane depolarization.[11] In smooth and cardiac muscle, this directly reduces the availability of trigger calcium for CICR, leading to muscle relaxation.[5]

In skeletal muscle, the DHPR has a dual role as both a calcium channel and a voltage sensor.[8][9] this compound's binding to the DHPR can inhibit its voltage-sensing function, thereby uncoupling the electrical signal from the mechanical release of calcium from the SR.[9][10] This effect can be voltage-dependent, with the blocking effects of this compound being enhanced at less negative membrane potentials.[10] It is important to note that this compound does not appear to directly affect the ryanodine receptor channel itself.[12]

Data Presentation

The following tables summarize quantitative data on the effects of this compound on various muscle preparations.

Table 1: this compound IC50 and Effective Concentrations in Different Muscle Tissues

Muscle TypeSpeciesParameter MeasuredIC50 / Effective ConcentrationReference(s)
Ventricular MyocytesGuinea PigL-type Calcium Current (ICa(L))0.3 µM (holding potential -80 mV), 50 nM (holding potential -40 mV)[11]
Arteriolar Smooth MuscleRabbitCaffeine-activated Cl- current (indirect measure of store refilling)EC50 64 nM[13]
Esophageal Smooth MuscleHumanLower Esophageal Sphincter PressureSignificant decrease at 20-40 mg (in vivo)[7]
Detrusor Smooth MuscleRatContraction to electrical field stimulation75-80% block[14]
Toad Twitch FibersToadDepolarization-induced force< 0.1 µM (with repeated depolarizations)[9]
Rat Extensor Digitorum Longus (EDL)RatDepolarization-induced force~25% reduction at 10 µM[9]

Table 2: Effects of this compound on Muscle Contraction and Calcium Transients

Muscle TypeSpeciesThis compound ConcentrationObserved EffectReference(s)
Toad Twitch FibersToad10 µMComplete inhibition of depolarization-induced force responses within 30 seconds.[9]
Rat Extensor Digitorum Longus (EDL)Rat1 µMVirtually no effect on depolarization-induced force responses.[9]
Rat MyoballsRat5 µMInhibition of contractile responses and inward calcium current.[10]
Dystrophic (mdx) Mouse MyotubesMouse10 µMDecreased resting intracellular calcium concentration ([Ca2+]r).[8][15]
Rabbit Mesenteric ArteryRabbit> 3 x 10-9 MMarked inhibition of K+-induced contraction.[6]
Frog Skeletal MuscleFrogNot specifiedPotentiation of K+ contractures in the presence of Ca2+, inhibition in the absence of Ca2+.[16]
Human Esophageal Smooth MuscleHuman30-40 mg (in vivo)13.5-19.6% decrease in contraction amplitude.[7]

Experimental Protocols

Protocol 1: Isolation of Single Muscle Fibers

This protocol describes the enzymatic dissociation of single muscle fibers from the flexor digitorum brevis (FDB) or extensor digitorum longus (EDL) muscles of mice, a common preparation for studying EC coupling.

Materials:

  • Dissection microscope

  • Fine dissection tools (forceps, scissors)

  • Collagenase type 1 solution (0.2% in DMEM)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Horse serum (HS)

  • Sterile Pasteur pipettes with varying bore sizes

  • Culture dishes

Procedure:

  • Muscle Dissection: Euthanize the mouse according to approved animal care protocols. Dissect the FDB or EDL muscle from the hindlimb, ensuring to keep the tendons intact.[17][18]

  • Enzymatic Digestion: Place the dissected muscle in a culture dish containing 0.2% collagenase type 1 in DMEM.[17] Incubate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal digestion time will vary depending on the age and strain of the mouse and should be determined empirically.[17]

  • Fiber Dissociation: Gently triturate the muscle using a series of Pasteur pipettes with progressively smaller bore sizes to release individual muscle fibers.[18]

  • Washing: Transfer the fiber suspension to a new dish containing DMEM supplemented with 10% HS to inactivate the collagenase. Wash the fibers by gently transferring them to fresh DMEM.

  • Plating: Single, healthy-looking fibers can be selected using a micropipette and transferred to experimental chambers for immediate use or to culture dishes for longer-term experiments.[18]

Protocol 2: Measurement of Intracellular Calcium using Fluorescent Indicators

This protocol outlines the use of a fluorescent calcium indicator, such as Fura-2 or Fluo-4, to measure changes in intracellular calcium concentration in isolated muscle fibers.

Materials:

  • Isolated single muscle fibers

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Ringer's solution (in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

  • Inverted fluorescence microscope with a high-speed camera

  • Data acquisition and analysis software

Procedure:

  • Dye Loading: Incubate the isolated muscle fibers in Ringer's solution containing 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30-60 minutes at room temperature.[19][20]

  • Washing: Wash the fibers with fresh Ringer's solution for at least 30 minutes to allow for de-esterification of the dye.

  • Image Acquisition: Place the chamber containing the dye-loaded fibers on the stage of the inverted microscope. Excite the fluorophore at its excitation wavelength (e.g., ~488 nm for Fluo-4) and record the emitted fluorescence (e.g., ~520 nm) using a high-speed camera.[21]

  • Stimulation and this compound Application: Electrically stimulate the muscle fiber to elicit calcium transients. Record baseline transients. Perfuse the chamber with Ringer's solution containing the desired concentration of this compound and record the changes in the calcium transients.

  • Data Analysis: Analyze the recorded fluorescence signals to determine parameters such as the amplitude, rise time, and decay time of the calcium transients. The fluorescence signal (F) is often normalized to the baseline fluorescence (F0) to represent the change in calcium concentration (F/F0).[21]

Protocol 3: Measurement of Isometric Contraction

This protocol describes the measurement of isometric force produced by an isolated muscle fiber in response to electrical stimulation.

Materials:

  • Isolated single muscle fiber

  • Force transducer

  • Length controller

  • Stimulating electrodes

  • Experimental chamber with temperature control

  • Ringer's solution

  • Data acquisition system

Procedure:

  • Fiber Mounting: Attach the ends of a single muscle fiber to a force transducer and a length controller using appropriate connectors (e.g., small clips or ties).[4][22]

  • Optimal Length (Lo): Stretch the fiber to its optimal length (Lo), the length at which it produces maximal twitch force.[22]

  • Stimulation: Deliver electrical stimuli (supramaximal pulses) via platinum electrodes running parallel to the fiber to elicit contractions.[22]

  • Force Recording: Record the isometric force generated by the fiber using the force transducer and data acquisition system.[23]

  • This compound Application: After recording baseline contractions, perfuse the experimental chamber with Ringer's solution containing the desired concentration of this compound.

  • Data Acquisition: Record the force generated in the presence of this compound. A dose-response curve can be generated by applying a range of this compound concentrations.[24]

  • Data Analysis: Measure the peak twitch or tetanic force and compare the values before and after this compound application to determine the inhibitory effect.

Visualizations

EC_Coupling_this compound cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma / T-tubule cluster_sarcoplasm Sarcoplasm cluster_sr Sarcoplasmic Reticulum Action Potential Action Potential DHPR DHPR (L-type Ca2+ Channel) Voltage Sensor Action Potential->DHPR Depolarization Ca_influx Ca2+ influx DHPR->Ca_influx (Smooth/Cardiac Muscle) RyR Ryanodine Receptor (RyR1) DHPR->RyR Mechanical Coupling (Skeletal Muscle) This compound This compound This compound->DHPR Blocks Ca_SR Ca2+ release from SR Contraction Muscle Contraction Ca_SR->Contraction Initiates Ca_influx->Ca_SR Triggers CICR RyR->Ca_SR

Caption: this compound's mechanism in blocking excitation-contraction coupling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate 1. Isolate Single Muscle Fiber Mount 2. Mount Fiber in Experimental Chamber Isolate->Mount Dye 3. Load with Calcium Indicator (optional) Mount->Dye Baseline 4. Record Baseline Contraction / Ca2+ Transient Dye->Baseline This compound 5. Apply this compound Baseline->this compound Record 6. Record Response This compound->Record Analyze 7. Analyze Data (Force, Ca2+ parameters) Record->Analyze Compare 8. Compare Baseline vs. This compound Treatment Analyze->Compare

Caption: General experimental workflow for studying this compound's effects.

Nifedipine_Voltage_Sensor cluster_membrane T-tubule Membrane DHPR_rest DHPR (Resting State) DHPR_active DHPR (Active State) Voltage Sensing DHPR_rest->DHPR_active DHPR_inactivated DHPR (Inactivated State) DHPR_active->DHPR_inactivated Inactivates Repolarization Repolarization DHPR_active->Repolarization Allows Repolarization No_RyR_Activation No RyR Activation (Reduced Ca2+ Release) DHPR_inactivated->No_RyR_Activation This compound This compound This compound->DHPR_inactivated Stabilizes Depolarization Depolarization Depolarization->DHPR_rest Activates Repolarization->DHPR_rest

Caption: this compound stabilizes the inactivated state of the DHPR voltage sensor.

References

Application Notes and Protocols: Investigating the Effects of Nifedipine on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely prescribed for hypertension and angina.[1] Beyond its cardiovascular applications, emerging research indicates that this compound can modulate cell proliferation, with effects appearing to be highly cell-type dependent. Some studies have demonstrated that this compound inhibits the proliferation of vascular smooth muscle cells (VSMCs), suggesting a potential anti-proliferative role.[2] Conversely, other research has shown that this compound can promote the proliferation and migration of certain breast cancer cell lines, raising questions about its safety profile in oncological contexts.[3][4][5][6][7]

The mechanisms underlying these disparate effects are also varied. In VSMCs, this compound's inhibitory effects have been linked to the activation of the LKB1-AMPK signaling pathway, leading to a G0/G1 cell cycle arrest.[2] In contrast, in breast cancer cells, this compound has been shown to stimulate proliferation through pathways such as the miRNA-524-5p-BRI3-Erk axis and the Akt-eNOS-NO pathway, seemingly independent of its calcium channel blocking activity.[3][4][5][6][7]

These findings underscore the importance of carefully characterizing the effects of this compound on cell proliferation in different cellular contexts. This document provides a comprehensive experimental framework for researchers to investigate the impact of this compound on cell proliferation, including detailed protocols for key assays and guidance on data interpretation.

Experimental Design and Workflow

To comprehensively assess the effects of this compound on cell proliferation, a multi-faceted approach is recommended. The following experimental workflow is designed to first determine the dose-dependent effect of this compound on cell viability and proliferation, and then to elucidate the underlying cellular and molecular mechanisms.

G start Start: Select Cell Lines (e.g., VSMC, Breast Cancer Cells) dose_response Experiment 1: Dose-Response and Viability Assay (MTT Assay) start->dose_response proliferation_assay Experiment 2: Direct Proliferation Assay (BrdU Incorporation) dose_response->proliferation_assay Determine Sub-lethal Concentrations cell_cycle Experiment 3: Cell Cycle Analysis (Flow Cytometry) proliferation_assay->cell_cycle protein_analysis Experiment 4: Western Blot Analysis of Signaling Pathways cell_cycle->protein_analysis data_analysis Data Analysis and Interpretation protein_analysis->data_analysis conclusion Conclusion on this compound's Effect on Cell Proliferation data_analysis->conclusion

Caption: Experimental workflow for studying this compound's effects on cell proliferation.

Key Experiments and Protocols

Experiment 1: Dose-Response and Viability Assay (MTT Assay)

Objective: To determine the effect of a range of this compound concentrations on the metabolic activity and viability of the chosen cell line(s). This is crucial for distinguishing between anti-proliferative and cytotoxic effects and for selecting appropriate concentrations for subsequent experiments.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare a series of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8] Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Experiment 2: Direct Proliferation Assay (BrdU Incorporation)

Objective: To directly measure DNA synthesis as an indicator of cell proliferation. This assay is more specific for proliferation than metabolic assays like MTT.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with selected non-toxic concentrations of this compound (based on the MTT assay results) for 24 or 48 hours.

  • BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.[9]

  • Fixation and Denaturation: Remove the medium, and fix the cells with a fixing/denaturing solution.

  • Antibody Incubation: Wash the cells and add an anti-BrdU antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells and add an HRP substrate (e.g., TMB).

  • Color Development and Measurement: Allow the color to develop, then stop the reaction with a stop solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Compare the absorbance values of this compound-treated cells to the vehicle control to determine the effect on DNA synthesis.

Experiment 3: Cell Cycle Analysis (Flow Cytometry)

Objective: To determine if this compound affects the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the selected concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in 70% ice-cold ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A block in a specific phase would suggest a mechanism for the observed effects on proliferation.[2]

Experiment 4: Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms by which this compound may be altering cell proliferation by examining the expression and phosphorylation status of key signaling proteins.

Protocol:

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AMPK, AMPK, p-Erk, Erk, Cyclin D1, CDK4, p21, p27) overnight at 4°C.[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
198.2 ± 4.595.6 ± 5.092.3 ± 4.9
1095.1 ± 3.988.4 ± 4.280.1 ± 5.5
5070.3 ± 6.155.2 ± 5.840.7 ± 6.3
10045.8 ± 5.525.9 ± 4.715.4 ± 3.8

Table 2: Effect of this compound on DNA Synthesis (BrdU Assay)

TreatmentBrdU Incorporation (Absorbance at 450 nm)% of Control
Vehicle Control0.85 ± 0.05100
This compound (1 µM)0.82 ± 0.0696.5
This compound (10 µM)0.65 ± 0.0476.5

Table 3: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 2.130.5 ± 1.814.3 ± 1.5
This compound (10 µM)68.9 ± 2.518.1 ± 1.913.0 ± 1.7

Visualization of Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound to affect cell proliferation.

G This compound This compound LKB1 LKB1 This compound->LKB1 AMPK AMPK LKB1->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation CellCycle Cell Cycle Progression pAMPK->CellCycle Inhibition Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Putative inhibitory pathway of this compound on VSMC proliferation.

G This compound This compound miRNA miRNA-524-5p This compound->miRNA Downregulation BRI3 BRI3 miRNA->BRI3 Inhibition Erk Erk BRI3->Erk pErk p-Erk Erk->pErk Phosphorylation Proliferation Cell Proliferation & Migration pErk->Proliferation Stimulation

Caption: Putative stimulatory pathway of this compound in breast cancer cells.

Conclusion

The experimental design outlined in this document provides a robust framework for elucidating the effects of this compound on cell proliferation. By employing a combination of viability, proliferation, cell cycle, and protein analysis, researchers can gain a comprehensive understanding of how this compound impacts different cell types. Given the contradictory findings in the existing literature, it is imperative to carefully characterize these effects in relevant cellular models to better understand the potential therapeutic applications and risks associated with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nifedipine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of nifedipine (B1678770).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in aqueous buffers.

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer from a DMSO stock solution.

  • Possible Cause A: The final concentration of this compound exceeds its aqueous solubility.

    • Explanation: this compound is practically insoluble in water. Even with an initial dissolution in an organic solvent like DMSO, rapid precipitation can occur when the final concentration in the aqueous buffer is above its solubility limit.

    • Suggested Solution:

      • Lower the final concentration of this compound in your working solution.

      • Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final solution. However, be mindful of the potential effects of the solvent on your experimental system. It is recommended to keep the final DMSO concentration between 0.1% and 0.5% for cell-based assays to avoid toxicity. Always include a vehicle control with the same solvent concentration in your experiments.[1]

      • Add the this compound stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing to ensure rapid dispersion and prevent localized high concentrations.[1]

  • Possible Cause B: The pH of the buffer is not optimal for this compound solubility.

    • Explanation: While this compound's solubility is not strongly dependent on pH within the physiological range, slight increases can be observed at higher pH values.[2]

    • Suggested Solution:

      • Measure the pH of your buffer.

      • If your experimental design allows, consider adjusting the pH to a slightly more alkaline condition (e.g., pH 9.0) to modestly improve solubility. However, the primary approach should be to use other solubilization techniques.

Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.

  • Possible Cause A: Supersaturation and subsequent crystallization.

    • Explanation: Initially, a supersaturated solution of this compound might be formed, which is thermodynamically unstable and leads to precipitation over time. This can be influenced by temperature changes or the presence of nucleation sites.

    • Suggested Solution:

      • Prepare fresh solutions immediately before use. It is not recommended to store aqueous solutions of this compound for more than one day.[3]

      • Consider using a crystallization inhibitor. Certain polymers, like HPMC, can help maintain a supersaturated state.[4]

      • Filter the solution through a 0.22 µm filter before use to remove any undissolved particles that could act as nucleation sites.

  • Possible Cause B: Interaction with components in a complex medium (e.g., cell culture media).

    • Explanation: Components in complex media, such as proteins and salts, can interact with this compound and reduce its solubility.

    • Suggested Solution:

      • Prepare a more concentrated stock solution in a suitable organic solvent and add a smaller volume to the complex medium just before the experiment.

      • Evaluate the compatibility of this compound with your specific medium by performing a preliminary solubility test.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as a drug that is practically insoluble in water. Its solubility in aqueous buffers at 37°C is very low, for instance, 0.0056 g/L at pH 7.

Q2: What are the most common methods to enhance the aqueous solubility of this compound?

A2: Several techniques can be employed to improve the solubility of this compound, including:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO, propylene (B89431) glycol).[3][5][6]

  • Use of Surfactants: Incorporating surfactants like Polysorbates (e.g., Tween® 20, Tween® 80) or sodium lauryl sulfate (B86663) (SLS) to form micelles that encapsulate the drug.[4][7][8]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to increase its apparent solubility.[9][10][11][12]

  • pH Adjustment: Slightly increasing the pH of the aqueous buffer can lead to a minor increase in solubility.[2][13]

  • Solid Dispersions: Creating a system where this compound is dispersed in a hydrophilic polymer matrix.[14][15][16][17]

Q3: How do cyclodextrins improve this compound solubility?

A3: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[18] The poorly water-soluble this compound molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex.[9][11] This complex has a higher affinity for water, thereby increasing the overall solubility of this compound in the aqueous solution.[10][12]

Q4: Can I use pH adjustment alone to significantly increase this compound solubility?

A4: While adjusting the pH can have a minor effect, it is generally not sufficient for a significant increase in this compound's solubility.[10] For example, at 37°C, the solubility is 0.0058 g/L at pH 4 and only increases to 0.0078 g/L at pH 9.0. Therefore, pH adjustment is often used in conjunction with other methods.

Q5: Which organic solvents are suitable for preparing a stock solution of this compound?

A5: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective, with a solubility of approximately 30 mg/mL.[3] Ethanol is also a viable option, with a solubility of about 3 mg/mL.[3]

Quantitative Data on this compound Solubility

Table 1: Solubility of this compound in Various Solvents and Buffers

Solvent/BufferTemperature (°C)Solubility
Water25Practically insoluble
pH 4.0 Buffer375.8 µg/mL
pH 7.0 Buffer375.6 µg/mL
pH 9.0 Buffer377.8 µg/mL
Ethanol2017 mg/mL[2]
DMSORoom Temp.~30 mg/mL[3]
DMFRoom Temp.~30 mg/mL[3]
0.1 M HClRoom Temp.15 mg/mL[19]
0.1 M NaOHRoom Temp.18 mg/mL[19]
pH 6.8 Phosphate BufferRoom Temp.11 mg/mL[19]
pH 7.4 Phosphate BufferRoom Temp.12 mg/mL[19]

Table 2: Enhancement of this compound Solubility using Different Techniques

TechniqueExcipient/MethodMolar Ratio (Drug:Excipient)Fold Increase in SolubilityReference
Cyclodextrin Complexationβ-cyclodextrin1:1-[11]
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin1:344.8[10]
Hydrotropic Solubilization40% Sodium Benzoate-197.46[13]
Solid DispersionVitamin E TPGS10:90Significant increase[14][16]
Solid DispersionSolutol HS-1510:90Significant increase[14][16]
4-Sulphonic calix[n]arenes4-Sulphonic calix[16]arene (0.008 M, pH 5)-~3[20]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)

Objective: To prepare a clear aqueous solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Ensure complete dissolution, which can be aided by gentle warming or vortexing.

  • Aliquot the desired volume of the aqueous buffer into a sterile tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Continue vortexing for an additional 15-30 seconds to ensure homogeneity.[1]

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Important: Prepare this solution fresh before each experiment and do not store it for extended periods.[3]

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin

Objective: To increase the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:3).[10]

  • Prepare a solution of HP-β-CD in the aqueous buffer by dissolving the calculated amount of HP-β-CD with the aid of magnetic stirring.

  • Gradually add the weighed this compound powder to the HP-β-CD solution while continuously stirring.

  • Allow the mixture to stir for a sufficient period (e.g., 24-48 hours) at a constant temperature to reach equilibrium.

  • After equilibration, centrifuge or filter the suspension to remove any undissolved this compound.

  • The clear supernatant will contain the this compound-HP-β-CD inclusion complex. The concentration of dissolved this compound can be determined using a validated analytical method such as HPLC-UV.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation stock Weigh this compound Powder dmso Dissolve in DMSO stock->dmso e.g., 10 mM add_stock Add Stock Dropwise dmso->add_stock buffer Aqueous Buffer vortex Vigorous Vortexing buffer->vortex vortex->add_stock final_solution Final this compound Solution add_stock->final_solution experiment Experiment final_solution->experiment Use Immediately

Caption: Workflow for preparing an aqueous this compound solution using a co-solvent.

cyclodextrin_complexation This compound This compound (Poorly Soluble) complex This compound-Cyclodextrin Inclusion Complex (Water Soluble) This compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex water Aqueous Buffer complex->water Enhanced Solubility troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start This compound Precipitates in Aqueous Buffer cause1 Concentration > Solubility Limit start->cause1 cause2 Suboptimal pH start->cause2 cause3 Supersaturation start->cause3 solution1a Lower Final Concentration cause1->solution1a solution1b Increase Co-solvent % cause1->solution1b solution1c Vortex During Addition cause1->solution1c solution2 Adjust Buffer pH (if possible) cause2->solution2 solution3a Prepare Fresh Solutions cause3->solution3a solution3b Use Crystallization Inhibitor cause3->solution3b

References

Nifedipine light sensitivity and degradation in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nifedipine (B1678770). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the light sensitivity and degradation of this compound in laboratory settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound to prevent degradation?

A1: this compound is extremely sensitive to light and should be handled with care to avoid photodegradation.[1] Always work in a dark room or under golden fluorescent or other low-actinic lighting.[1] Use low-actinic (e.g., amber) glassware for all solutions and storage containers.[1] Solid this compound should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area, typically between 2-8°C.[2]

Q2: What are the primary degradation products of this compound when exposed to light?

A2: this compound's degradation pathway is dependent on the wavelength of the light it is exposed to. Exposure to daylight or fluorescent light primarily causes the formation of a nitrosophenylpyridine derivative.[1][3] Conversely, exposure to UV light leads to the formation of a nitrophenylpyridine derivative.[1][3]

Q3: I noticed a color change in my this compound solution. What does this indicate?

A3: A color change, typically to a yellow or brownish hue, is a visual indicator of this compound degradation. This is due to the formation of its photodegradation products. If you observe a color change, it is highly likely that the concentration of the active this compound has been compromised.

Q4: How rapidly does this compound degrade under typical laboratory lighting?

A4: The rate of degradation is highly dependent on the solvent, concentration, and light source. This compound in a methanolic solution can degrade completely within 4 hours when exposed to a fluorescent lamp.[2][4] The powdered form is more stable but can still show significant degradation (16-32%) over several days of exposure.[2] It is crucial to protect all forms of this compound from light at all times.

Troubleshooting Guides

Issue 1: High variability in experimental results with this compound.

  • Possible Cause: Inconsistent light exposure during sample preparation and analysis.

  • Troubleshooting Steps:

    • Ensure all experimental steps, from weighing to analysis, are performed under low-actinic light conditions.

    • Use amber vials or wrap vials and containers with aluminum foil to protect samples from light.

    • Prepare solutions fresh and use them promptly. Avoid storing solutions, even in the dark, for extended periods unless their stability has been verified.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.

  • Possible Cause: Photodegradation of this compound during the experimental process.

  • Troubleshooting Steps:

    • Identify the expected retention times for the primary photodegradation products: the nitrophenylpyridine and nitrosophenylpyridine analogs. The relative retention times are approximately 0.8 and 0.9, respectively, compared to this compound at 1.0.[1][5]

    • Review your sample handling procedure to identify any potential for light exposure.

    • Perform a forced degradation study (see protocol below) to confirm the retention times of the degradation products under your specific HPLC conditions.

Issue 3: Low assay values for this compound.

  • Possible Cause: Degradation of this compound in stock solutions or during the experiment.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution and standard solutions, ensuring complete protection from light.

    • Re-assay the sample, paying close attention to light protection at every step.

    • If using a liquid formulation, ensure it has been stored correctly and is within its expiry date.

Data Presentation

Table 1: Summary of this compound Photodegradation under Various Conditions

Condition Light Source Observation Reference
This compound in Methanolic SolutionFluorescent LampComplete degradation within 4 hours.[2][4]
This compound PowderFluorescent Lamp16% degradation over several days.[2]
This compound PowderTungsten Lamp (40W)32% degradation over several days.[2]
This compound in Ethanol (concentrations > 4 x 10⁻⁴ M)Fluorescent LampFollows zero-order degradation kinetics.[4]
This compound in Ethanol (concentrations < 4 x 10⁻⁴ M)Fluorescent LampFollows pseudo-first-order degradation kinetics.[4]

Table 2: Comparative HPLC Methods for this compound and Its Degradants

Parameter Method 1 Method 2 Method 3
Column ODS (C18), 5 µm, 4.6 x 250 mmC8, 5 µm, 4.0 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol (B129727):Water:Phosphate Buffer (pH 3):Sodium Heptanesulfonate (65:35:3:0.13 v/v/v/w)2-Propanol:Phosphoric Acid 0.85% (40:60 v/v)Methanol:0.05M KH₂PO₄ Buffer (pH 3.0) (50:50 v/v)
Flow Rate 0.8 mL/min0.8 mL/min1.0 mL/min
Detection UV at 235 nmUV at 237 nmUV at 234 nm
Relative Retention Times This compound: 1.0, Nitroso-analog: ~0.9, Nitro-analog: ~0.8Not SpecifiedThis compound: 6.530 min
Reference [6][7]

Experimental Protocols

Protocol: Forced Photostability Study of this compound (as per ICH Q1B)

This protocol outlines a forced degradation study to assess the photostability of a this compound drug substance.

1. Objective: To evaluate the intrinsic photostability of this compound and to support the development of a stability-indicating analytical method.

2. Materials:

  • This compound drug substance

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near-UV lamps).[8]

  • Calibrated lux meter and radiometer.

  • Low-actinic glassware (e.g., amber volumetric flasks and vials).

  • HPLC system with UV detector.

3. Sample Preparation:

  • All sample preparation steps must be performed in a dark room or under low-actinic light.

  • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare test solutions in transparent, chemically inert containers (e.g., quartz or borosilicate glass petri dishes) at a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Prepare a "dark" control sample by wrapping an identical container in aluminum foil. This sample will be stored under the same temperature and humidity conditions but protected from light.

4. Light Exposure:

  • Place the test samples and the dark control in the photostability chamber.

  • Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][9]

  • Monitor the temperature to minimize the effect of heat on degradation.

  • Withdraw samples at appropriate time intervals for analysis.

5. Analysis:

  • At each time point, analyze the test samples and the dark control by a validated, stability-indicating HPLC method.

  • Quantify the amount of this compound remaining and measure the peak areas of any degradation products formed.

  • Compare the chromatograms of the light-exposed samples to the dark control to identify peaks corresponding to photodegradants.

6. Evaluation of Results:

  • Calculate the percentage of degradation of this compound at each time point.

  • Assess for mass balance to ensure that the decrease in this compound concentration corresponds to an increase in the concentration of degradation products.

  • Characterize any significant degradation products.

Visualizations

nifedipine_photodegradation This compound This compound Nitroso Nitrosophenylpyridine Derivative This compound->Nitroso Daylight / Fluorescent Light Nitro Nitrophenylpyridine Derivative This compound->Nitro UV Light

This compound Photodegradation Pathways

experimental_workflow start Start: this compound Sample prep Sample Preparation (Under Low-Actinic Light) start->prep split Divide Sample prep->split expose Expose to Light (ICH Q1B Conditions) split->expose Test Sample dark Dark Control (Wrapped in Foil) split->dark Control analyze HPLC Analysis expose->analyze dark->analyze compare Compare Results & Assess Degradation analyze->compare

Forced Photostability Study Workflow

References

Technical Support Center: Minimizing Nifedipine Autofluorescence in Immunocytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of nifedipine-induced autofluorescence in immunocytochemistry (ICC) and immunofluorescence (IF) experiments.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B1678770) and why is it used in my research?

This compound is a dihydropyridine (B1217469) calcium channel blocker.[1] It is widely used in research to investigate the role of L-type calcium channels in various cellular processes. By blocking these channels, this compound helps to elucidate calcium-dependent signaling pathways involved in conditions like hypertension, angina, and neurodegenerative diseases.[2]

Q2: Does this compound itself cause autofluorescence?

Yes, this compound can contribute to background fluorescence. While sometimes considered non-fluorescent in biological imaging, studies have shown that this compound exhibits intrinsic fluorescence. Its photoluminescence (PL) spectrum shows an emission band with a maximum at approximately 458 nm.[3] Upon exposure to UV light, these spectral properties can change, with a red-shift in the emission band to around 477 nm.[3] This inherent fluorescence can interfere with the detection of specific signals from your fluorescently labeled antibodies.

Q3: What are the excitation and emission properties of this compound that I should be aware of?

Understanding the spectral properties of this compound is crucial for experimental design. While its native fluorescence can be weak, it's important to consider its potential overlap with your chosen fluorophores.

ParameterWavelength (nm)Notes
Absorption Maxima (UV-Vis) 240, 272, 340These are the primary wavelengths at which this compound absorbs light.[3]
Photoluminescence (PL) Excitation 338, 371, 411Exciting at these wavelengths can induce fluorescence from this compound.[3]
Photoluminescence (PL) Emission 458This is the peak emission wavelength of this compound's intrinsic fluorescence.[3]

Q4: How can I determine if the autofluorescence in my experiment is from this compound or other sources?

It is essential to include proper controls to pinpoint the source of autofluorescence. The most critical control is an unstained sample treated with this compound. By imaging these cells using the same settings as your stained samples, you can visualize the fluorescence originating from the drug treatment alone. Comparing this to an unstained, untreated sample will help differentiate between this compound-induced fluorescence and endogenous cellular autofluorescence.[1]

Troubleshooting Guide: Minimizing this compound Autofluorescence

This guide provides a systematic approach to troubleshooting and minimizing autofluorescence in your immunocytochemistry experiments involving this compound.

Problem: High background fluorescence in this compound-treated samples.

Workflow for Troubleshooting this compound Autofluorescence

cluster_0 Initial Observation cluster_1 Source Identification cluster_2 Mitigation Strategies cluster_3 Evaluation A High background fluorescence observed B Prepare Controls: 1. Unstained, Untreated 2. Unstained, this compound-Treated 3. Stained, Untreated A->B Start Troubleshooting C Image controls with identical settings B->C D Compare fluorescence patterns C->D E Spectral Separation: Choose fluorophores with emission in red/far-red D->E This compound is a major contributor F Chemical Quenching: Apply quenching agents D->F Endogenous & this compound fluorescence present G Protocol Optimization: Modify fixation, blocking, or washing steps D->G General high background H Re-image samples E->H F->H G->H I Analyze signal-to-noise ratio H->I I->A Issue persists J Successful Experiment I->J Issue Resolved

Caption: A step-by-step workflow for troubleshooting this compound-induced autofluorescence.

1. Spectral Separation

  • Issue: The emission spectrum of this compound (peak at ~458 nm) may overlap with commonly used green fluorophores (e.g., FITC, Alexa Fluor 488).

  • Solution: Select fluorophores with emission spectra in the red or far-red regions of the spectrum, as endogenous and drug-induced autofluorescence is often weaker at these longer wavelengths.[4][5]

    FluorophoreExcitation Max (nm)Emission Max (nm)
    Alexa Fluor 647650668
    Cy5649670
    Alexa Fluor 750749775

2. Chemical Quenching

  • Issue: Persistent autofluorescence from both this compound and endogenous cellular components.

  • Solution: Employ a chemical quenching agent. The choice of agent may require some optimization for your specific cell or tissue type.

    Quenching AgentTargetAdvantagesDisadvantages
    Sudan Black B Lipofuscin and other lipophilic componentsEffective at reducing lipofuscin autofluorescence.[6]Can introduce its own background fluorescence in the far-red spectrum.[6]
    Sodium Borohydride Aldehyde-induced autofluorescenceCan reduce autofluorescence caused by fixation.[7]Can have variable effects and may damage tissue or reduce specific staining.[7]
    Commercial Quenching Reagents (e.g., TrueVIEW™) Broad-spectrum (collagen, elastin, RBCs, fixative-induced)Specifically designed to reduce autofluorescence from multiple sources with a simple protocol.[8][9]May require optimization of antibody concentrations.[9]
    Trypan Blue Collagen-rich tissuesEffective for specific tissue types.[4]Absorption range may interfere with some fluorophores.[4]
    Copper Sulfate General autofluorescenceCan be useful for formalin-fixed tissue.[4]May not be universally effective.

3. Experimental Protocol Optimization

  • Issue: Suboptimal experimental procedures exacerbating background fluorescence.

  • Solution: Refine your immunocytochemistry protocol.

    • Fixation: Over-fixation with aldehydes (e.g., paraformaldehyde, glutaraldehyde) can increase autofluorescence.[7] Reduce fixation time to the minimum required to preserve cellular morphology.[7] Alternatively, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which tend to induce less autofluorescence.[5]

    • Blocking: Insufficient blocking can lead to non-specific antibody binding, contributing to background noise. Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).

    • Washing: Inadequate washing can leave unbound antibodies, resulting in high background. Increase the number and duration of wash steps.

Experimental Protocols

Protocol 1: General Immunocytochemistry with this compound Treatment

  • Cell Culture and Treatment: Plate cells on appropriate coverslips or chamber slides. Treat with the desired concentration of this compound for the specified duration. Include vehicle-treated control wells.

  • Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Optimization point: Test shorter fixation times or switch to ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If targeting intracellular antigens, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% normal serum (from the secondary antibody host species) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (ideally with red or far-red emission) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain with a nuclear stain if desired (e.g., DAPI, but be mindful of potential spectral overlap with this compound's blue-green emission). Mount with an anti-fade mounting medium.

Protocol 2: Incorporating a Chemical Quenching Step (using a commercial kit as an example)

Follow steps 1-7 from Protocol 1.

  • Washing after Secondary Antibody: Wash three times with PBS for 5 minutes each.

  • Quenching: Apply the autofluorescence quenching solution (e.g., TrueVIEW™) according to the manufacturer's instructions (typically a few minutes at room temperature).

  • Final Washes: Briefly wash with PBS.

  • Counterstaining and Mounting: Proceed with counterstaining and mounting as in Protocol 1.

This compound Signaling Pathways

This compound's primary mechanism of action is the blockade of L-type calcium channels. This has downstream effects on several signaling pathways.

1. L-type Calcium Channel Blockade and Downstream Effects

This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel inhibits Ca_Influx Ca2+ Influx This compound->Ca_Influx reduces L_type_Ca_Channel->Ca_Influx mediates VSMC_Contraction Vascular Smooth Muscle Contraction Ca_Influx->VSMC_Contraction stimulates Vasodilation Vasodilation Ca_Influx->Vasodilation leads to (via inhibition of contraction)

Caption: this compound's primary mechanism of action: blocking L-type calcium channels.

2. This compound's Influence on the LKB1-AMPK and MEK-ERK Pathways

This compound has been shown to influence other signaling cascades, including the LKB1-AMPK and MEK-ERK pathways, which are involved in cell proliferation, senescence, and oxidative stress.[2][10][11]

cluster_0 AMPK Pathway cluster_1 MEK-ERK Pathway This compound This compound LKB1 LKB1 This compound->LKB1 activates Pyk2 Pyk2 This compound->Pyk2 inhibits AMPK AMPK LKB1->AMPK activates VSMC_Proliferation_ROS VSMC Proliferation & ROS Production AMPK->VSMC_Proliferation_ROS inhibits MEK MEK Pyk2->MEK activates ERK ERK MEK->ERK activates VSMC_Growth VSMC Growth ERK->VSMC_Growth promotes

Caption: this compound's modulation of the LKB1-AMPK and MEK-ERK signaling pathways.

By following these guidelines and protocols, researchers can effectively minimize this compound-induced autofluorescence, leading to clearer, more reliable data in their immunocytochemistry experiments.

References

Technical Support Center: Troubleshooting Nifedipine's Off-Target Effects on Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of Nifedipine (B1678770) on potassium channels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on potassium channels?

A1: this compound, a dihydropyridine (B1217469) calcium channel blocker, is well-documented to have off-target inhibitory effects on several types of potassium channels.[1][2] These effects are typically observed at concentrations higher than those required for L-type calcium channel blockade. The primary potassium channels affected are voltage-gated potassium (Kv) channels, with evidence also suggesting interactions with inwardly rectifying potassium (Kir) and calcium-activated potassium (KCa) channels.

Q2: Which specific potassium channel subtypes are most sensitive to this compound?

A2: Research indicates that this compound can block a variety of Kv channel subtypes, including Kv1.5, Kv2.1, and Kv4.3.[2][3] The block of hKv1.5 is particularly noteworthy as it contributes to the ultra-rapid delayed rectifier K+ current (IKur) in the human heart.[2] this compound has also been shown to cause a low-affinity block of the rapidly activating delayed-rectifier K+ current (IKr), mediated by hERG channels, and the inwardly rectifying K+ current (IK1). Additionally, there is evidence of this compound inhibiting calcium-activated K+ transport in human erythrocytes.

Q3: What is the proposed mechanism of this compound's block on potassium channels?

A3: The predominant mechanism for this compound's off-target effect on Kv channels is considered to be an open-channel block.[2][3] This means this compound binds to the channel when it is in its open conformation, leading to an accelerated inactivation of the current.[2] For Kv2.1 channels, this compound has been shown to cause a significant hyperpolarizing shift in the voltage-dependence of inactivation, which can increase channel inactivation at physiological membrane potentials.[1][2]

Q4: Are there any known signaling pathways involved in this compound's off-target effects on potassium channels?

A4: While the direct block of the channel pore is a primary mechanism, some studies suggest the involvement of intracellular signaling pathways. For instance, this compound has been shown to inhibit the MEK-ERK (MAPK) signaling pathway.[4][5][6] Additionally, some of this compound's cellular effects, such as the facilitation of neurotransmitter release, appear to be independent of calcium influx and are not mediated by protein kinase A (PKA) or protein kinase C (PKC).[1][3] Another study has indicated that this compound can induce an increase in intracellular calcium concentration through a thapsigargin-like effect, and this response is partially dependent on the IP3 receptor and tyrosine kinase activity.[7]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound on various potassium channels.

Channel SubtypeNative CurrentCell Type/Expression SystemIC50 Value (µM)Reference
Kv Channels
hKv1.5IKurHuman atrial myocytes8.2[2]
hKv1.5-HEK cells6.2[2]
hKv1.5-Mouse fibroblasts92[2]
rKv2.1-HEK293 cells37.5 ± 5.7[1][2]
rKv4.3ItoRat ventricular cells-[2]
-ItoHuman atrial myocytes26.8[2]
Kir Channels
-IK1Guinea-pig ventricular myocytes260[8]
hERG (Kv11.1)
-IKrGuinea-pig ventricular myocytes275[8]
KCa Channels
-K(Ca) effluxHuman erythrocytes4 (Kd)

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on Kv Channels

This protocol outlines the key steps for investigating the inhibitory effects of this compound on voltage-gated potassium channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect cells with the plasmid DNA encoding the potassium channel of interest using a suitable transfection reagent.

  • Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.

  • Plate cells onto glass coverslips 12-24 hours post-transfection for recording.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO. Store in aliquots at -20°C, protected from light. On the day of the experiment, dilute the stock solution to the final desired concentrations in the external solution. Ensure the final DMSO concentration is ≤ 0.1%.

3. Electrophysiological Recording:

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy, transfected cell and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record potassium currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Apply a series of voltage steps to elicit channel activation and inactivation. A typical protocol would be to hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

4. Drug Application:

  • After obtaining a stable baseline recording of potassium currents, perfuse the chamber with the this compound-containing external solution.

  • Allow 2-5 minutes for the drug to equilibrate before recording the currents again using the same voltage protocol.

  • To establish a dose-response curve, apply increasing concentrations of this compound sequentially.

  • Perform a washout step by perfusing with the drug-free external solution to check for reversibility of the effect.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Transfection Giga_Seal Giga-ohm Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation Solution_Prep->Giga_Seal Pipette_Fab Pipette Fabrication Pipette_Fab->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Baseline Recording Whole_Cell->Baseline_Rec Drug_App This compound Application Baseline_Rec->Drug_App Effect_Rec Recording of Drug Effect Drug_App->Effect_Rec Washout Washout Effect_Rec->Washout Data_Analysis Data Analysis Effect_Rec->Data_Analysis Washout->Data_Analysis Dose_Response Dose-Response Curve Data_Analysis->Dose_Response

Caption: Workflow for a whole-cell patch-clamp experiment investigating this compound's effects.

Signaling_Pathway cluster_direct Direct Channel Block cluster_indirect Intracellular Signaling This compound This compound K_Channel Potassium Channel (e.g., Kv, Kir, KCa) This compound->K_Channel Block Pyk2 Pyk2 This compound->Pyk2 Inhibition MEK MEK1/2 This compound->MEK Inhibition Ca_Store Intracellular Ca2+ Store (ER/SR) This compound->Ca_Store Thapsigargin-like effect Pyk2->MEK ERK ERK1/2 MEK->ERK IP3R IP3 Receptor IP3R->Ca_Store Ca_Increase Increased [Ca2+]i Ca_Store->Ca_Increase Tyr_Kinase Tyrosine Kinase Tyr_Kinase->Ca_Increase

Caption: Potential signaling pathways involved in this compound's off-target effects.

Troubleshooting Guide

Q5: I'm having trouble forming a stable giga-ohm seal. What could be the issue?

A5: Difficulty in forming a stable giga-ohm seal is a common issue in patch-clamp experiments. Here are a few things to check:

  • Pipette Quality: Ensure your pipettes are clean and have a smooth, fire-polished tip. Debris or an irregular tip surface can prevent a good seal.

  • Cell Health: Unhealthy or dying cells will have a compromised membrane, making sealing difficult. Ensure your cell culture is healthy and not overgrown.

  • Solutions: Filter all your solutions (both internal and external) on the day of the experiment to remove any particulate matter.

  • Positive Pressure: Maintain a slight positive pressure in your pipette as you approach the cell to keep the tip clean. Release the pressure just before making contact with the cell membrane.

Q6: My whole-cell configuration is not stable, and the access resistance is high and climbing. What should I do?

A6: An unstable whole-cell configuration is often due to incomplete rupture of the cell membrane or resealing of the patch.

  • Rupture Technique: After forming a giga-ohm seal, apply short, sharp pulses of suction to rupture the membrane. Avoid prolonged or excessive suction, which can damage the cell. A brief "zap" from the amplifier can also help.

  • Pipette Size: If the problem persists, try using slightly larger-tipped pipettes (lower resistance), which can sometimes lead to a more stable whole-cell configuration.

  • Internal Solution: Ensure your internal solution is properly filtered and free of precipitates.

Q7: I'm observing a gradual rundown of my potassium currents even before applying this compound. How can I minimize this?

A7: Current rundown can be a significant issue, especially in long recordings.

  • ATP in Internal Solution: Including ATP in your internal solution is crucial for maintaining the activity of many ion channels.

  • Recording Time: Try to keep your recording times as short as possible. Establish a stable baseline and then apply the drug.

  • Perforated Patch: For longer experiments, consider using the perforated patch technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment.

Q8: The effect of this compound is not reversible after washout. Is this expected?

A8: this compound is a hydrophobic compound, which can lead to slow and incomplete washout.

  • Prolonged Washout: Increase the duration of your washout period to allow more time for the drug to unbind and be cleared from the recording chamber.

  • Hydrophobicity: Due to its lipophilic nature, this compound may partition into the cell membrane and other hydrophobic compartments, making complete removal difficult. Acknowledge this possibility in your data analysis and interpretation.

Troubleshooting_Logic cluster_seal Giga-seal Failure cluster_config Unstable Whole-Cell cluster_rundown Current Rundown Start Experimental Issue Check_Pipette Check Pipette Quality Start->Check_Pipette Improve_Rupture Improve Rupture Technique Start->Improve_Rupture Add_ATP Ensure ATP in Pipette Start->Add_ATP Check_Cells Check Cell Health Check_Pipette->Check_Cells If pipettes are good Check_Solutions Check Solutions Check_Cells->Check_Solutions If cells are healthy Adjust_Pipette Adjust Pipette Size Improve_Rupture->Adjust_Pipette If still unstable Use_Perforated Consider Perforated Patch Add_ATP->Use_Perforated If rundown persists

Caption: Troubleshooting logic for common patch-clamp issues.

References

Technical Support Center: Optimizing Nifedipine for L-type Calcium Channel Block

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing Nifedipine (B1678770) to achieve maximal and reliable L-type calcium channel blockade in experimental settings. It includes frequently asked questions, detailed protocols, troubleshooting advice, and quantitative data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound to block L-type calcium channels?

A1: The effective concentration of this compound is highly dependent on the experimental conditions, particularly the holding potential and the specific L-type channel subtype being studied. For instance, in guinea pig ventricular myocytes, the IC50 is approximately 0.3 µM (300 nM) at a holding potential of +10 mV, but this increases significantly to 50 nM at a holding potential of -40 mV.[1] For selective blockade of CaV1.2 channels, a concentration of 5 µM is often sufficient for complete inhibition, whereas CaV1.3 channels are less sensitive and may only be partially blocked at this concentration.[2]

Q2: Why am I observing significant variability in this compound's effectiveness between experiments?

A2: Variability in this compound's blocking effect often stems from its voltage-dependent mechanism of action. This compound preferentially binds to and blocks L-type calcium channels when they are in the inactivated state.[1] Therefore, the cell's resting membrane potential, or the holding potential used in a voltage-clamp experiment, will dramatically influence the drug's potency. More depolarized potentials favor the inactivated state, thus increasing the apparent potency of this compound.[1][3] Ensuring a consistent holding potential across all experiments is critical for reproducibility.

Q3: Why is this compound not completely blocking the calcium current in my preparation?

A3: There are several potential reasons for incomplete blockade. First, the cell type may express multiple subtypes of calcium channels, some of which are less sensitive to this compound (e.g., CaV1.3).[2] Second, at higher concentrations, this compound can have off-target effects on other channels, such as T-type calcium channels or certain potassium channels (like Kv2.1), which can complicate the interpretation of results.[4][5] Finally, the presence of a this compound-resistant component of Ca2+ entry has been observed in some tissues.[6]

Q4: What is the precise mechanism of action for this compound on L-type channels?

A4: this compound is a dihydropyridine (B1217469) calcium channel blocker that selectively targets L-type calcium channels.[7][8] It acts as an allosteric modulator, binding to the external, lipid-facing surface of the channel.[9] This binding induces a conformational change in the channel's pore, which prevents the influx of calcium ions into the cell.[7][9] This action leads to the relaxation of vascular smooth muscle and a reduction in cardiac muscle contractility.[8]

Quantitative Data Summary: this compound Potency

The following table summarizes the effective concentrations and IC50 values of this compound on L-type calcium channels across various experimental models.

Cell Type / Channel SubtypeExperimental ConditionIC50 / Effective Concentration
Guinea Pig Ventricular MyocytesHolding Potential: +10 mVIC50: 0.3 µM[1]
Guinea Pig Ventricular MyocytesHolding Potential: -40 mVIC50: 50 nM[1]
Recombinant CaV1.2 ChannelsStep depolarizations from -80 mV5 µM (complete block)[2]
Recombinant CaV1.3 ChannelsStep depolarizations from -80 mV5 µM (partial block, ~80%)[2]
Rat Mesenteric ArteriolesKCl-induced Ca2+ response0.1 - 1 µM (for 50% block)[6]
Human iPSC-CardiomyocytesGeneral L-type current block10 µM[10]
Rat Kv2.1 Channels (Off-target)Expressed in HEK293 cellsIC50: 37.5 µM[5][11]

Experimental Protocols

Protocol: Determining this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to generate a concentration-response curve and calculate the IC50 for this compound on L-type calcium channels (I_Ca,L).

1. Materials & Reagents

  • Cells: HEK293 cells transfected with the L-type channel of interest, or isolated primary cells (e.g., ventricular myocytes).

  • External (Bath) Solution (in mM): 135 TEA-Cl, 1 MgCl2, 10 HEPES, 10 Glucose, 10 CaCl2 (or BaCl2 as charge carrier). pH adjusted to 7.4 with CsOH.

  • Internal (Pipette) Solution (in mM): 133 CsCl, 2 MgCl2, 10 EGTA, 5 HEPES, 2 Na2ATP. pH adjusted to 7.2 with CsOH.[10]

  • This compound Stock Solution: 10 mM in 100% DMSO. Store in small aliquots at -20°C, protected from light.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.[12]

2. Solution Preparation

  • Filter all solutions using a 0.22 µm filter before use.[13]

  • On the day of the experiment, prepare serial dilutions of this compound from the stock solution into the external solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.[12]

3. Electrophysiological Recording

  • Plate cells on glass coverslips and place them in the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Approach a single, healthy cell with the patch pipette while applying slight positive pressure.

  • Upon contact, release the pressure to form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration. Allow the internal solution to equilibrate for 3-5 minutes before recording to minimize current rundown.[14]

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential where L-type channels are fully available (e.g., -80 mV) or at a more depolarized potential to study voltage-dependence (e.g., -40 mV).[1][15]

    • Apply a depolarizing step (e.g., to +10 mV for 200 ms) to elicit the peak I_Ca,L.

    • Use a P/4 leak subtraction protocol to remove linear leak currents.[15]

  • Drug Application:

    • Record a stable baseline I_Ca,L for several minutes in the external solution alone.

    • Sequentially apply increasing concentrations of this compound via the perfusion system, allowing the current to reach a steady-state at each concentration before recording.

    • After the highest concentration, perform a washout with the control external solution to check for reversibility.

4. Data Analysis

  • Measure the peak inward current amplitude at each this compound concentration.

  • Normalize the data by expressing the current at each concentration as a percentage of the baseline current.

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells & Coverslips patch Establish Whole-Cell Patch-Clamp Configuration prep_cells->patch prep_solutions Prepare Solutions (Internal, External, this compound) prep_solutions->patch baseline Record Baseline I_Ca,L (Control) patch->baseline apply_drug Apply Increasing [this compound] via Perfusion baseline->apply_drug record_drug Record I_Ca,L at Steady-State apply_drug->record_drug record_drug->apply_drug Next Concentration washout Washout with Control Solution record_drug->washout analyze Measure Peak Current & Calculate % Block washout->analyze curve Construct Concentration- Response Curve analyze->curve ic50 Calculate IC50 (Hill Equation Fit) curve->ic50

Experimental workflow for determining this compound IC50.

Troubleshooting Guide

Q: My L-type calcium current is "running down" (decreasing in amplitude) over time, even without any drug. What can I do?

A: Current rundown is a common issue in whole-cell recordings of I_Ca,L.[14] It can be caused by the washout of essential intracellular components or by an accumulation of intracellular calcium.

  • Solution 1: Ensure your internal solution contains ATP (2-5 mM) to support channel phosphorylation.

  • Solution 2: Allow for a stable equilibration period (3-5 minutes) after establishing the whole-cell configuration before starting your voltage protocol.[14]

  • Solution 3: Minimize intracellular Ca2+ accumulation by using appropriate levels of a calcium chelator like EGTA or BAPTA in your pipette solution and by allowing sufficient time between depolarizing pulses for recovery.[14]

Q: I'm having trouble getting a stable Giga-ohm (GΩ) seal or the recording is noisy. Any tips?

A: A stable, low-noise recording is fundamental.

  • Solution 1 (Seal): Use high-quality, clean glassware for pipettes. Fire-polishing the pipette tip can create a smoother surface for sealing.[12][13] Ensure the cell membrane is clean and healthy.

  • Solution 2 (Noise): Check that the Faraday cage is properly closed and grounded.[13] Filtering both internal and external solutions with a 0.22 µm syringe filter can prevent channel blockage by microscopic debris.[13] Coating the pipette with a hydrophobic material like Sylgard can reduce pipette capacitance and noise.[13]

Q: My results are not reproducible. What key factors should I double-check?

A: Reproducibility issues often trace back to a few critical variables.

  • Solution 1 (Voltage): As this compound's action is highly voltage-dependent, verify that your holding potential is identical across all experiments.[1]

  • Solution 2 (Drug Preparation): this compound is light-sensitive. Prepare stock solutions fresh, store them in the dark at -20°C, and make daily dilutions.[12]

  • Solution 3 (Temperature): Ion channel kinetics are temperature-sensitive. Ensure your recording chamber is maintained at a consistent temperature.

Q: How should I prepare and handle this compound solutions?

A: Proper handling is crucial for accurate results.

  • Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent like DMSO or ethanol.[12] Aliquot the stock into small, single-use vials to avoid repeated freeze-thaw cycles. Always store protected from light. When diluting into your aqueous external solution for the experiment, vortex thoroughly to ensure it is fully dissolved.

Visualizing the Mechanism of Action

This compound physically obstructs the L-type calcium channel, preventing the influx of extracellular calcium ions that are critical for cellular processes like muscle contraction.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular channel L-type Ca²⁺ Channel (CaV1.x) ca_int Ca²⁺ channel->ca_int BLOCKED This compound This compound This compound->channel Binds & Blocks ca_ext Ca²⁺ ca_ext->channel Influx Path effect Reduced Cellular Effects (e.g., Muscle Relaxation)

Mechanism of L-type calcium channel blockade by this compound.

References

Technical Support Center: Nifedipine Interference with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of nifedipine (B1678770) in common cell viability assays such as MTT, XTT, WST-1, and CellTiter-Glo.

Frequently Asked Questions (FAQs)

Q1: Does this compound chemically interfere with MTT and other tetrazolium-based assays (XTT, WST-1)?

A1: Current research indicates that this compound does not directly chemically reduce tetrazolium salts like MTT, XTT, or WST-1 to formazan (B1609692). The interference observed is primarily biological. This compound can modulate cellular metabolic activity, specifically mitochondrial respiration, which is the principle upon which these assays are based. Therefore, any observed changes in the assay signal are more likely a reflection of this compound's effect on cell health and metabolism rather than a chemical artifact.

Q2: How does this compound affect mitochondrial function, and why is this relevant for cell viability assays?

A2: this compound has been shown to inhibit mitochondrial respiration and ATP production in various cell types. Tetrazolium-based assays (MTT, XTT, WST-1) measure cell viability by quantifying the activity of mitochondrial dehydrogenases, which reduces the tetrazolium salt to a colored formazan product. A decrease in mitochondrial activity due to this compound treatment will, therefore, lead to a reduced formazan production, indicating lower cell viability. Similarly, luminescence-based assays like CellTiter-Glo measure the levels of ATP, a key indicator of metabolically active cells. This compound's inhibitory effect on ATP synthesis will result in a lower luminescent signal, also suggesting a decrease in cell viability.

dot

cluster_assays Cell Viability Assays cluster_cellular Cellular Processes MTT MTT/XTT/WST-1 Assays CTG CellTiter-Glo Assay MitoResp Mitochondrial Respiration MitoResp->MTT Drives Reduction ATP ATP Production ATP->CTG Substrate for Luciferase This compound This compound This compound->MitoResp Inhibits This compound->ATP Inhibits Start Low Viability with MTT/XTT/WST-1 Cause Possible Cause: This compound inhibits mitochondrial respiration Start->Cause Step1 1. Confirm with non-metabolic assay (e.g., Trypan Blue, LDH) Cause->Step1 Step2 2. Optimize incubation time with tetrazolium reagent Step1->Step2 Step3 3. Consider alternative assay independent of mitochondrial activity Step2->Step3 Start Low/Inconsistent Signal with CellTiter-Glo Cause Possible Cause: This compound reduces cellular ATP levels Start->Cause Step1 1. Validate with non-ATP-based assay (e.g., Crystal Violet) Cause->Step1 Step2 2. Run a time-course experiment to assess ATP depletion kinetics Step1->Step2 Step3 3. Use controls for ATP modulation Step2->Step3

Technical Support Center: Stabilizing Nifedipine in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing nifedipine (B1678770) in long-term experiments, maintaining the stability of the compound in solution is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the preparation, storage, and use of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. Is it still usable?

A1: A yellow discoloration is a primary indicator of this compound degradation. This compound is highly sensitive to light and degrades into a nitrosophenylpyridine derivative, which is yellow in color.[1][2] This degradation reduces the concentration of active this compound, potentially compromising your experimental results. It is strongly recommended to discard the discolored solution and prepare a fresh batch.

Q2: I'm observing inconsistent results in my cell-based assays using a this compound stock solution prepared a week ago. Could this be related to degradation?

A2: Yes, inconsistent experimental outcomes are a common consequence of this compound degradation.[2] As this compound degrades, its effective concentration decreases, leading to variability in its pharmacological effect. For sensitive applications like cell-based assays, it is crucial to use freshly prepared solutions or to have validated the stability of your stock solution under your specific storage conditions for the intended duration of use.

Q3: What are the primary factors that cause this compound to degrade in solution?

A3: The main factors contributing to this compound instability in solution are:

  • Light Exposure: this compound is extremely photosensitive and rapidly degrades when exposed to daylight or certain artificial light wavelengths.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate the degradation process, although it is a less critical factor than light exposure.[1][2]

  • pH: this compound is most stable in slightly acidic to neutral conditions (pH 4-6) and is more susceptible to degradation in alkaline environments.[2]

  • Oxidizing Agents: The presence of oxidizing agents can promote the degradation of this compound.[2]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions, with a solubility of up to 50 mg/mL.[3][5] Ethanol (B145695) is another option, though the solubility is lower (approximately 3 mg/mL in ethanol versus 30 mg/mL in DMSO and DMF).[5] For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[5] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[5]

Q5: How should I store my this compound stock solution to ensure its stability for long-term experiments?

A5: To maximize the stability of your this compound stock solution, adhere to the following storage conditions:

  • Protect from Light: Always store solutions in amber-colored vials or wrap the container with aluminum foil to prevent light exposure.[1][2][6]

  • Control Temperature: For short-term storage, refrigeration at 2-8°C is recommended.[1][3] For long-term storage, aliquoting the stock solution and storing it at -20°C is advisable.[2]

  • Use High-Purity Solvents: Utilize high-purity, degassed solvents to minimize the presence of contaminants and oxidizing agents.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution color changes to yellow or brown. Photodegradation due to light exposure.[2]Discard the solution. Prepare a fresh solution and ensure it is always protected from light by using amber vials or aluminum foil.[2][6]
Inconsistent or unexpected experimental results. Degradation of this compound leading to a lower effective concentration.[2]Prepare fresh this compound solutions immediately before each experiment. Validate the stability of your stock solution over your experimental timeframe using a stability-indicating assay like HPLC.
Precipitate forms in the solution upon dilution with aqueous buffer. Poor solubility of this compound in aqueous solutions.[3]First, dissolve this compound in a small volume of an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer while vortexing to ensure proper mixing.[5] Do not store aqueous dilutions for extended periods.[5]
Loss of drug potency over time even when stored in the dark. Temperature-dependent degradation or reaction with solvent/impurities.[1][3]Store stock solutions at a lower temperature (e.g., -20°C for long-term storage).[2] Ensure the use of high-purity solvents and prepare solutions fresh when possible.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20°C)Reference
Acetone250[3]
Methylene Chloride160[3]
Chloroform140[3]
Ethyl Acetate50[3]
Methanol26[3]
Ethanol17.4[3]
WaterPractically insoluble[3]
DMSO50 mg/mL (equivalent to 50 g/L)[3]
DMF~30 mg/mL (equivalent to ~30 g/L)[5]

Table 2: Stability of this compound in Oral Suspensions over 91 Days

FormulationStorage TemperatureMean this compound Concentration (% of Initial)Reference
Ora Plus:Ora Sweet4°C~100%[1][7]
1% Methylcellulose-Syrup4°C~100%[1][7]
Ora Plus:Ora Sweet25°C98.9% ± 2.36%[1][7]
1% Methylcellulose-Syrup25°C97.4% ± 2.48%[1][7]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), high-purity

  • Amber glass vials

  • Aluminum foil

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Perform all steps in a dark room or under red light to minimize light exposure.[2]

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolve the this compound powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved.

  • Aliquot the stock solution into amber glass vials.

  • For an additional layer of protection, wrap the vials in aluminum foil.[2]

  • Store the aliquots at -20°C for long-term use.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol provides a general method for quantifying this compound and its primary degradation product. Method parameters may need to be optimized for your specific instrumentation and requirements.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • This compound reference standard

  • Mobile phase (e.g., Methanol:Water, 70:30 v/v)

  • Syringe filters (0.45 µm)

Procedure:

1. Standard Preparation: a. Prepare a stock solution of the this compound reference standard in the mobile phase. b. Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 20, 50 µg/mL).

2. Sample Preparation: a. Dilute the this compound solution to be tested with the mobile phase to a final concentration that falls within the linear range of the standard curve. b. Filter the diluted sample through a 0.45 µm syringe filter before injection.[2]

3. Chromatographic Conditions (Example):

  • Column: C18

  • Mobile Phase: Methanol:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

4. Analysis: a. Inject the standards to generate a calibration curve. b. Inject the prepared samples. c. The primary degradation product, the nitrosophenylpyridine derivative, will have a different retention time from the parent this compound, allowing for their separation and quantification.[2] By comparing the peak area of this compound in the sample to the standard curve, the concentration of the remaining active compound can be determined.

Visualizations

Nifedipine_Degradation_Pathway This compound This compound Nitroso Nitrosophenylpyridine Derivative (Yellow) This compound->Nitroso Daylight/ Artificial Light Nitro Nitrophenylpyridine Derivative This compound->Nitro UV Light

Caption: Simplified photodegradation pathways of this compound.

Nifedipine_Handling_Workflow cluster_prep Solution Preparation (in dark) cluster_storage Storage cluster_use Experimental Use Weigh Weigh this compound Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot into Amber Vials Vortex->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Use Use Immediately Dilute->Use

Caption: Recommended workflow for handling this compound to minimize degradation.

Nifedipine_MOA This compound This compound Ca_Channel L-type Voltage-Gated Calcium Channel This compound->Ca_Channel Blocks Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Mediates Cell_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cell_Response Triggers

References

Correcting for Nifedipine's effect on fura-2 calcium indicator fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential artifacts when using the calcium indicator Fura-2 (B149405) in the presence of the L-type calcium channel blocker, nifedipine (B1678770).

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with Fura-2 fluorescence measurements?

A1: Yes, there is a potential for interference. This compound exhibits a UV-VIS absorption spectrum with a peak around 340 nm, which directly overlaps with the excitation wavelength for calcium-bound Fura-2.[1] This overlap can lead to inaccurate measurements of intracellular calcium concentration ([Ca²⁺]i). Some studies have reported that this compound did not affect the Fura-2 340/380 nm fluorescence ratio, while others have observed a significant decrease in Fura-2 fluorescence in the presence of this compound.[2][3] This discrepancy may arise from differences in experimental conditions, such as this compound concentration and the optical properties of the imaging system. Therefore, it is crucial to characterize the potential for interference in your specific experimental setup.

Q2: How can this compound's autofluorescence affect my Fura-2 signal?

A2: this compound is a photosensitive compound that can absorb UV light and potentially fluoresce.[4] If this compound exhibits autofluorescence at the emission wavelength of Fura-2 (~510 nm) when excited at 340 nm or 380 nm, this will add to the fluorescence signal from the indicator, leading to an overestimation of the true Fura-2 fluorescence. If the autofluorescence is more pronounced at one excitation wavelength than the other, it can artificially alter the 340/380 nm ratio, leading to a misinterpretation of the intracellular calcium concentration.

Q3: Are there alternative calcium indicators that are less susceptible to interference from this compound?

A3: Yes, using fluorescent indicators that are excited at longer wavelengths, outside of the absorbance spectrum of this compound, can be a viable alternative. For instance, some studies have successfully used Rhod-2, a red-shifted indicator, to avoid interference from autofluorescent compounds that are excited by UV light.[2]

Q4: What is the excitation and emission profile of Fura-2?

A4: Fura-2 is a ratiometric calcium indicator. Its excitation maximum shifts from approximately 380 nm in the calcium-free form to around 340 nm when bound to calcium. The emission maximum for both forms is approximately 510 nm. The ratio of the fluorescence emission intensity when excited at 340 nm versus 380 nm is used to calculate the intracellular calcium concentration.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and correct for potential artifacts caused by this compound when using Fura-2.

Problem 1: Unexpected change in the Fura-2 (F340/F380) ratio upon this compound application.
  • Possible Cause: this compound autofluorescence or absorbance at the Fura-2 excitation wavelengths.

  • Troubleshooting Steps:

    • Characterize this compound Autofluorescence: Perform a control experiment to measure the fluorescence of this compound in your experimental buffer and in cells that have not been loaded with Fura-2.

    • Perform an In Vitro Calibration: Test the effect of this compound on the Fura-2 ratio in a cell-free system with known calcium concentrations.

    • Spectral Unmixing: If your imaging system has the capability, perform spectral unmixing to separate the Fura-2 signal from the this compound autofluorescence.

    • Background Subtraction: For each experiment, acquire images of cells treated with this compound but not loaded with Fura-2. Use these images to subtract the background autofluorescence from your Fura-2 images.

Problem 2: Drifting baseline fluorescence after this compound application.
  • Possible Cause: Photodegradation of this compound into fluorescent products upon exposure to excitation light. This compound is known to be photosensitive.[4]

  • Troubleshooting Steps:

    • Minimize Light Exposure: Reduce the intensity and duration of the excitation light to the minimum required for an adequate signal-to-noise ratio.

    • Acquire a Time-Lapse of this compound Autofluorescence: Image cells treated with this compound (without Fura-2) over the same time course as your experiment to see if the autofluorescence changes over time. If it does, this time-dependent background can be subtracted from your experimental data.

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence

Objective: To determine if this compound exhibits significant fluorescence at the excitation and emission wavelengths used for Fura-2 imaging in your experimental setup.

Methodology:

  • Prepare a this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Working Solutions: Dilute the this compound stock solution in your experimental buffer to the final concentrations you plan to use in your experiments.

  • Cell Preparation: Plate your cells on a suitable imaging dish or coverslip.

  • Control Group (No Fura-2):

    • To one set of cells, add the experimental buffer containing the desired concentration of this compound.

    • Incubate for the same duration as your planned experiments.

  • Image Acquisition:

    • Using the same imaging settings (excitation wavelengths 340 nm and 380 nm, emission filter ~510 nm, exposure time, gain, etc.) as your Fura-2 experiments, acquire images of the cells treated with this compound alone.

    • Also, acquire images of cells in buffer without this compound or Fura-2 to determine the background autofluorescence of the cells themselves.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the cells at both 340 nm and 380 nm excitation.

    • Subtract the background fluorescence from the untreated cells.

    • The remaining fluorescence is attributable to this compound.

Protocol 2: In Vitro Fura-2 Calibration with this compound

Objective: To assess the direct effect of this compound on the Fura-2 fluorescence ratio in a cell-free environment.

Methodology:

  • Prepare Calcium Buffers: Prepare a series of calibration buffers with known free calcium concentrations (e.g., using a calcium calibration buffer kit).

  • Add Fura-2: Add a known concentration of the free acid form of Fura-2 to each calibration buffer.

  • Add this compound: To a parallel set of calibration buffers containing Fura-2, add this compound at the final concentration used in your experiments.

  • Measure Fluorescence: Using a fluorometer or your imaging system, measure the fluorescence intensity of each solution at 340 nm and 380 nm excitation and ~510 nm emission.

  • Calculate the Ratio: Calculate the F340/F380 ratio for each calcium concentration, both with and without this compound.

  • Compare Calibration Curves: Plot the F340/F380 ratio as a function of [Ca²⁺] for both conditions. A significant difference between the two curves indicates a direct interference of this compound with the Fura-2 dye.

Quantitative Data Summary

ParameterFura-2 (Ca²⁺-bound)Fura-2 (Ca²⁺-free)This compound
Excitation Max (nm) ~340~380~340[1]
Emission Max (nm) ~510~510Not well-characterized, potential for broad emission

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Interference cluster_problem Problem Identification cluster_investigation Investigation cluster_correction Correction Strategy A Unexpected change in F340/F380 ratio upon this compound application B Characterize this compound autofluorescence (Protocol 1) A->B C Perform in vitro Fura-2 calibration with this compound (Protocol 2) A->C D Is autofluorescence significant? B->D F Does this compound alter the in vitro calibration curve? C->F E Subtract this compound autofluorescence from Fura-2 signal D->E Yes D->F No G Apply correction factor to F340/F380 ratio E->G F->G Yes H Consider alternative long-wavelength calcium indicator F->H Significant Alteration

Caption: A flowchart outlining the steps to identify and correct for this compound's potential interference with Fura-2 measurements.

signaling_pathway Potential Points of this compound Interference in Fura-2 Imaging cluster_light Light Path cluster_cell Cellular Components Excitation Excitation Light (340/380 nm) Fura2_free Fura-2 (Ca²⁺-free) Excitation->Fura2_free Fura2_bound Fura-2 (Ca²⁺-bound) Excitation->Fura2_bound This compound This compound Excitation->this compound Absorbance/Excitation Emission Emitted Light (~510 nm) Detector Detector Emission->Detector Fura2_free->Emission Fura2_free->Fura2_bound Binding Ca2_ion Ca²⁺ Fura2_free->Ca2_ion Dissociation Fura2_bound->Emission Fura2_bound->Fura2_free Dissociation Ca2_ion->Fura2_free Binding This compound->Detector Autofluorescence

Caption: Diagram illustrating how this compound can interfere with Fura-2 based calcium imaging through light absorption and potential autofluorescence.

References

Nifedipine Solvent Selection: A Technical Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting the optimal solvent—DMSO or ethanol (B145695)—for nifedipine (B1678770) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for cell culture experiments?

A1: Both Dimethyl Sulfoxide (B87167) (DMSO) and ethanol can be used to dissolve this compound, but they have significantly different solubility characteristics and potential effects on cells. DMSO is generally the preferred solvent due to its ability to dissolve this compound at much higher concentrations.[1] This allows for the preparation of concentrated stock solutions, minimizing the final solvent concentration in the cell culture medium.

Q2: At what concentration can I dissolve this compound in DMSO and ethanol?

A2: this compound has a high solubility in DMSO, with concentrations of up to 50 mg/mL being reported.[1] In contrast, its solubility in ethanol is significantly lower, at approximately 3-17 mg/mL.[1][2]

Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

A3: The maximum non-toxic concentration of both DMSO and ethanol is highly dependent on the specific cell line and the duration of exposure.[3][4][5][6] As a general guideline, the final concentration of DMSO in cell culture should be kept below 0.5%, with many studies suggesting that concentrations at or below 0.1% have minimal effect on cell viability.[7][8] For ethanol, it is recommended to keep the final concentration at 0.2% or lower to avoid cellular effects.[1] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen solvent.

Q4: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What should I do?

A4: Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue, particularly with hydrophobic compounds like this compound.[8][9] This can be caused by exceeding the solubility of this compound in the final medium or by a high final concentration of the organic solvent.

To troubleshoot this, you can try the following:

  • Lower the final concentration of this compound: You may be exceeding its solubility limit in the aqueous environment of the cell culture medium.

  • Reduce the final solvent concentration: Prepare a more concentrated stock solution to minimize the volume added to the medium.

  • Pre-warm the medium: Adding the stock solution to pre-warmed medium can sometimes help maintain solubility.

  • Increase mixing: Gently agitate the medium immediately after adding the stock solution.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions in the culture medium.

Q5: Are this compound solutions stable?

A5: this compound solutions are known to be sensitive to light and should be protected from it to prevent degradation.[1] It is recommended to prepare fresh solutions for each experiment and store stock solutions in light-protected containers at -20°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor this compound solubility in ethanol This compound has limited solubility in ethanol.[1]Use DMSO as the solvent for higher solubility. If ethanol must be used, prepare a less concentrated stock solution and gently warm the solution to aid dissolution (use caution as ethanol is flammable).
Precipitation in cell culture medium The final concentration of this compound exceeds its aqueous solubility. The final concentration of the organic solvent is too high.[8]Decrease the final working concentration of this compound. Prepare a more concentrated stock solution to reduce the volume of solvent added. Perform serial dilutions in pre-warmed media.
Inconsistent experimental results Degradation of this compound due to light exposure.[1] Variability in final solvent concentration between experiments.Protect all this compound solutions from light. Prepare fresh dilutions for each experiment. Ensure accurate and consistent pipetting of the stock solution.
Observed cytotoxicity in vehicle control The final solvent concentration is toxic to the cells.[4][10]Determine the maximum tolerated solvent concentration for your specific cell line using a dose-response experiment. Keep the final solvent concentration below this threshold, ideally ≤0.1% for DMSO and ≤0.2% for ethanol.[1]

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound and the cytotoxic concentrations of DMSO and ethanol.

Table 1: this compound Solubility

Solvent Solubility Reference
DMSO 50 mg/mL[1]
Ethanol ~3-17 mg/mL[1][2]
Water Practically insoluble[1]

Table 2: Solvent Cytotoxicity Guidelines

Solvent General Non-Toxic Concentration (in cell culture medium) Notes Reference
DMSO ≤ 0.5% (v/v)Cell line and exposure time dependent. Lower concentrations (≤0.1%) are often preferred.[7][7][10]
Ethanol ≤ 0.2% (v/v)Cell line and exposure time dependent. Some sensitive cell lines may require lower concentrations.[4][1][4][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Anhydrous DMSO or 200 proof ethanol

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure for DMSO Stock (e.g., 50 mg/mL):

  • Aseptically weigh 50 mg of this compound powder and transfer it to a sterile, light-protected microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the this compound is completely dissolved.

  • (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Procedure for Ethanol Stock (e.g., 10 mg/mL):

  • Aseptically weigh 10 mg of this compound powder and transfer it to a sterile, light-protected microcentrifuge tube.

  • Add 1 mL of 200 proof ethanol.

  • Vortex thoroughly. Gentle warming in a water bath may be required to fully dissolve the this compound.

  • (Optional but recommended) Sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot and store at -20°C, protected from light.

Protocol 2: Determining Solvent Cytotoxicity (Vehicle Control)

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO or ethanol

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of your chosen solvent (DMSO or ethanol) in complete cell culture medium to achieve final concentrations ranging from, for example, 0.01% to 2.0%. Also include a "medium only" control.

  • Remove the overnight medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the highest solvent concentration that does not significantly reduce cell viability compared to the "medium only" control.

Visualizations

Caption: A workflow diagram for selecting the appropriate solvent for this compound in cell-based assays.

Nifedipine_Signaling_Pathway Simplified this compound Signaling Pathway This compound This compound l_type_ca_channel L-type Voltage-Gated Ca2+ Channel This compound->l_type_ca_channel Blocks ca_influx Ca2+ Influx l_type_ca_channel->ca_influx Inhibits intracellular_ca Decreased Intracellular [Ca2+] ca_influx->intracellular_ca vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) intracellular_ca->vasodilation

Caption: A simplified diagram illustrating the primary mechanism of action of this compound.

References

Technical Support Center: Mitigating Nifedipine's Phototoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the phototoxic effects of nifedipine (B1678770) during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound phototoxicity and why is it a concern in live-cell imaging?

Q2: What are the visible signs of phototoxicity in my cells during a live-cell imaging experiment?

A2: Signs of phototoxicity can range from subtle to severe. Obvious indicators include cell blebbing, vacuole formation, detachment from the culture surface, and ultimately, cell death.[4] More subtle effects can include changes in cell morphology, altered mitochondrial dynamics, and reduced cell motility, which may not be immediately apparent but can still significantly impact experimental outcomes.[6]

Q3: How does this compound's phototoxicity manifest at a molecular level?

A3: When exposed to light, particularly UV and blue light, this compound can undergo photodegradation, forming a nitroso derivative as a primary photoproduct.[2] This process can generate free radicals and reactive oxygen species (ROS).[1][3] The subsequent increase in intracellular ROS can lead to oxidative stress, damaging lipids, proteins, and DNA, and can trigger apoptotic pathways involving the activation of caspases.[7][8][9]

Q4: Are there alternative calcium channel blockers that are less phototoxic than this compound?

A4: Yes, other dihydropyridine (B1217469) calcium channel blockers, such as amlodipine (B1666008) and felodipine, have shown greater photostability compared to this compound in some studies.[10][11] Verapamil (B1683045), a non-dihydropyridine calcium channel blocker, is another alternative, although its phototoxicity profile should also be considered, as its photodegradation products can exhibit toxicity.[12][13] The choice of an alternative should be guided by the specific experimental requirements and a careful review of the literature.

Troubleshooting Guides

Issue 1: High levels of cell death or morphological abnormalities are observed in this compound-treated cells upon illumination.

This is a clear indication of significant phototoxicity. The following steps can be taken to troubleshoot and mitigate this issue.

Solution 1.1: Optimize Imaging Parameters

The most direct way to reduce phototoxicity is to minimize the amount of light exposure to the cells.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Reduce Frequency of Imaging: Increase the time interval between image acquisitions in a time-lapse experiment.

  • Use More Sensitive Detectors: Employing highly sensitive cameras (e.g., sCMOS, EMCCD) can allow for the use of lower excitation light levels.[5]

Quantitative Data on this compound Phototoxicity:

Cell LineThis compound ConcentrationIllumination ConditionsObserved EffectReference
V79 Hamster Fibroblasts10 µg/mLUVA (7.5 kJ/m²)~70% of cells damaged (MTT assay)[6](--INVALID-LINK--)
V79 Hamster Fibroblasts10 µg/mLUVA (37.5 kJ/m²)~45% of cells damaged (MTT assay)[6](--INVALID-LINK--)

Solution 1.2: Employ Photoprotective Agents

Antioxidants can be added to the imaging medium to scavenge ROS and reduce oxidative stress.

  • Trolox: A water-soluble analog of Vitamin E, Trolox can be used to reduce phototoxicity. A concentration of 300 µM for 1 hour prior to imaging has been shown to be effective.[14]

  • Ascorbic Acid (Vitamin C): This can also be used to mitigate phototoxicity. A submillimolar concentration (e.g., 500 µM) may be effective without inducing cytotoxicity.[4][15]

Solution 1.3: Consider Alternative Calcium Channel Blockers

If optimizing imaging conditions and using antioxidants are insufficient, switching to a more photostable calcium channel blocker may be necessary.

Comparative Photostability of Dihydropyridine Calcium Channel Blockers:

DrugRelative PhotostabilityNotesReference
This compound LowKnown to be highly photosensitive.[10]
Amlodipine HighShows significant photostability in comparison.[10][11]
Felodipine HighExhibits good photostability.[11]
Nilvadipine ModerateLess photosensitive than this compound.[10]
Issue 2: Experimental results are inconsistent or show high variability in this compound-treated, illuminated cells.

This may be due to sublethal phototoxicity that is not causing overt cell death but is affecting cellular processes.

Solution 2.1: Assess Sublethal Phototoxicity

Use sensitive assays to detect cellular stress before significant cell death occurs.

  • ROS Detection: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels. An increase in fluorescence indicates oxidative stress.

  • Mitochondrial Health: Monitor mitochondrial morphology and membrane potential. Phototoxicity can lead to mitochondrial fragmentation and depolarization.

  • Cellular Function Assays: Assess key cellular functions relevant to your experiment, such as cell proliferation, migration, or specific signaling events, at lower light doses to identify a threshold for phototoxic effects.

Solution 2.2: Implement a Pre-experiment Phototoxicity Control

Before conducting your main experiment, perform a control experiment to determine the phototoxicity threshold for your specific cell type and imaging conditions with this compound. This involves imaging cells with varying light doses (intensity x duration) and assessing cell viability and a sensitive functional marker.

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol is adapted from standard MTT assay procedures and can be used to quantify the cytotoxic effects of this compound phototoxicity.[3][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Treatment: Replace the medium with fresh medium containing the desired concentration of this compound. Include control wells with vehicle only.

  • Illumination: Expose the plate to the desired light source and dose. Keep a set of plates in the dark as a non-illuminated control.

  • Incubation: Incubate the plates for a further 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the non-illuminated control.

Protocol 2: Measuring Intracellular ROS using DCFDA

This protocol provides a method for quantifying intracellular ROS levels as an indicator of oxidative stress.[2][10][12]

  • Cell Seeding: Seed cells in a 96-well plate (or on glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration.

  • DCFDA Loading: Remove the treatment medium, wash the cells with PBS, and then add 100 µL of 20 µM H2DCFDA working solution to each well. Incubate for 30-45 minutes at 37°C in the dark.

  • Illumination: Expose the cells to the light source as required by the experimental design.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated and illuminated cells to the non-illuminated control to determine the fold change in ROS production.

Signaling Pathways and Experimental Workflows

This compound Phototoxicity Signaling Pathway

This diagram illustrates the proposed signaling cascade initiated by the photoactivation of this compound, leading to cellular damage.

G This compound Phototoxicity Signaling Pathway Light Light Exposure (e.g., from microscope) Photoactivation Photoactivation of this compound Light->Photoactivation This compound This compound This compound->Photoactivation Photoproducts Photodegradation Products (e.g., Nitrosothis compound) Photoactivation->Photoproducts ROS Reactive Oxygen Species (ROS) Generation Photoactivation->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis OxidativeStress->Apoptosis Damage->Apoptosis Caspases Caspase Activation Apoptosis->Caspases CellDeath Cell Death / Experimental Artifacts Caspases->CellDeath

Caption: this compound phototoxicity pathway.

Experimental Workflow for Assessing and Mitigating Phototoxicity

This diagram outlines a systematic workflow for researchers to assess and mitigate this compound's phototoxicity in their live-cell imaging experiments.

G Workflow for Mitigating this compound Phototoxicity Start Start: Plan Live-Cell Imaging with this compound ControlExp Perform Phototoxicity Control Experiment Start->ControlExp AssessToxicity Assess Cell Viability and Sublethal Markers (e.g., ROS) ControlExp->AssessToxicity IsToxicityHigh Is Phototoxicity Acceptable? AssessToxicity->IsToxicityHigh OptimizeImaging Optimize Imaging Parameters (↓ Intensity, ↓ Exposure, ↓ Frequency) IsToxicityHigh->OptimizeImaging No Proceed Proceed with Main Live-Cell Imaging Experiment IsToxicityHigh->Proceed Yes AddAntioxidants Add Photoprotective Agents (e.g., Trolox, Ascorbic Acid) OptimizeImaging->AddAntioxidants Reassess Re-assess Phototoxicity OptimizeImaging->Reassess ConsiderAlternative Consider Alternative Calcium Channel Blocker AddAntioxidants->ConsiderAlternative AddAntioxidants->Reassess ConsiderAlternative->Reassess Reassess->IsToxicityHigh End End Proceed->End

Caption: Experimental workflow for phototoxicity mitigation.

References

Nifedipine Technical Support Center: Best Practices for Storage, Handling, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nifedipine (B1678770). This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the storage and handling of this compound powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

This compound powder is a yellow crystalline solid that is sensitive to light.[1] To ensure its stability, it should be stored in a tightly sealed, light-resistant container at a refrigerated temperature of 2-8°C.[1] Under these conditions, this compound is expected to be stable for at least two years.[1]

Q2: How should I handle this compound powder in the laboratory?

When handling this compound powder, it is crucial to minimize dust generation and accumulation.[2] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[2] For procedures that may generate a significant amount of dust, a respirator may be necessary.[2] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[2]

Q3: What is the solubility of this compound in common solvents?

This compound is practically insoluble in water but is soluble in several organic solvents.[3][4] For aqueous-based experiments, it is common to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[5] See the tables below for detailed solubility data.

Q4: How stable are this compound solutions?

This compound solutions are notoriously unstable and extremely sensitive to light.[3] Exposure to daylight or certain wavelengths of artificial light can cause decomposition into a nitrosophenylpyridine derivative, while UV light exposure can lead to the formation of a nitrophenylpyridine derivative.[1] Therefore, all solutions containing this compound should be freshly prepared and protected from light at all times by using amber vials or by wrapping the container with aluminum foil.[6] Aqueous solutions are not recommended for storage for more than one day.[5]

Troubleshooting Guides

Issue 1: this compound powder is not dissolving.

  • Question: I am having trouble dissolving this compound powder. What should I do?

  • Answer:

    • Verify the Solvent: this compound is practically insoluble in water.[4] Ensure you are using an appropriate organic solvent such as DMSO, ethanol, acetone, or methanol.[3]

    • Check Concentration: Attempting to dissolve this compound at a concentration higher than its solubility limit in the chosen solvent will result in undissolved powder. Refer to the solubility tables below.

    • Use Sonication: Gentle sonication can help to break up powder aggregates and facilitate dissolution.

    • Gentle Warming: For some solvents, gentle warming (e.g., in a 37°C water bath) may increase solubility. However, be cautious as heat can also accelerate degradation.

Issue 2: My this compound solution has turned a different color.

  • Question: My this compound solution, which was initially yellow, has changed color. Is it still usable?

  • Answer: A color change is a strong indicator of degradation. This compound is highly sensitive to light, and exposure can cause it to decompose into derivatives with different colors.[1][7] It is strongly recommended to discard any discolored solution and prepare a fresh one, ensuring it is protected from light.

Issue 3: A precipitate has formed in my this compound solution after dilution in an aqueous buffer or cell culture medium.

  • Question: I dissolved this compound in DMSO and then diluted it into my aqueous experimental buffer, but a precipitate formed. How can I prevent this?

  • Answer: This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:

    • Decrease Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration.

    • Increase Solvent Ratio: While keeping the final this compound concentration the same, you can try to have a slightly higher percentage of the organic solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent's potential toxicity to your cells or experimental system.[8]

    • Rapid Mixing: When diluting the this compound stock solution, add it to the aqueous buffer with vigorous stirring or vortexing to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.[8]

    • Warm the Aqueous Buffer: Pre-warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[8]

    • Use of Pluronic F-68: For in vivo studies, a small amount of a non-ionic surfactant like Pluronic F-68 can be added to the vehicle to improve and maintain the solubility of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)
Acetone250[3]
Methylene Chloride160[3]
Chloroform140[3]
Ethyl Acetate50[3]
Methanol26[3]
Ethanol17[3]
WaterPractically Insoluble[3]

Table 2: Solubility of this compound in Buffer Solutions at 37°C

pHSolubility (g/L)
40.0058[3]
70.0056[3]
90.0078[3]
130.006[3]

Table 3: Stability of this compound Oral Suspension (4 mg/mL) over 91 Days

Storage TemperatureFormulationMean Concentration (% of Initial)
4°C (Refrigerated)1% Methylcellulose:Simple Syrup NF (1:13)~100%[9]
4°C (Refrigerated)Ora Plus:Ora Sweet (1:1)~100%[9]
25°C (Room Temp)1% Methylcellulose:Simple Syrup NF (1:13)97.4% ± 2.48%[9]
25°C (Room Temp)Ora Plus:Ora Sweet (1:1)98.9% ± 2.36%[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Work in a dark or low-light environment. Use a room with minimal lighting or work under a yellow fluorescent light to prevent photodegradation of this compound.

  • Weigh the this compound powder. Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound = 346.3 g/mol ), you would need 3.463 mg of this compound.

  • Dissolve in DMSO. Add the weighed this compound powder to a sterile amber or foil-wrapped microcentrifuge tube. Add the calculated volume of sterile DMSO.

  • Ensure complete dissolution. Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Storage. Store the stock solution in tightly sealed, light-protected aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or a sterile multi-well plate

Methodology:

  • Thaw the stock solution. Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Prepare an intermediate dilution (if necessary). For final concentrations in the low micromolar or nanomolar range, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM, you can directly dilute the 10 mM stock 1:1000 in your pre-warmed cell culture medium.

  • Final dilution. Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium with rapid mixing to prevent precipitation. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.

  • Vehicle control. Always prepare a vehicle control containing the same final concentration of DMSO as your this compound-treated samples.

  • Immediate use. Use the prepared working solution immediately in your cell culture experiments.

Visualizations

experimental_workflow cluster_preparation This compound Stock Solution Preparation cluster_working_solution Working Solution for Cell Culture weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw Retrieve Aliquot dilute Dilute in Pre-warmed Media thaw->dilute mix Mix Rapidly dilute->mix use Use Immediately mix->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_precipitation start Precipitate observed after diluting This compound stock in aqueous solution? check_conc Is the final concentration too high? start->check_conc Yes lower_conc Action: Lower the final concentration. check_conc->lower_conc Yes check_solvent Is the organic solvent percentage too low? check_conc->check_solvent No end_node Precipitation issue resolved. lower_conc->end_node increase_solvent Action: Cautiously increase solvent percentage. (Monitor for toxicity) check_solvent->increase_solvent Yes check_mixing Was the mixing process slow? check_solvent->check_mixing No increase_solvent->end_node rapid_mix Action: Use rapid/vigorous mixing. check_mixing->rapid_mix Yes check_temp Was the aqueous solution at room temp or cold? check_mixing->check_temp No rapid_mix->end_node warm_buffer Action: Pre-warm the aqueous solution to 37°C. check_temp->warm_buffer Yes check_temp->end_node No/All steps tried warm_buffer->end_node

Caption: Troubleshooting decision tree for this compound precipitation.

References

Validation & Comparative

A Comparative Analysis of Nifedipine and Verapamil on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of calcium channel blockers on cardiac function is paramount. This guide provides a detailed comparison of two widely used calcium channel blockers, Nifedipine (B1678770) and Verapamil (B1683045), focusing on their efficacy in modulating cardiac contractility. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound, a dihydropyridine (B1217469) calcium channel blocker, and Verapamil, a non-dihydropyridine, both exert negative inotropic effects on the heart by inhibiting the influx of calcium ions into cardiac muscle cells.[1][2] However, their potency, selectivity, and overall impact on cardiac performance differ significantly. This compound is a more potent vasodilator and its direct negative inotropic effects are often masked in vivo by a reflex increase in sympathetic activity.[3][4] In contrast, Verapamil has a more pronounced direct depressant effect on myocardial contractility and also slows atrioventricular (AV) conduction.[5][6][7] These differences are critical in determining their therapeutic applications and potential side effects.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data from various experimental studies, highlighting the differential effects of this compound and Verapamil on cardiac contractility.

ParameterThis compoundVerapamilExperimental ModelKey FindingsReference
IC50 for 50% depression of force of contraction 0.09 µmol/L0.79 µmol/LHuman papillary muscle strips (NYHA II-III)This compound is more potent in depressing myocardial contraction in isolated human cardiac tissue.[8]
Reduction in spontaneous heart rate (25%) 0.09 µM0.20 µMIsolated ex vivo heartsBoth drugs exhibit negative chronotropic effects, with this compound showing a slightly higher potency in this preparation.[9][10]
Depression of rate of force development (50%) 0.03 µM0.10 µMIsolated myocardial stripsThis compound demonstrates a greater potency in reducing the rate of force development in isolated myocardial tissue.[9][10]
Effect on Left Ventricular Ejection Fraction (LVEF) during exercise No significant change or trend towards improvementTrend towards impairmentHypertensive patientsVerapamil may impair left ventricular function during exercise, while this compound does not show a similar effect.[11]
Effect on Cardiac Index in patients with Coronary Artery Disease IncreasedIncreasedPatients with Coronary Artery DiseaseBoth drugs can improve cardiac index, largely due to afterload reduction. Verapamil's potent vasodilatory properties can compensate for its intrinsic negative inotropic effect.[12]
Effect on Cardiac Output in halothane-anesthetized swine No significant changeDecreased by 41%Halothane-anesthetized swineAt equihypotensive doses, Verapamil significantly reduces cardiac output, while this compound primarily reduces systemic vascular resistance.[13]

Signaling Pathways

The differential effects of this compound and Verapamil on cardiac contractility stem from their distinct interactions with L-type calcium channels and the subsequent downstream signaling cascades.

Caption: Signaling pathway of this compound and Verapamil on cardiac contractility.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.

Isolated Papillary Muscle Contraction Assay

This ex vivo method directly assesses the inotropic effects of compounds on cardiac muscle, independent of systemic physiological responses.

Objective: To determine the concentration-dependent effect of this compound and Verapamil on the force of contraction of isolated cardiac muscle.

Materials:

  • Isolated papillary muscles from animal hearts (e.g., rat, rabbit, or human tissue from surgical explants).[8]

  • Krebs-Henseleit solution (or similar physiological salt solution) gassed with 95% O2 and 5% CO2.

  • Force transducer and data acquisition system.

  • Electrical field stimulator.

  • This compound and Verapamil stock solutions.

Procedure:

  • Papillary muscles are carefully dissected and mounted vertically in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • One end of the muscle is attached to a fixed hook, and the other to a force transducer.

  • The muscle is stretched to its optimal length (Lmax) to achieve maximal baseline contractile force.

  • The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz) with square-wave pulses of 5 ms (B15284909) duration and a voltage slightly above the threshold.

  • After a stabilization period, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound or Verapamil to the organ bath at regular intervals.

  • The force of contraction is recorded continuously, and the percentage change from baseline is calculated for each drug concentration.

  • Parameters such as the IC50 (the concentration causing 50% inhibition of contraction) are determined.[8]

Caption: Experimental workflow for isolated papillary muscle contraction assay.
In Vivo Hemodynamic Assessment in Conscious Animals

This in vivo protocol evaluates the integrated cardiovascular effects of the drugs, including their impact on cardiac contractility in the context of reflex autonomic responses.

Objective: To compare the effects of intravenously administered this compound and Verapamil on left ventricular pressure development and other hemodynamic parameters in a conscious animal model.

Materials:

  • Conscious, chronically instrumented animals (e.g., dogs).[9][10]

  • High-fidelity catheter-tip manometers for measuring left ventricular pressure.

  • Data acquisition system for recording ECG, blood pressure, and left ventricular pressure.

  • Intravenous infusion pumps.

  • This compound and Verapamil for intravenous administration.

Procedure:

  • Animals are chronically instrumented with catheter-tip manometers in the left ventricle and catheters for drug administration and blood pressure monitoring.

  • After a recovery period from surgery, baseline hemodynamic measurements are recorded in the conscious, resting state.

  • This compound or Verapamil is administered intravenously at varying doses.[9][10]

  • Hemodynamic parameters, including heart rate, systemic blood pressure, and left ventricular pressure, are continuously monitored.

  • The maximum rate of left ventricular pressure rise (dP/dtmax), an index of myocardial contractility, is derived from the left ventricular pressure waveform.

  • The effects of the drugs on dP/dtmax and other parameters are analyzed and compared.

Conclusion

The choice between this compound and Verapamil for therapeutic intervention or as tools in cardiovascular research depends on the specific desired outcome. This compound's potent vasodilatory action with a less pronounced direct negative inotropic effect in vivo makes it a suitable agent for afterload reduction.[3][4] Conversely, Verapamil's significant direct myocardial depressant and AV nodal blocking properties are advantageous in conditions requiring heart rate control and a reduction in myocardial oxygen demand, but warrant caution in patients with pre-existing cardiac dysfunction.[5][6] The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the intricate effects of these and other calcium channel blockers on cardiac contractility.

References

A Head-to-Head Battle in the Dish: Nifedipine vs. Amlodipine on Vascular Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Comparative Guide for Researchers

In the realm of cardiovascular pharmacology, dihydropyridine (B1217469) calcium channel blockers stand as a cornerstone for managing hypertension and angina. Among them, Nifedipine and Amlodipine (B1666008) are two widely prescribed agents. While both drugs share the same primary mechanism of action, their subtle yet significant differences in in vitro vascular relaxation properties are of paramount interest to researchers and drug development professionals. This guide provides an objective, data-driven comparison of this compound and Amlodipine on vascular relaxation, supported by experimental evidence.

Quantitative Comparison of Vasorelaxant Potency

Experimental data from in vitro studies utilizing isolated vascular tissues, such as rat aorta, provide a quantitative measure of the vasodilatory potency of these two drugs. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological response, in this case, vasoconstriction.

A pivotal study directly comparing the two compounds in depolarised rat aorta preparations revealed that Amlodipine is approximately twice as potent as this compound at inhibiting contractions induced by calcium chloride.[1] This suggests that a lower concentration of Amlodipine is required to achieve the same level of vascular smooth muscle relaxation compared to this compound under these specific experimental conditions.

DrugIC50 (nM) in Depolarised Rat Aorta (Ca2+-induced contraction)Onset of Action
Amlodipine 1.9[1]Slow[1]
This compound 4.1[1]Rapid

It is noteworthy that while Amlodipine demonstrates higher potency, its onset of action is considerably slower than that of this compound.[1] This difference in kinetics may have implications for experimental design and interpretation.

Divergent Mechanisms of Vascular Relaxation

The primary mechanism of action for both this compound and Amlodipine is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] This inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to muscle relaxation and vasodilation.

However, a growing body of evidence highlights a crucial distinction in their mechanisms. Amlodipine possesses a unique, secondary vasodilatory pathway that is independent of its calcium channel blocking activity. It has been shown to stimulate the production and release of nitric oxide (NO) from endothelial cells.[3][4] This NO-dependent mechanism contributes significantly to its overall vasorelaxant effect. In contrast, the vasorelaxant effects of this compound are considered to be independent of the nitric oxide pathway.[4]

This dual mechanism of Amlodipine, combining direct smooth muscle relaxation with endothelium-dependent vasodilation, may contribute to its distinct pharmacological profile.

Experimental Protocols: Isolated Aortic Ring Assay

The isolated aortic ring assay is a classic and robust in vitro method to assess and compare the vasorelaxant properties of compounds like this compound and Amlodipine. The following protocol provides a detailed methodology for such a comparative study.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in width. For studies investigating endothelium-dependent effects, care must be taken to not damage the endothelial layer. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.

2. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • The rings are then washed and allowed to return to baseline.

  • To induce a stable contraction, a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) is added to the organ bath.

  • Once a stable plateau of contraction is achieved, cumulative concentrations of this compound or Amlodipine (typically ranging from 1 nM to 10 µM) are added to the bath at regular intervals.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

4. Data Analysis:

  • Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) and Emax (maximal relaxation) values are calculated for both drugs.

  • Statistical analysis is performed to compare the potency and efficacy of this compound and Amlodipine.

Visualizing the Mechanisms

To better understand the distinct signaling pathways, the following diagrams illustrate the primary mechanism of action for both drugs and the unique nitric oxide-dependent pathway of Amlodipine.

cluster_0 Vascular Smooth Muscle Cell cluster_1 Extracellular Space Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction Ca_ext Ca2+ Ca_ext->Ca_channel Influx This compound This compound This compound->Ca_channel Blocks Amlodipine Amlodipine Amlodipine->Ca_channel Blocks

Caption: Primary signaling pathway for this compound and Amlodipine in vascular smooth muscle cells.

cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO GC_inactive Guanylate Cyclase (inactive) NO->GC_inactive Diffuses and Activates GC_active Guanylate Cyclase (active) GC_inactive->GC_active GTP GTP GC_active->GTP Converts cGMP cGMP GTP->cGMP Relaxation Relaxation cGMP->Relaxation Amlodipine Amlodipine Amlodipine->eNOS_inactive Stimulates

Caption: Amlodipine's unique nitric oxide-dependent signaling pathway.

cluster_workflow Experimental Workflow A1 Aorta Excision from Rat B1 Cleaning and Cutting into Rings (3-4 mm) A1->B1 C1 Mounting in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) B1->C1 D1 Equilibration (60-90 min, 1.5-2.0 g tension) C1->D1 E1 Viability Test (60 mM KCl) D1->E1 F1 Washout and Return to Baseline E1->F1 G1 Induce Contraction (e.g., 1 µM Phenylephrine) F1->G1 H1 Cumulative Addition of This compound or Amlodipine G1->H1 I1 Record Relaxation Response H1->I1 J1 Data Analysis (EC50, Emax) I1->J1

Caption: General experimental workflow for comparing this compound and Amlodipine.

References

A Comparative Guide to Validating Selective L-type Calcium Channel Blockade with Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nifedipine's performance as a selective L-type calcium channel blocker against other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to assist in the validation of its selective action.

This compound (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is widely utilized in research and clinical settings for its potent vasodilatory effects, primarily attributed to its interaction with L-type calcium channels.[1] Validating the selectivity of this compound for these channels is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics with improved specificity.

Mechanism of Action

This compound functions by inhibiting the influx of calcium ions through L-type calcium channels located in the vascular smooth muscle and myocardial cells.[1][2] This blockade of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation, reduced peripheral arterial resistance, and a subsequent lowering of blood pressure.[2]

Performance Comparison of Calcium Channel Blockers

The selectivity of a calcium channel blocker is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the potency of this compound in comparison to other calcium channel blockers on human vascular and cardiac tissues. The data is presented as pIC50 values (-log IC50 M), where a higher value indicates greater potency.

CompoundClassVascular (pIC50)Cardiac (pIC50)Vascular/Cardiac Selectivity Ratio
This compound Dihydropyridine7.786.957
FelodipineDihydropyridine8.307.2112
AmlodipineDihydropyridine6.645.945
VerapamilPhenylalkylamine6.266.910.2
MibefradilT-type selective6.224.6141

Data sourced from a study on human small arteries and right atrial trabeculae muscle.[3]

While this compound is primarily known as an L-type calcium channel blocker, its activity against other calcium channel subtypes is an important consideration for its overall selectivity. The following table presents the IC50 values of this compound for different subtypes of T-type calcium channels.

T-type Channel SubtypeIC50 (µM)
Ca(v)3.1 (α1G)109
Ca(v)3.2 (α1H)5
Ca(v)3.3 (α1I)243

Data from a study on recombinant T-type calcium channels expressed in Xenopus oocytes or HEK-293 cells.[4]

These data highlight that while this compound has some effect on T-type channels, particularly Ca(v)3.2, its potency is significantly lower compared to its effect on L-type channels, which is typically in the nanomolar range.[5]

Experimental Protocols for Validating Selectivity

To empirically validate the selective blockade of L-type calcium channels by this compound, several key experiments can be performed.

Electrophysiology: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ionic currents across the cell membrane, providing a functional readout of channel activity.

Objective: To measure the effect of this compound on L-type calcium currents (ICa,L) and compare it to its effects on other voltage-gated calcium currents.

Methodology:

  • Cell Preparation: Isolate vascular smooth muscle cells or cardiomyocytes from a suitable animal model.

  • Recording Setup: Use the conventional whole-cell configuration of the patch-clamp technique with an appropriate amplifier and data acquisition system.[6]

  • Pipette Solution (Intracellular): A typical pipette solution would contain (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 ATP, 0.5 GTP, 5 phosphocreatine, and 10 glucose, with the pH adjusted to 7.20 with CsOH.[6]

  • Extracellular Solution (Bath): The extracellular solution should be designed to isolate calcium currents. A representative solution contains (in mM): 130 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. To block other channels, tetrodotoxin (B1210768) (TTX) can be added to block sodium channels, and tetraethylammonium (B1195904) (TEA) to block potassium channels.

  • Voltage Protocol: Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.[6] Apply depolarizing voltage steps (e.g., to +10 mV) to elicit calcium currents.[6]

  • This compound Application: After obtaining a stable baseline recording of ICa,L, perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Data Analysis: Measure the peak inward current at each this compound concentration and construct a dose-response curve to determine the IC50 value. Compare the IC50 for L-type channels with that for other channel types by using specific voltage protocols and pharmacological tools to isolate other currents.

Calcium Imaging with Fura-2 AM

This method allows for the measurement of intracellular calcium concentration changes in response to stimuli that activate calcium channels.

Objective: To visualize and quantify the inhibition of depolarization-induced calcium influx by this compound.

Methodology:

  • Cell Culture and Loading: Culture adherent cells (e.g., vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels) on glass coverslips. Load the cells with the ratiometric calcium indicator Fura-2 AM (typically 1 µg/ml in recording buffer for 30 minutes at room temperature).[7]

  • De-esterification: After loading, wash the cells with recording buffer and incubate for an additional 30 minutes to allow for the complete hydrolysis of the AM ester groups by intracellular esterases.[7]

  • Imaging Setup: Mount the coverslip in an imaging chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and a detector for emission at 510 nm.[8][9]

  • Experimental Procedure:

    • Establish a baseline fluorescence ratio (F340/F380).

    • Induce depolarization to open L-type calcium channels, for example, by applying a high concentration of potassium chloride (e.g., 50 mM KCl) to the extracellular solution.

    • Record the change in the F340/F380 ratio, which reflects the increase in intracellular calcium.

    • Wash out the KCl and allow the cells to return to baseline.

    • Incubate the cells with this compound for a sufficient period.

    • Repeat the KCl-induced depolarization in the presence of this compound and record the change in the fluorescence ratio.

  • Data Analysis: Compare the magnitude of the calcium transient in the absence and presence of this compound to quantify the inhibitory effect.

Radioligand Binding Assay

This technique provides a direct measure of the binding affinity of a drug to its receptor.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel using a competitive binding assay.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from a tissue or cell type known to express a high density of L-type calcium channels (e.g., cardiac muscle, brain cortex).[10]

  • Radioligand: Use a radiolabeled dihydropyridine with high affinity for the L-type calcium channel, such as [3H]nitrendipine.[11]

  • Competitive Binding Assay:

    • Incubate the membrane preparation with a fixed, low concentration of the radioligand ([3H]nitrendipine).

    • In parallel incubations, add increasing concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium.

  • Separation and Counting: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[12] The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a one-site or two-site binding model to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Validation Process and Mechanism

To further clarify the experimental logic and the underlying signaling pathways, the following diagrams are provided.

G cluster_0 Experimental Validation Workflow cluster_1 Functional Assays cluster_2 Binding Assay prep Sample Preparation (Isolated Cells or Membrane Homogenates) electro Electrophysiology (Patch-Clamp) prep->electro calcium Calcium Imaging (Fura-2) prep->calcium binding Radioligand Binding ([3H]nitrendipine) prep->binding analysis Data Analysis (IC50, Ki, % Inhibition) electro->analysis calcium->analysis binding->analysis validation Validation of Selective L-type Channel Blockade analysis->validation

Caption: Workflow for validating this compound's selectivity.

G cluster_downstream Downstream Effects extracellular Extracellular Space membrane intracellular Intracellular Space ltcc L-type Ca2+ Channel ca_in Ca2+ Influx This compound This compound This compound->ltcc Blockade cam Ca2+-Calmodulin Complex Formation mlck Myosin Light Chain Kinase (MLCK) Activation cam->mlck contraction Smooth Muscle Contraction mlck->contraction vasodilation Vasodilation contraction->vasodilation Inhibition leads to

Caption: this compound's mechanism of action signaling pathway.

References

Nifedipine as a Negative Control in T-type Calcium Channel Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of ion channel research, the precise differentiation between channel subtypes is paramount for valid and reproducible findings. This guide provides a comprehensive comparison of nifedipine's utility as a negative control in the study of T-type calcium channels, supported by experimental data and detailed protocols.

Distinguishing T-type from L-type Calcium Channels

Voltage-gated calcium channels are crucial for a myriad of physiological processes. Among them, the high-voltage activated (HVA) L-type (Long-lasting) and low-voltage activated (LVA) T-type (Transient) channels are of significant interest. While both channel types facilitate calcium influx, they differ in their electrophysiological and pharmacological properties. Accurately dissecting the contributions of each channel subtype in a given cellular context requires specific pharmacological tools.

This compound (B1678770), a dihydropyridine (B1217469) derivative, is a well-established antagonist of L-type calcium channels.[1][2] Its high affinity and selectivity for L-type channels make it an invaluable tool for isolating T-type channel activity. By effectively blocking L-type channels, researchers can be confident that the remaining calcium currents are primarily mediated by T-type or other channel types insensitive to this compound.

However, it is crucial to acknowledge that at significantly higher concentrations, this compound can exhibit some inhibitory effects on T-type channels.[3] This underscores the importance of using this compound at concentrations that are selective for L-type channels to avoid confounding results.

Comparative Pharmacology of T-type Calcium Channel Modulators

To provide a clear perspective on this compound's role, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other key compounds used in T-type calcium channel research.

CompoundChannel TypeIC50SelectivityRole in T-type Studies
This compound L-type (CaV1.2) 0.3 µM (resting), 50 nM (inactivated) [1]High for L-type Negative Control
T-type (CaV3.1) 109 µM [3]
T-type (CaV3.2) 5 µM [3]
T-type (CaV3.3) 243 µM [3]
Mibefradil T-type ~0.1 - 1 µM [4][5][6]Moderate for T-type Positive Control (with caution)
L-type ~3 - 13 µM [4][6]
Z944 T-type (hCaV3.1, 3.2, 3.3) 50 - 160 nM [7][8]High for T-type (70-100 fold vs L-type) [8]Highly Selective Positive Control

As the data illustrates, this compound's potency against L-type channels is orders of magnitude greater than its effect on T-type channels, solidifying its use as a reliable negative control. Mibefradil, while often used as a T-type channel blocker, displays only moderate selectivity and can inhibit L-type channels at higher concentrations.[4][5][6] For studies demanding high specificity, newer compounds like Z944 offer superior selectivity for T-type channels.[7][8][9][10][11]

Experimental Protocols

The gold standard for characterizing ion channel activity is the whole-cell patch-clamp technique .[12][13][14][15] This method allows for the direct measurement of ionic currents across the cell membrane in response to controlled voltage changes.

Protocol: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents

1. Cell Preparation:

  • Culture cells expressing the T-type calcium channel subtype of interest (e.g., HEK-293 cells transfected with CaV3.1, CaV3.2, or CaV3.3).

  • Alternatively, use primary cells endogenously expressing T-type channels (e.g., dorsal root ganglion neurons, thalamic neurons).[16]

  • Isolate single cells for patch-clamp recording.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH. The inclusion of TEA-Cl helps to block potassium channels.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 3 MgCl2, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium (Cs+) in the internal solution further blocks potassium channels from the intracellular side. EGTA is a calcium chelator used to control intracellular calcium levels.

3. Recording Procedure:

  • Establish a high-resistance "giga-seal" between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure T-type channels are available for opening.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents. T-type channels typically activate at low voltages (around -70 mV) and peak around -30 mV.[17]

  • Record the resulting inward calcium currents using a patch-clamp amplifier and data acquisition software.

4. Pharmacological Application:

  • After obtaining a stable baseline recording of T-type currents, perfuse the external solution containing the desired concentration of the pharmacological agent (e.g., this compound, mibefradil, or Z944).

  • Record the currents in the presence of the drug to determine its effect on the T-type channel activity.

  • To assess the effect of a negative control like this compound, apply a concentration known to block L-type channels (e.g., 1 µM) and observe the lack of significant inhibition of the T-type current.

  • For positive controls, apply the compound at a concentration around its IC50 for T-type channels and measure the degree of current inhibition.

Visualizing the Experimental Workflow and Pharmacological Targeting

To further clarify the experimental process and the specific action of the discussed compounds, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_patch Patch-Clamp cluster_record Recording cluster_pharma Pharmacology cluster_analysis Data Analysis cell_culture Cell Culture/Isolation single_cell Single Cell for Recording cell_culture->single_cell giga_seal Giga-seal Formation single_cell->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol (Hyperpolarization -> Depolarization) whole_cell->voltage_protocol record_baseline Record Baseline T-type Current voltage_protocol->record_baseline apply_drug Apply Pharmacological Agent record_baseline->apply_drug record_drug Record T-type Current with Drug apply_drug->record_drug compare Compare Currents (Baseline vs. Drug) record_drug->compare determine_effect Determine IC50 / % Inhibition compare->determine_effect

Caption: Experimental workflow for assessing T-type calcium channel pharmacology.

G cluster_channels Calcium Channel Subtypes cluster_compounds Pharmacological Agents T_type T-type Channels (CaV3.1, CaV3.2, CaV3.3) L_type L-type Channels (CaV1.x) This compound This compound This compound->T_type Low Affinity Block This compound->L_type  High Affinity Block Mibefradil Mibefradil Mibefradil->T_type  Moderate Affinity Block Mibefradil->L_type Lower Affinity Block Z944 Z944 Z944->T_type  High Affinity & Selective Block

Caption: Pharmacological targeting of T-type vs. L-type calcium channels.

References

Stereoselective Inhibition of Ion Channels by Nifedipine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris. Administered as a racemic mixture of two enantiomers, (+)-nifedipine (S-nifedipine) and (-)-nifedipine (R-nifedipine), its pharmacological activity is not equally distributed between these stereoisomers. Emerging evidence highlights the differential effects of these enantiomers on the kinetics of various ion channels, a critical consideration for targeted drug design and understanding the nuanced clinical profile of this compound. This guide provides a comparative analysis of the enantioselective actions of this compound on ion channel kinetics, supported by experimental data and detailed protocols.

L-Type Calcium Channels: The Primary Target with Enantioselective Affinity

The principal therapeutic action of this compound is the blockade of L-type voltage-gated calcium channels (CaV1.x), which are crucial for cardiac and smooth muscle contraction. Studies have demonstrated a significant stereoselectivity in this interaction, with one enantiomer typically exhibiting greater potency.

While specific quantitative data on the differential effects of this compound enantiomers on the kinetics of L-type calcium channels is not abundantly available in the public domain, the general consensus from research on dihydropyridines suggests that the (-)-S-nifedipine enantiomer is the more potent blocker of L-type calcium channels. This enantioselectivity is a key factor in the overall pharmacological effect of the racemic mixture.

This compound's interaction with L-type calcium channels is state-dependent, showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state contributes to the voltage-dependent block observed with this compound.[1] The blockade of L-type calcium channels by this compound leads to a reduction in calcium influx, resulting in vasodilation and a decrease in blood pressure.

Table 1: Comparative Effects of Racemic this compound on L-Type Calcium Channel Subtypes

Channel SubtypeIC50 (nM)Observations
CaV1.222 ± 2This compound demonstrates potent inhibition of CaV1.2 channels.[2]
CaV1.3289 ± 30This compound is significantly less potent on CaV1.3 channels compared to CaV1.2.[2]

Note: Data presented for racemic this compound. The IC50 values for the individual enantiomers are expected to differ, with (-)-S-nifedipine likely having a lower IC50 than (+)-R-nifedipine.

Beyond L-Type Channels: Exploring the Broader Spectrum of this compound's Actions

Recent investigations have revealed that the effects of this compound are not confined to L-type calcium channels. The drug also modulates the function of other ion channels, including T-type calcium channels and certain potassium channels, often in a concentration-dependent manner.

T-Type Calcium Channels

This compound has been shown to block low-voltage-activated (T-type) calcium channels, although with lower potency compared to its action on L-type channels. This interaction is also subtype-dependent.[3]

Table 2: Inhibitory Effects of Racemic this compound on Recombinant T-Type Calcium Channel Subtypes

Channel SubtypeIC50 (µM)Maximal Block (%)
CaV3.1 (α1G)10923
CaV3.2 (α1H)541
CaV3.3 (α1I)24347

Data from studies on recombinant channels expressed in Xenopus oocytes or HEK-293 cells.[3]

Potassium Channels

This compound can also inhibit certain voltage-gated potassium channels. For instance, it has been shown to block the Kv2.1 potassium channel, which is involved in the repolarization phase of the action potential in various cell types. This blockade is concentration- and voltage-dependent.

Table 3: Inhibitory Effects of Racemic this compound on Kv2.1 Potassium Channels

ParameterValueConditions
IC5037.5 ± 5.7 µMWhole-cell recordings from HEK293 cells expressing rat Kv2.1 channels.[4]
Effect on InactivationAccelerates inactivationSuggests an open-channel blocking mechanism.[5]
Effect on ActivationDelays the time course of activationObserved in a voltage-dependent manner.[4][5]

Experimental Protocols

The investigation of the effects of this compound enantiomers on ion channel kinetics predominantly relies on the patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents flowing through the channels of a single cell.

Whole-Cell Patch-Clamp Recordings from Cardiomyocytes or Transfected Cell Lines

Objective: To measure the effect of this compound enantiomers on the kinetics of specific ion channels (e.g., L-type Ca2+, T-type Ca2+, Kv).

Cell Preparation:

  • Cardiomyocytes: Freshly isolated ventricular or atrial myocytes from animal models (e.g., guinea pig, rat) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.[6][7]

  • Transfected Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells are stably or transiently transfected to express the specific ion channel subtype of interest (e.g., CaV1.2, CaV3.1, Kv2.1).[4]

Solutions:

  • External (Bath) Solution: Typically contains physiological concentrations of ions. For isolating calcium currents, sodium and potassium currents are often blocked using specific inhibitors (e.g., tetrodotoxin (B1210768) for Na+ channels, Cs+ for K+ channels).

  • Internal (Pipette) Solution: Contains ions that mimic the intracellular environment. The choice of ions depends on the specific current being measured. For example, a Cs+-based solution is used to block outward K+ currents when recording Ca2+ currents.

Voltage-Clamp Protocol:

  • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total cellular currents.

  • The membrane potential is held at a specific holding potential (e.g., -80 mV).

  • A series of voltage steps (depolarizing pulses) are applied to activate the ion channels. The resulting ionic currents are recorded.

  • To study the kinetics, various parameters are analyzed:

    • Activation: The time course of the current rise upon depolarization.

    • Inactivation: The decay of the current during a sustained depolarization.

    • Deactivation: The decay of the tail current upon repolarization.

    • Recovery from Inactivation: A two-pulse protocol is used to assess the time it takes for channels to recover from the inactivated state.

  • The this compound enantiomers are applied to the bath solution at various concentrations to determine their effects on these kinetic parameters and to construct dose-response curves for calculating IC50 values.

Visualizing the Mechanisms

To better understand the interactions and experimental processes, the following diagrams illustrate key pathways and workflows.

G This compound's Primary Signaling Pathway This compound This compound Enantiomers LTypeCaChannel L-Type Ca2+ Channel (CaV1.x) This compound->LTypeCaChannel Blockade CaInflux Ca2+ Influx This compound->CaInflux Inhibits LTypeCaChannel->CaInflux Contraction Smooth/Cardiac Muscle Contraction CaInflux->Contraction Stimulates Vasodilation Vasodilation Contraction->Vasodilation Leads to (inhibition of) BP Decreased Blood Pressure Vasodilation->BP

This compound's mechanism of action.

G Experimental Workflow for Ion Channel Analysis CellPrep Cell Preparation (Cardiomyocytes or Transfected Cells) PatchClamp Whole-Cell Patch Clamp CellPrep->PatchClamp VoltageProtocol Apply Voltage-Clamp Protocols PatchClamp->VoltageProtocol RecordCurrent Record Ion Currents VoltageProtocol->RecordCurrent DrugApplication Apply this compound Enantiomers RecordCurrent->DrugApplication DataAnalysis Analyze Kinetic Parameters (Activation, Inactivation) RecordCurrent->DataAnalysis DrugApplication->RecordCurrent Repeat at different concentrations DoseResponse Construct Dose-Response Curves (IC50) DataAnalysis->DoseResponse G Logical Relationship of this compound's Effects Racemic Racemic this compound Sthis compound (-)-S-Nifedipine Racemic->Sthis compound Rthis compound (+)-R-Nifedipine Racemic->Rthis compound TType T-Type Ca2+ Channels Racemic->TType Inhibition KChannel Potassium Channels Racemic->KChannel Inhibition LType L-Type Ca2+ Channels Sthis compound->LType Potent Block Rthis compound->LType Less Potent Block

References

A Head-to-Head Electrophysiological Comparison of Nifedipine and Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of two widely used L-type calcium channel blockers: Nifedipine (B1678770), a dihydropyridine, and Diltiazem (B1670644), a non-dihydropyridine. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agent for their specific experimental needs.

Executive Summary

This compound and Diltiazem, while both targeting L-type calcium channels, exhibit distinct electrophysiological profiles. This compound is a potent vasodilator with minimal direct effects on cardiac nodal tissue, whereas Diltiazem demonstrates a more balanced effect on both vascular smooth muscle and cardiac conduction tissue.[1] These differences are rooted in their unique interactions with the L-type calcium channel and have significant implications for their experimental applications.

Quantitative Electrophysiological Data

The following table summarizes key quantitative parameters for this compound and Diltiazem, providing a direct comparison of their potency and effects on cardiac action potentials.

ParameterThis compoundDiltiazemTissue/Cell TypeKey Findings
IC50 for L-type Ca2+ Channel Blockade 6.02 ± 0.36 nM[2]1.88 ± 0.25 µM[2]Rat Cerebral Artery MyocytesThis compound is significantly more potent in blocking L-type calcium channels in vascular smooth muscle cells.[2]
0.2 µM[3]-Frog Atrial FibersThis compound demonstrates potent blockade of cardiac calcium channels.[3]
0.3 µM (at -80 mV holding potential)[4]-Guinea Pig Ventricular MyocytesThe blocking potency of this compound is voltage-dependent, with increased potency at more depolarized potentials.[4]
Effect on Action Potential Duration (APD) Reduces APD[5]Reduces APD at concentrations ≥ 10 µmol/l[6]Neonatal Rabbit Ventricular Myocytes[5], Human and Guinea-Pig Ventricular Myocardium[6]Both drugs shorten the action potential duration, primarily by reducing the calcium influx during the plateau phase.
Effect on Sinoatrial (SA) and Atrioventricular (AV) Nodes Minimal direct effect; may cause reflex tachycardia[7][8]Slows SA node firing rate and AV nodal conduction[7][8]In vivo and isolated heart preparationsDiltiazem has a direct negative chronotropic and dromotropic effect, while this compound's effects on heart rate are often an indirect result of vasodilation.[7][8]
Use-Dependency Less pronounced use-dependency[6]Exhibits significant use-dependent blockade[6]Depolarized Guinea-Pig Papillary MuscleDiltiazem's blocking effect is enhanced at higher stimulation frequencies.[6]

Signaling Pathways and Mechanisms of Action

This compound and Diltiazem both exert their effects by blocking L-type calcium channels, but their distinct chemical structures lead to different binding sites and conformational changes in the channel protein. This results in their differential physiological effects.

cluster_this compound This compound (Dihydropyridine) cluster_diltiazem Diltiazem (Non-dihydropyridine) This compound This compound Nifedipine_bind Binds to inactivated state of L-type Ca2+ channel (α1 subunit) This compound->Nifedipine_bind Nifedipine_effect Potent vasodilation of arterial smooth muscle Nifedipine_bind->Nifedipine_effect Nifedipine_heart Minimal direct effect on SA/AV nodes Nifedipine_bind->Nifedipine_heart Nifedipine_reflex Reflex tachycardia Nifedipine_effect->Nifedipine_reflex Diltiazem Diltiazem Diltiazem_bind Binds to open state of L-type Ca2+ channel (pore) Diltiazem->Diltiazem_bind Diltiazem_effect Moderate vasodilation Diltiazem_bind->Diltiazem_effect Diltiazem_heart Direct suppression of SA/AV nodes Diltiazem_bind->Diltiazem_heart Diltiazem_hr Decreased heart rate and conduction velocity Diltiazem_heart->Diltiazem_hr

Caption: Differential binding and effects of this compound and Diltiazem.

Experimental Protocols

A robust comparison of the electrophysiological effects of this compound and Diltiazem can be achieved using the whole-cell patch-clamp technique on isolated cardiomyocytes.

Experimental Workflow: Whole-Cell Patch-Clamp

cluster_workflow Whole-Cell Patch-Clamp Workflow start Cardiomyocyte Isolation pipette Pipette Fabrication & Filling start->pipette seal Giga-ohm Seal Formation pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell recording Record Baseline L-type Ca2+ Current whole_cell->recording drug_app Apply this compound or Diltiazem recording->drug_app washout Washout drug_app->washout analysis Data Analysis washout->analysis

Caption: Workflow for patch-clamp analysis of calcium channel blockers.

Detailed Methodologies

1. Cardiomyocyte Isolation:

  • Ventricular myocytes can be enzymatically isolated from adult male guinea pigs.[9]

  • The heart is perfused in a Langendorff apparatus with a Ca2+-free Tyrode's solution, followed by an enzymatic digestion solution containing collagenase and trypsin.[9]

  • Isolated cells are stored in a high-K+ solution at 4°C.[9]

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed at 35 ± 1°C.[9]

  • Patch pipettes with a resistance of 2–4 MΩ are pulled from borosilicate glass.[9]

  • The standard external solution contains (in mM): 135 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 11 glucose, and 2 HEPES, pH 7.2 with NaOH.[9]

  • The internal pipette solution contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, pH 7.2 with KOH.

3. Voltage-Clamp Protocol for L-type Ca2+ Current (I_Ca,L) Measurement:

  • A holding potential of -80 mV is used.[2]

  • To inactivate Na+ and T-type Ca2+ channels, a 200 ms (B15284909) pre-pulse to -40 mV is applied.[9]

  • I_Ca,L is elicited by a 400 ms depolarizing step to a test potential (e.g., +10 mV).[9]

  • Currents are recorded before and after the application of varying concentrations of this compound or Diltiazem to determine the dose-response relationship and IC50 values.

4. Action Potential Recording:

  • Action potentials are elicited by current injection (0.2 Hz) in current-clamp mode.[9]

  • The effects of different concentrations of this compound and Diltiazem on the action potential duration at 90% repolarization (APD90) are measured.

Logical Framework for Drug Selection

The choice between this compound and Diltiazem for electrophysiological research depends on the specific scientific question being addressed.

cluster_selection Drug Selection Logic question Research Question vascular Focus on Vascular Smooth Muscle? question->vascular nodal Focus on Cardiac Nodal Tissue? vascular->nodal No nifedipine_choice Choose this compound vascular->nifedipine_choice Yes diltiazem_choice Choose Diltiazem nodal->diltiazem_choice Yes both_choice Consider Both (for comparative studies) nodal->both_choice No

Caption: A logical guide for selecting between this compound and Diltiazem.

Conclusion

This compound and Diltiazem, while both classified as L-type calcium channel blockers, offer distinct tools for electrophysiological research. This compound's high potency and selectivity for vascular L-type calcium channels make it an excellent choice for studies focused on vasodilation and its consequences.[1][2] In contrast, Diltiazem's combined effects on both vascular and cardiac nodal tissues provide a valuable model for investigating drugs with mixed cardiovascular actions.[7][8] A thorough understanding of their differential electrophysiological profiles, as outlined in this guide, is paramount for the design and interpretation of cardiovascular research studies.

References

Counteracting Nifedipine's Effects in Validation Studies: A Comparative Guide to Using Bay K 8644

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cardiovascular and smooth muscle research, the dihydropyridine (B1217469) calcium channel blocker, Nifedipine (B1678770), is a widely utilized tool for studying the impact of L-type calcium channel inhibition. However, robust validation of experimental findings often necessitates the use of a counteracting agent to confirm that the observed effects are specifically due to L-type calcium channel modulation. Bay K 8644, a dihydropyridine calcium channel agonist, serves as an ideal counterpart to this compound, offering a potent and specific mechanism to reverse its inhibitory effects. This guide provides a comprehensive comparison of their opposing actions, supported by experimental data and detailed protocols to aid in the design of rigorous validation studies.

Opposing Mechanisms of Action at the L-type Calcium Channel

This compound and Bay K 8644 are both dihydropyridine derivatives that bind to the α1 subunit of the L-type calcium channel, but they elicit opposite functional responses. This compound is a calcium channel antagonist, meaning it blocks or inhibits the influx of calcium ions through these channels.[1] Bay K 8644, conversely, is a calcium channel agonist, promoting calcium influx by stabilizing the open state of the channel.[2] Their interaction is competitive, indicating they vie for the same or overlapping binding sites.[3][4] This competitive relationship is fundamental to the use of Bay K 8644 in reversing this compound's effects.

The physiological consequences of their actions are predictably opposite. This compound induces vasodilation, a decrease in blood pressure, and a negative inotropic (weakening contraction) effect on the heart.[5] In contrast, Bay K 8644 causes vasoconstriction, an increase in blood pressure, and a positive inotropic (strengthening contraction) effect.[6][7] These contrasting effects are readily demonstrable in various experimental models, as detailed in the subsequent sections.

Data Presentation: A Comparative Analysis of this compound and Bay K 8644

The following tables summarize key quantitative data from various studies, highlighting the opposing effects of this compound and Bay K 8644 and the ability of Bay K 8644 to counteract this compound.

ParameterThis compoundBay K 8644Experimental ModelCitation
Effect on Vascular Tone VasodilationVasoconstrictionRabbit Aortic Rings[2]
Effect on Blood Pressure DecreaseIncreaseAnesthetized Rats[5]
Effect on Heart Rate Decrease or No ChangeIncrease or No ChangeAnesthetized Rats[5]
Effect on Myocardial Contractility Negative InotropicPositive InotropicIsolated Perfused Rat Heart[7]
Effect on Calcium Current InhibitionPotentiationSingle Smooth Muscle Cells[8]
ParameterValueCompoundExperimental ModelCitation
pA2 (antagonist potency) 9.3 ± 0.2This compoundGuinea-pig Taenia Preparations[3]
pA2 (as an antagonist of this compound) 8.8Bay K 8644Guinea-pig Taenia Preparations[3]
pD2 (agonist potency) 8.55Bay K 8644Spontaneously Hypertensive Rat Femoral Arteries[8]
ED50 (elevation of vascular tone) 12.8 nMBay K 8644Human Umbilical Artery[9]
IC50 (displacement of [3H]nitrendipine) 1.8 nMBay K 8644Human Umbilical Artery Microsomes[9]

Mandatory Visualizations

Signaling Pathway of this compound and Bay K 8644

cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates This compound This compound This compound->L_type_Ca_Channel Binds and Inhibits Bay_K_8644 Bay_K_8644 Bay_K_8644->L_type_Ca_Channel Binds and Activates Cellular_Response Cellular Response (e.g., Contraction, Depolarization) Ca_Influx->Cellular_Response

Caption: Opposing actions of this compound and Bay K 8644 on L-type calcium channels.

Experimental Workflow for a Validation Study

cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Tissue_Prep Tissue/Cell Preparation Baseline Establish Baseline Tissue_Prep->Baseline Nifedipine_Admin Administer This compound Baseline->Nifedipine_Admin Measure_Effect Measure Effect (e.g., Contraction, Current) Nifedipine_Admin->Measure_Effect BayK_Admin Administer Bay K 8644 Measure_Reversal Measure Reversal of Effect BayK_Admin->Measure_Reversal Measure_Effect->BayK_Admin Data_Analysis Data Analysis Measure_Reversal->Data_Analysis

Caption: A typical experimental workflow for validating this compound's effects.

Experimental Protocols

Here are detailed methodologies for key experiments used to study the interaction between this compound and Bay K 8644.

Vascular Smooth Muscle Contraction Assay (Aortic Ring Assay)

This ex vivo method assesses the contractile and relaxant properties of vascular smooth muscle.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat, rabbit).

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.

  • This compound and Bay K 8644 stock solutions (dissolved in a suitable solvent like DMSO).

  • Organ bath system with force transducers.

Protocol:

  • Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.

  • This compound Administration: Add this compound in a cumulative concentration-dependent manner to obtain a dose-response curve for its relaxant effect on pre-contracted rings (e.g., pre-contracted with phenylephrine (B352888) or KCl).

  • Bay K 8644 Counteraction: In a separate set of experiments, after inducing relaxation with a specific concentration of this compound, add Bay K 8644 in a cumulative concentration-dependent manner to observe the reversal of this compound's effect and the subsequent contraction.

  • Data Analysis: Record the changes in isometric tension. Express the contractile responses as a percentage of the maximal contraction induced by KCl. Calculate EC50 or IC50 values.

Electrophysiological Recording (Patch-Clamp)

This technique allows for the direct measurement of ion channel activity in single cells.

Materials:

  • Isolated vascular smooth muscle cells or cardiomyocytes.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, pH 7.4).

  • Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).

  • This compound and Bay K 8644 solutions.

Protocol:

  • Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion. Plate the cells on glass coverslips.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly in a closed state (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing this compound at a known concentration and record the inhibition of the calcium current.

  • Reversal with Bay K 8644: Following the application of this compound, co-perfuse or sequentially perfuse the cell with a solution containing both this compound and Bay K 8644 to observe the restoration or potentiation of the calcium current.

  • Data Analysis: Measure the peak amplitude of the inward calcium current under control, this compound, and this compound + Bay K 8644 conditions. Analyze the current-voltage (I-V) relationship.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model allows for the study of cardiac function in the absence of systemic influences.

Materials:

  • Isolated heart from a small mammal (e.g., rat, guinea pig).

  • Langendorff perfusion system.

  • Krebs-Henseleit solution, oxygenated and maintained at 37°C.

  • Intraventricular balloon catheter connected to a pressure transducer.

  • This compound and Bay K 8644 solutions.

Protocol:

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution.

  • Equilibration: Allow the heart to stabilize for a period of 20-30 minutes.

  • Functional Measurements: Insert a balloon catheter into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • This compound Perfusion: Perfuse the heart with Krebs-Henseleit solution containing this compound at a specific concentration and record the changes in cardiac parameters (e.g., decrease in LVDP).

  • Bay K 8644 Co-perfusion: Subsequently, perfuse the heart with a solution containing both this compound and Bay K 8644 to demonstrate the reversal of this compound's negative inotropic effects.

  • Data Analysis: Analyze the recorded data to quantify the changes in LVDP, heart rate, and coronary flow in response to the different drug treatments.

References

Comparative analysis of Nifedipine's potency across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation.[2][3] However, emerging research reveals that this compound's influence extends beyond the cardiovascular system, with varying effects and potencies observed across different cell types. This guide provides a comparative analysis of this compound's potency in various cell lines, supported by experimental data and detailed methodologies, to aid researchers in their investigations.

Quantitative Analysis of this compound's Potency

The potency of this compound, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), varies significantly depending on the cell line and the biological endpoint being measured. The following table summarizes key quantitative data from various studies.

Cell LineCell TypePotency MetricValue (µM)Biological Effect Measured
HeLaHuman Cervical CancerIC50~378.5Cytotoxicity
HepG2Human Liver CancerIC50~628.8Cytotoxicity
MCF-7Human Breast CancerIC50~428.1Cytotoxicity
N2AMouse NeuroblastomaIC5022.3Inhibition of voltage-gated potassium (Kv) currents
Supraoptic Nucleus NeuronsRat Hypothalamic NeuronsEC507.8Facilitation of spontaneous glutamate (B1630785) release
Cerebral Artery MyocytesRat Smooth MuscleIC500.00335Inhibition of voltage-dependent calcium channel (VDCC) currents
hiPSC-CardiomyocytesHuman Stem Cell-derivedIC500.03Inhibition of L-type calcium channels

Note: IC50 values for HeLa, HepG2, and MCF-7 cells were converted from µg/mL to µM assuming a molecular weight of 346.3 g/mol for this compound.[1]

Experimental Protocols

The determination of this compound's potency relies on precise experimental methodologies. Below are detailed protocols for key assays cited in the comparative analysis.

MTT Assay for Cytotoxicity (IC50)

This assay determines the concentration of a substance required to inhibit cell viability by 50%.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/mL and incubate overnight to allow for cell attachment.[3]

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.[2] Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with this compound for a predetermined period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4][5] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[6]

Whole-Cell Patch Clamp for Ion Channel Inhibition (IC50)

This electrophysiological technique measures the ion currents flowing through the cell membrane, allowing for the direct assessment of this compound's effect on specific ion channels.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.[7]

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution. The composition of the external and internal (pipette) solutions is critical for isolating the specific ion current of interest (e.g., L-type Ca²⁺ currents).[8][9]

  • Pipette Positioning and Sealing: Fabricate micropipettes from borosilicate glass with a resistance of 3-7 MΩ.[7] Under microscopic guidance, carefully approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.[7][10]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.[7]

  • Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol to elicit the ion currents of interest.[7][10]

  • Drug Application: After establishing a stable baseline recording, perfuse the chamber with a solution containing a known concentration of this compound.[10]

  • Data Analysis: Measure the peak current amplitude before and after this compound application. Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration to determine the IC50.[11]

Calcium Imaging for Measuring Intracellular Calcium Changes (EC50)

This technique uses fluorescent indicators to visualize and quantify changes in intracellular calcium concentration in response to a stimulus.

  • Cell Preparation and Dye Loading: Plate cells on glass-bottom dishes or 96-well imaging plates.[12] Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.[12]

  • De-esterification: After loading, wash the cells to remove the extracellular dye and allow time for intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.[12]

  • Imaging: Mount the plate on a fluorescence microscope equipped for live-cell imaging.[12]

  • Baseline Measurement: Acquire baseline fluorescence intensity before applying any stimulus. For ratiometric dyes like Fura-2, this involves alternating excitation at two different wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).[13]

  • Stimulation and Drug Application: Apply a stimulus to induce a calcium response (e.g., a depolarizing agent like KCl) in the presence of varying concentrations of this compound.[12]

  • Data Analysis: Calculate the change in fluorescence intensity (or the ratio of intensities for ratiometric dyes) over time.[12] To determine the EC50, plot the magnitude of the calcium response against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_plating Plate Cells in 96-well Plate add_drug Add this compound to Cells cell_plating->add_drug drug_prep Prepare this compound Serial Dilutions drug_prep->add_drug incubate Incubate for 24-72h add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add Solubilizer (DMSO) incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Nifedipine_Mechanism cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel Ca_intracellular Intracellular Ca²⁺ Ca_channel->Ca_intracellular This compound This compound This compound->Ca_channel blocks Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->Ca_channel influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_intracellular->Cellular_Response triggers

Caption: Simplified mechanism of this compound action via L-type calcium channel blockade.

References

Validating the Specificity of a New Nifedipine Antibody for Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new antibody is a critical step to ensure the accuracy and reliability of immunoassay data. This guide provides a comprehensive comparison of a hypothetical new Nifedipine (B1678770) antibody against an existing alternative, detailing the necessary experimental protocols and presenting performance data to validate its specificity.

Introduction to this compound and Antibody Specificity

This compound is a dihydropyridine (B1217469) calcium channel blocker used to manage angina and hypertension.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Immunoassays, such as ELISA, offer a high-throughput and sensitive method for this purpose. However, the specificity of the antibody is paramount to avoid cross-reactivity with structurally similar molecules, which can lead to inaccurate results.[2]

This guide outlines the validation process for a new monoclonal antibody raised against this compound, comparing its performance against a commercially available polyclonal antibody. The validation focuses on sensitivity (Limit of Detection and Quantification) and, most importantly, specificity through cross-reactivity testing with known metabolites and analogous drugs.

Comparative Performance Data

The performance of the "New this compound Antibody (Monoclonal)" was rigorously tested against an "Existing this compound Antibody (Polyclonal)". The following tables summarize the key performance metrics.

Table 1: Sensitivity and Dynamic Range
ParameterNew this compound Antibody (Monoclonal)Existing this compound Antibody (Polyclonal)
Assay Type Competitive ELISACompetitive ELISA
Limit of Detection (LOD) 0.05 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.6 ng/mL
Dynamic Range 0.15 - 20 ng/mL0.6 - 50 ng/mL
Intra-assay Precision (%CV) < 5%< 10%
Inter-assay Precision (%CV) < 8%< 15%
Table 2: Cross-Reactivity Profile

Cross-reactivity was assessed by determining the concentration of each compound required to inhibit 50% of the maximal signal (IC50) and is expressed as a percentage relative to this compound.

CompoundChemical Structure Similarity% Cross-Reactivity (New Monoclonal)% Cross-Reactivity (Existing Polyclonal)
This compound -100%100%
Nitrosophenylpyridine derivative This compound degradation product1.2%5.8%
Amlodipine Dihydropyridine CCB< 0.1%2.5%
Felodipine Dihydropyridine CCB< 0.1%1.8%
Nimodipine Dihydropyridine CCB0.5%4.2%
Inactive Lactam Metabolite This compound metabolite< 0.05%0.8%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Competitive ELISA Protocol

This protocol was used to determine the sensitivity and cross-reactivity of the this compound antibodies.

  • Plate Coating: A microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: Standards or samples containing this compound are added to the wells, followed by the addition of the anti-Nifedipine antibody. The free this compound in the sample competes with the coated this compound for antibody binding.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound antibody and other components are washed away.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.

  • Detection: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped with an acid solution.

  • Measurement: The absorbance is read at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Western Blotting Protocol (for Hapten-Carrier Conjugate)

While not standard for small molecules, Western Blotting can be used to confirm antibody binding to a this compound-carrier protein conjugate. This helps to verify that the antibody recognizes the this compound hapten.

  • Sample Preparation: A this compound-Keyhole Limpet Hemocyanin (KLH) conjugate is prepared.

  • Gel Electrophoresis: The conjugate is separated by SDS-PAGE. Due to the large size of the carrier protein, a standard percentage gel (e.g., 10%) is appropriate.

  • Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the new anti-Nifedipine antibody.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody is used for detection.

  • Detection: The blot is visualized using a chemiluminescent substrate. A band corresponding to the molecular weight of the this compound-KLH conjugate confirms binding.

Visualizations

Immunoassay Workflow and Logic

The following diagrams illustrate the key experimental workflow and the logical basis of the competitive immunoassay.

G cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection Plate Coat Plate with This compound-BSA Conjugate Block Block Non-specific Sites Plate->Block Samples Prepare this compound Standards & Test Samples Block->Samples AddAb Add Anti-Nifedipine Ab & Samples to Wells Samples->AddAb Incubate Incubate for Competitive Binding AddAb->Incubate Wash1 Wash Unbound Antibody Incubate->Wash1 AddSecAb Add HRP-conjugated Secondary Antibody Wash1->AddSecAb Wash2 Wash Unbound Secondary Antibody AddSecAb->Wash2 AddSub Add TMB Substrate Wash2->AddSub Stop Stop Reaction AddSub->Stop Read Read Absorbance at 450nm Stop->Read

Caption: Workflow for Competitive ELISA.

G cluster_high High this compound Concentration cluster_low Low this compound Concentration FreeNif_H Free this compound (High) BoundAb_H Antibody-Nifedipine Complex (High) FreeNif_H->BoundAb_H Antibody_H Antibody Antibody_H->BoundAb_H Signal_H Low Signal CoatedNif_H Coated This compound FreeNif_L Free this compound (Low) BoundAb_L Antibody-Nifedipine Complex (Low) FreeNif_L->BoundAb_L Antibody_L Antibody Antibody_L->BoundAb_L BoundCoated_L Antibody binds Coated this compound Antibody_L->BoundCoated_L CoatedNif_L Coated This compound CoatedNif_L->BoundCoated_L Signal_L High Signal BoundCoated_L->Signal_L

Caption: Principle of Competitive ELISA.

Conclusion

The validation data demonstrates that the new monoclonal anti-Nifedipine antibody exhibits superior performance compared to the existing polyclonal antibody. Its higher sensitivity allows for the detection and quantification of lower concentrations of this compound. More importantly, the significantly lower cross-reactivity with known metabolites and structurally related drugs indicates a higher specificity. This enhanced specificity is crucial for reducing the risk of false-positive results and ensuring more accurate measurements in complex biological matrices. Based on this comprehensive validation, the new monoclonal antibody is a more reliable reagent for use in immunoassays for this compound.

References

Nifedipine's Photostability Under Scrutiny: A Comparative Analysis with Other Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photostability of an active pharmaceutical ingredient (API) is critical for ensuring drug product quality, safety, and efficacy. This guide provides a detailed comparison of the photostability of nifedipine (B1678770) with other commonly used dihydropyridine (B1217469) calcium channel blockers, supported by experimental data and detailed methodologies.

This compound, a first-generation dihydropyridine, is notoriously sensitive to light. Exposure to ultraviolet (UV) and even visible light can lead to its degradation, compromising its therapeutic activity. This inherent instability has significant implications for its formulation, packaging, and storage. In contrast, later-generation dihydropyridines such as amlodipine (B1666008), felodipine (B1672334), and nilvadipine (B1678883) have been designed to exhibit improved photostability profiles.

Quantitative Comparison of Photostability

Experimental data consistently demonstrates that this compound is significantly less photostable than other dihydropyridines. The primary photochemical reactions involve the oxidation of the dihydropyridine ring to a pyridine (B92270) ring and the reduction of the nitro group to a nitroso group.[1]

A key parameter for quantifying photoreactivity is the quantum yield (Φ), which represents the efficiency of a photochemical process. A higher quantum yield indicates greater photosensitivity. This compound exhibits a remarkably high quantum yield for photodegradation, approximately 0.5, meaning that for every two photons absorbed, one molecule of this compound decomposes.[2] This is orders of magnitude higher than that of other dihydropyridines. For instance, the quantum yield for amlodipine base under UV-A light is approximately 0.001.

Another critical measure of photostability is the degradation rate constant (k). Studies have shown that the photodegradation rate constant of this compound is about seven times higher than that of amlodipine and nilvadipine under the same experimental conditions.[1] The half-life (t1/2) of this compound in a methanolic solution when exposed to artificial sunlight is a mere 31 minutes, whereas in its powdered form, it extends to 7.7 days. In contrast, a solution of amlodipine showed only 32.2% degradation after 14 days of exposure to a D65 lamp.[3]

Felodipine also demonstrates significant photosensitivity, although direct comparative quantum yield data with this compound is limited. Studies on felodipine have shown that after 24 hours of UV-A irradiation, only 32.76% of the initial amount remained in powdered form, and a stark 0.79% in suspension, with the primary degradation product being its pyridine derivative.[4]

The following table summarizes the available quantitative data for a clearer comparison:

DihydropyridineQuantum Yield (Φ)Degradation Rate Constant (k)Half-life (t1/2)Degradation PercentageMain Photodegradation Products
This compound ~0.5[2]~7 times higher than Amlodipine and Nilvadipine[1]31 minutes (in methanolic solution)[5]-Dehydrothis compound (Pyridine derivative), Nitroso-nifedipine[1][6]
Amlodipine ~0.001 (under UV-A light)--32.2% after 14 days (in solution)[3]Pyridine derivative
Felodipine Not available--67.24% after 24h (powder); 99.21% after 24h (suspension)[4]Pyridine derivative, Dimer[4]
Nilvadipine 7.3 x 10⁻⁵---Pyridine derivative

Experimental Protocols

To ensure the reproducibility and validity of photostability studies, standardized experimental protocols are crucial. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing. A typical experimental setup involves the following steps:

Sample Preparation

Solutions of the dihydropyridine compounds are prepared in a suitable solvent, typically methanol, ethanol, or acetonitrile (B52724), at a known concentration.[2] For solid-state studies, thin films or powdered samples are used. All sample preparation and handling should be performed under amber or red light to prevent premature degradation.

Light Exposure

The samples are exposed to a controlled light source that mimics the UV and visible light spectrum of sunlight. Commonly used light sources include:

  • D65 Daylight Lamps: These lamps simulate natural daylight.[1]

  • Xenon Arc Lamps: These provide a broad spectrum similar to sunlight.

  • UV-A Lamps: These are used to investigate degradation under specific UV wavelengths.[4]

The light intensity and duration of exposure are carefully controlled and monitored according to ICH Q1B guidelines.

Analytical Method

The extent of photodegradation is quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] A generalized HPLC protocol for the analysis of dihydropyridines is as follows:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio is optimized to achieve good separation of the parent drug from its degradation products.[7]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Detection: UV detection is performed at a wavelength where the dihydropyridine and its major degradation products have significant absorbance, typically around 235 nm.

By analyzing samples at different time points during light exposure, the degradation kinetics, including the rate constant and half-life, can be determined.

Logical Workflow for Photostability Assessment

The following diagram illustrates a typical workflow for a comparative photostability study of dihydropyridines.

photostability_workflow cluster_prep 1. Preparation cluster_exposure 2. Light Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_n Prepare this compound Solution exp_n Expose this compound prep_n->exp_n prep_a Prepare Amlodipine Solution exp_a Expose Amlodipine prep_a->exp_a prep_f Prepare Felodipine Solution exp_f Expose Felodipine prep_f->exp_f prep_ni Prepare Nilvadipine Solution exp_ni Expose Nilvadipine prep_ni->exp_ni hplc_n Quantify this compound & Degradants exp_n->hplc_n hplc_a Quantify Amlodipine & Degradants exp_a->hplc_a hplc_f Quantify Felodipine & Degradants exp_f->hplc_f hplc_ni Quantify Nilvadipine & Degradants exp_ni->hplc_ni hplc HPLC-UV Analysis kinetics Determine Degradation Kinetics (k, t1/2) hplc_n->kinetics hplc_a->kinetics hplc_f->kinetics hplc_ni->kinetics quantum_yield Calculate Quantum Yield (Φ) kinetics->quantum_yield compare Compare Photostability quantum_yield->compare photodegradation_pathway DHP Dihydropyridine (e.g., this compound) DHP_excited Excited State Dihydropyridine* DHP->DHP_excited Photon Absorption (hν) Pyridine Pyridine Derivative (Inactive) DHP_excited->Pyridine Oxidation Nitroso Nitroso Derivative (Inactive) DHP_excited->Nitroso Reduction (for nitro-substituted DHPs)

References

Nifedipine vs. Nicardipine: A Comparative Analysis of Their Influence on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the effects of two prominent dihydropyridine (B1217469) L-type calcium channel blockers, nifedipine (B1678770) and nicardipine (B1678738), on neuronal firing. The following sections detail their differential impacts, supported by experimental data, and outline the methodologies employed in these key studies.

Introduction to this compound and Nicardipine

This compound and nicardipine are both widely recognized for their therapeutic applications in cardiovascular disorders, primarily owing to their vasodilatory effects mediated by the blockade of L-type voltage-gated calcium channels. However, their utility extends into neuroscience research, where they are employed to investigate the role of these channels in various neuronal processes. While both drugs share a common primary target, emerging evidence suggests distinct pharmacological profiles concerning their effects on neuronal excitability and synaptic transmission. This guide synthesizes findings from several electrophysiological studies to illuminate these differences.

Comparative Effects on Neuronal Ion Channels and Firing Properties

The primary mechanism of action for both this compound and nicardipine is the inhibition of L-type calcium channels, which play a crucial role in shaping neuronal action potentials and regulating intracellular calcium levels. However, their potency and additional off-target effects can lead to different outcomes in neuronal firing.

L-Type Calcium Channel Blockade

Direct comparative studies on neuronal preparations are limited, but research on cardiac muscle, which also expresses L-type calcium channels, indicates that this compound is a more potent blocker than nicardipine. In frog atrial fibers, this compound demonstrated an IC50 of 0.2 µM, whereas nicardipine had an IC50 of 1 µM for blocking cardiac calcium channels[1][2]. This suggests a five-fold higher potency for this compound in this tissue type.

ParameterThis compoundNicardipineNeuron/Cell TypeReference
IC50 for L-type Ca2+ Channel Blockade 0.2 µM1 µMFrog Atrial Fibers[1][2]
Effects on Neuronal Firing and Excitability

Studies on different neuronal populations reveal varied effects of both drugs on action potential firing and overall excitability. Nicardipine has been shown to suppress abnormal repetitive firing in hippocampal neurons, suggesting a potential role in modulating hyperexcitability. In contrast, this compound has been observed to have complex effects, including the modulation of potassium currents, which can also influence neuronal firing rates.

EffectThis compoundNicardipineNeuron/Cell TypeConcentrationReference
Inhibition of Repetitive Firing Not explicitly reportedCompletely inhibited depolarizing shifts and repetitive firingHippocampal CA3 Neurons (Spontaneously Epileptic Rat)10 nM
Effect on Ca2+ Spikes Inhibited at higher concentrationsInhibited Ca2+ spikes at a lower concentration (1 nM) in epileptic rats compared to control (10 nM)Hippocampal CA3 Neurons1-10 nM
Block of Kv Currents IC50 of 14.5 µM for sustained Kv currentsNot explicitly reportedRat Dorsal Root Ganglion (DRG) Neurons10 µM

Differential Effects on Neurotransmitter Release

A significant distinction between this compound and nicardipine lies in their effects on spontaneous neurotransmitter release. Research has demonstrated that this compound can facilitate spontaneous glutamate (B1630785) release from central synapses through a mechanism independent of L-type calcium channel blockade.[3] This effect was not mimicked by nicardipine, indicating a unique action of this compound that could contribute to its neurological side effects.[3]

EffectThis compoundNicardipineNeuron/Cell TypeKey FindingReference
Spontaneous Glutamate Release Profoundly increased frequency (EC50 = 7.8 µM)No significant effectCentral SynapsesThis compound acts as a secretagogue, an effect not shared by nicardipine.[3]
Postsynaptic AMPA Currents DecreasedDecreasedCentral SynapsesBoth drugs show a similar postsynaptic inhibitory effect.[3]

Experimental Protocols

The data presented in this guide are derived from studies employing whole-cell patch-clamp electrophysiology. The following is a generalized protocol representative of the methodologies used in the cited research.

Whole-Cell Patch-Clamp Recording

Objective: To record ionic currents and changes in membrane potential from individual neurons to assess the effects of this compound and nicardipine.

Preparation of Neurons:

  • Neuronal tissues (e.g., hippocampus, dorsal root ganglia) are acutely dissociated or cultured from animal models.

  • For acute preparations, brain slices are prepared and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.

  • Cells are visualized under a microscope with differential interference contrast optics.

Recording Setup:

  • Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a micropipette puller.

  • The internal pipette solution is formulated to mimic the intracellular ionic environment and may contain a fluorescent dye for morphological identification. For recording specific currents, certain ions like potassium may be replaced with cesium to block potassium channels.

  • The external solution is typically aCSF or a solution with specific ionic compositions to isolate the currents of interest (e.g., using Ba2+ as the charge carrier for calcium channels).

Data Acquisition:

  • A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for the recording of electrical activity across the entire cell membrane.

  • Recordings are made in either voltage-clamp mode (to measure ionic currents at a constant membrane potential) or current-clamp mode (to measure changes in membrane potential, including action potentials).

  • A baseline recording is established before the application of the drugs. This compound or nicardipine is then perfused into the recording chamber at desired concentrations, and the resulting changes in neuronal activity are recorded.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway involving L-type calcium channels and a typical experimental workflow for patch-clamp electrophysiology.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_drugs Pharmacological Blockers cluster_cellular_effects Cellular Effects L_type_Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ L_type_Ca_channel->Ca_ion Influx Gene_Expression Gene Expression Ca_ion->Gene_Expression Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release Neuronal_Firing Neuronal Firing Ca_ion->Neuronal_Firing This compound This compound This compound->L_type_Ca_channel Inhibits Nicardipine Nicardipine Nicardipine->L_type_Ca_channel Inhibits Depolarization Depolarization Depolarization->L_type_Ca_channel Activates

L-type calcium channel signaling pathway.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Neuron_Isolation Neuron Isolation/ Culture Giga_Seal Form Giga-Seal Neuron_Isolation->Giga_Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Giga_Seal Pipette_Fabrication Pipette Fabrication Pipette_Fabrication->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline Activity Whole_Cell->Baseline_Recording Drug_Application Apply this compound/ Nicardipine Baseline_Recording->Drug_Application Post_Drug_Recording Record Post-Drug Activity Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis (Firing Rate, IC50, etc.) Post_Drug_Recording->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

A Comparative Guide to Assessing the Purity of Synthesized Nifedipine Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of a newly synthesized batch of Nifedipine against a certified reference standard. The following sections detail the experimental protocols and data interpretation for key analytical techniques essential for robust quality assessment in pharmaceutical research and development.

Introduction

This compound is a calcium channel blocker widely used in the management of hypertension and angina. Ensuring the purity of synthesized this compound is a critical step in drug development, as impurities can affect the drug's efficacy, safety, and stability. This guide outlines a multi-faceted analytical approach to compare a synthesized this compound sample with a traceable reference standard, providing a high degree of confidence in its chemical identity and purity. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis.

Experimental Workflow

The overall process for the purity assessment of synthesized this compound is depicted in the workflow diagram below. This process begins with the initial characterization of the synthesized product and the reference standard, followed by a series of comparative analytical tests to determine purity and identity.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison & Assessment cluster_3 Conclusion prep_synth Synthesized This compound hplc HPLC Analysis (Purity & Impurities) prep_synth->hplc uv_vis UV-Vis Spectroscopy (Identity & Assay) prep_synth->uv_vis ftir FTIR Spectroscopy (Structural Identity) prep_synth->ftir mp Melting Point Analysis (Purity) prep_synth->mp prep_ref Reference Standard prep_ref->hplc prep_ref->uv_vis prep_ref->ftir prep_ref->mp compare_data Compare Results: - Retention Time - Peak Purity - UV-Vis Spectra - FTIR Spectra - Melting Range hplc->compare_data uv_vis->compare_data ftir->compare_data mp->compare_data conclusion Purity Assessment: Synthesized this compound vs. Reference Standard compare_data->conclusion

Caption: Experimental workflow for the purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and identifying any potential impurities. By comparing the chromatograms of the synthesized product and the reference standard, one can assess the presence of any degradation products or process-related impurities.

3.1. Experimental Protocol

  • Instrumentation: A liquid chromatograph equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol (B129727), and water in a 25:25:50 (v/v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to 235 nm.

  • Preparation of Standard Solution: Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 250-mL volumetric flask. Dissolve in 25 mL of methanol and dilute to volume with the mobile phase to obtain a solution with a concentration of approximately 0.1 mg/mL.

  • Preparation of Sample Solution: Prepare a solution of the synthesized this compound using the same procedure as the standard solution.

  • Procedure: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the chromatograms and compare the retention times and peak areas.

3.2. Data Presentation

ParameterReference StandardSynthesized this compoundAcceptance Criteria
Retention Time (min) 3.403.41The retention time of the principal peak in the sample chromatogram should match that of the standard chromatogram.
Assay (% Purity) 99.9%99.8%98.0% - 102.0%
Individual Impurity (%) < 0.1%< 0.1%Not more than 0.2% for any individual impurity.
Total Impurities (%) < 0.2%< 0.2%Not more than 0.5%

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for confirming the identity of this compound and for quantitative assay. The UV spectrum of the synthesized this compound should be superimposable on that of the reference standard.

4.1. Experimental Protocol

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Methanol is a commonly used solvent.

  • Preparation of Standard Solution: Prepare a stock solution of the this compound reference standard in methanol (e.g., 100 µg/mL). From this stock, prepare a working standard of approximately 10 µg/mL.

  • Preparation of Sample Solution: Prepare a solution of the synthesized this compound in methanol at the same concentration as the working standard.

  • Procedure: Record the UV absorption spectra of both the standard and sample solutions from 200 to 400 nm, using methanol as a blank. The maximum absorbance (λmax) for this compound in methanol is typically observed at around 235 nm and 340 nm. For the assay, measure the absorbance of both solutions at the λmax.

4.2. Data Presentation

ParameterReference StandardSynthesized this compoundAcceptance Criteria
λmax 1 (nm) 235235The λmax of the sample should be within ±2 nm of the standard.
λmax 2 (nm) 340340The λmax of the sample should be within ±2 nm of the standard.
Absorbance at 235 nm 0.5480.546The absorbance of the sample should be comparable to the standard at the same concentration.
Assay (% vs. Standard) 100%99.6%98.0% - 102.0%

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for confirming the chemical structure of the synthesized this compound by comparing its vibrational spectrum to that of the reference standard. The two spectra should be identical in terms of peak positions and relative intensities.

5.1. Experimental Protocol

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare potassium bromide (KBr) pellets of both the reference standard and the synthesized this compound. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used.

  • Procedure: Record the FTIR spectra of both samples over the range of 4000 to 400 cm⁻¹.

5.2. Data Presentation

Functional GroupCharacteristic Peak (cm⁻¹) in Reference StandardObserved Peak (cm⁻¹) in Synthesized this compoundInterpretation
N-H Stretching ~3323~3323The presence of the dihydropyridine (B1217469) N-H group is confirmed.
C=O Stretching (ester) ~1677~1677The presence of the ester carbonyl groups is confirmed.[1]
Aromatic C=C Bending ~1620~1620Confirms the presence of the aromatic ring.
NO₂ Asymmetric Stretching ~1529~1529Indicates the presence of the nitro group.[2]

The FTIR spectrum of the synthesized this compound should be superimposable on the spectrum of the reference standard, confirming structural identity.

Melting Point Analysis

The melting point is a fundamental physical property that provides a good indication of the purity of a crystalline substance. Impurities typically depress and broaden the melting range.

6.1. Experimental Protocol

  • Instrumentation: A capillary melting point apparatus.

  • Sample Preparation: The synthesized this compound and the reference standard should be finely powdered and dried.

  • Procedure: Place a small amount of the sample in a capillary tube. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) and record the temperature range from the point at which the substance begins to melt to when it becomes completely liquid.

6.2. Data Presentation

SampleMelting Range (°C)Literature Value (°C)Interpretation
Reference Standard 172.5 - 174.0172 - 174The narrow melting range is indicative of high purity.
Synthesized this compound 172.0 - 173.8172 - 174The melting range is sharp and within the accepted range, suggesting high purity.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a combination of chromatographic and spectroscopic techniques, along with the determination of physical constants. The data presented in this guide provide a framework for a robust comparison against a certified reference standard. The synthesized this compound can be considered pure if its analytical data from HPLC, UV-Vis, FTIR, and melting point analysis are all consistent with those of the reference standard and fall within established acceptance criteria. This multi-pronged approach ensures the quality and reliability of the synthesized active pharmaceutical ingredient for further development.

References

Control Experiments to Confirm Nifedipine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nifedipine's performance with other calcium channel blockers, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the confirmation of this compound's mechanism of action as a potent L-type calcium channel blocker.

This compound, a dihydropyridine (B1217469) calcium channel blocker, is a widely used therapeutic agent for hypertension and angina. Its primary mechanism of action is the inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. To rigorously confirm this mechanism and differentiate its activity from other classes of calcium channel blockers, a series of control experiments are essential. This guide outlines key in vitro and in vivo assays, presenting comparative data for this compound against the non-dihydropyridine calcium channel blockers, Verapamil and Diltiazem.

Comparative Efficacy of Calcium Channel Blockers

The following table summarizes the quantitative data from key experiments comparing the effects of this compound, Verapamil, and Diltiazem.

Experimental AssayParameterThis compoundVerapamilDiltiazem
Aortic Ring Vasodilation IC50 (nM) 7.389.1251.2
Patch-Clamp Electrophysiology IC50 for L-type Ca2+ Current (µM) 0.371.23.5
In Vivo Hemodynamics Effect on Mean Arterial Pressure Potent DecreaseModerate DecreaseModerate Decrease
Effect on Heart Rate Reflex TachycardiaDecrease or No ChangeDecrease or No Change
Effect on A-V Conduction MinimalSignificant ProlongationSignificant Prolongation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Aortic Ring Vasodilation Assay

This ex vivo assay directly measures the vasodilatory effect of a compound on isolated arterial segments.

Objective: To determine the concentration-response relationship of this compound and other calcium channel blockers in inducing vascular smooth muscle relaxation.

Materials:

  • Thoracic aorta from a male Wistar rat (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (B352888) (vasoconstrictor)

  • This compound, Verapamil, Diltiazem stock solutions

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

  • Clean the aorta of adhering connective and adipose tissue and cut into 3-4 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 2g, replacing the buffer every 15 minutes.

  • Induce a sustained contraction with phenylephrine (1 µM).

  • Once a stable plateau is reached, cumulatively add increasing concentrations of this compound, Verapamil, or Diltiazem to the bath.

  • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Plot the concentration-response curve and calculate the IC50 value (the concentration of the drug that produces 50% of the maximal relaxation).

Intracellular Calcium Measurement with Fura-2 AM

This in vitro assay quantifies changes in intracellular calcium concentration ([Ca2+]i) in response to drug application.

Objective: To demonstrate that this compound blocks the influx of extracellular calcium into vascular smooth muscle cells.

Materials:

  • Primary vascular smooth muscle cells (VSMCs)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl) to induce depolarization

  • This compound, Verapamil, Diltiazem stock solutions

  • Fluorescence microscope with a ratiometric imaging system

Procedure:

  • Culture VSMCs on glass coverslips until they reach 70-80% confluency.

  • Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 60 minutes at 37°C in the dark.

  • Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 30 minutes.

  • Mount the coverslip onto the microscope stage and perfuse with HBSS.

  • Measure baseline [Ca2+]i by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca2+]i.

  • Pre-incubate the cells with this compound, Verapamil, or Diltiazem for 10-15 minutes.

  • Stimulate the cells with a high concentration of KCl (e.g., 60 mM) to induce depolarization and subsequent calcium influx through L-type calcium channels.

  • Record the change in the F340/F380 ratio.

  • Data Analysis: Compare the KCl-induced increase in the F340/F380 ratio in the presence and absence of the calcium channel blockers.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity, allowing for the characterization of drug-channel interactions with high temporal and voltage resolution.

Objective: To directly measure the inhibitory effect of this compound on L-type calcium channel currents.

Materials:

  • HEK293 cells stably expressing the human L-type calcium channel (Cav1.2)

  • Cell culture reagents

  • External solution (in mM: 135 TEA-Cl, 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH)

  • Internal (pipette) solution (in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH)

  • This compound, Verapamil, Diltiazem stock solutions

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Culture HEK293-Cav1.2 cells to 50-70% confluency.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell membrane potential at -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Record baseline currents in the absence of any drug.

  • Perfuse the cell with the external solution containing increasing concentrations of this compound, Verapamil, or Diltiazem.

  • Record the calcium currents at each drug concentration.

  • Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline current. Plot the concentration-inhibition curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound's Action

G This compound's Mechanism of Action cluster_membrane Cell Membrane L_type_Ca_channel L-type Ca2+ Channel Ca2_intracellular Intracellular Ca2+ L_type_Ca_channel->Ca2_intracellular L_type_Ca_channel->Block This compound This compound This compound->L_type_Ca_channel Blocks Ca2_extracellular Extracellular Ca2+ Ca2_extracellular->L_type_Ca_channel Influx Contraction Contraction Ca2_intracellular->Contraction Vasodilation Vasodilation Block->Vasodilation Leads to

Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and causing vasodilation.

Experimental Workflow for Aortic Ring Vasodilation Assay

G Aortic Ring Vasodilation Assay Workflow Start Start Aorta_Isolation Isolate Thoracic Aorta Start->Aorta_Isolation Ring_Preparation Prepare Aortic Rings (3-4 mm) Aorta_Isolation->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate (60 min, 2g tension) Mounting->Equilibration Contraction Induce Contraction (Phenylephrine) Equilibration->Contraction Drug_Addition Cumulative Addition of Drug Contraction->Drug_Addition Data_Recording Record Relaxation Drug_Addition->Data_Recording Analysis Calculate IC50 Data_Recording->Analysis End End Analysis->End

Caption: Workflow for assessing vasodilation using an ex vivo aortic ring assay.

By employing these well-established experimental protocols, researchers can effectively confirm this compound's mechanism of action and objectively compare its pharmacological profile to that of other calcium channel blockers. The provided data and methodologies serve as a valuable resource for drug discovery and development professionals in the cardiovascular field.

A Comparative Analysis of the Anti-Proliferative Effects of Nifedipine and Other Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the anti-proliferative properties of the vasodilator Nifedipine (B1678770) in comparison to other commonly used vasodilating agents, including Amlodipine (B1666008), Verapamil (B1683045), Diltiazem (B1670644), Hydralazine (B1673433), and Minoxidil (B1677147). The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform future research and therapeutic strategies.

Introduction to Vasodilators and Cellular Proliferation

Vasodilators are a class of drugs that widen blood vessels, primarily prescribed for managing hypertension and other cardiovascular conditions.[1][2] Beyond their hemodynamic effects, many of these agents have been observed to influence cellular processes such as proliferation, which is a cornerstone of pathologies like cancer and atherosclerosis. The anti-proliferative potential of these drugs is an active area of research, with some compounds showing promise in inhibiting unwanted cell growth, while others may paradoxically promote it in certain contexts. This guide focuses on comparing the effects of this compound, a dihydropyridine (B1217469) calcium channel blocker, against other vasodilators from different classes.

Comparative Anti-Proliferative Activity

The anti-proliferative effects of vasodilators are highly dependent on the specific drug, its concentration, and the cell type being studied. The following tables summarize quantitative data from various in vitro studies.

Table 1: Calcium Channel Blockers
VasodilatorCell Line(s)Concentration(s)Observed EffectReference(s)
This compound Vascular Smooth Muscle Cells (VSMCs)Not specifiedInhibition of proliferation and migration.[3]
Colorectal Cancer (CRC) CellsNot specifiedInhibition of proliferation and metastasis.[4]
Rat Aortic VSMCsNot specifiedInhibition of proliferation and ROS production.[5]
MCF-7 & MDA-MB-231 (Breast Cancer)1 µM, 10 µMStimulation of proliferation and migration.[6][7][8][9]
LNCaP (Prostate Cancer)10 µMNo inhibition of proliferation.[10]
Amlodipine Vascular Smooth Muscle Cells (VSMCs)10⁻⁶ to 10⁻⁸ MInhibition of DNA synthesis and proliferation.[11][12]
MDA-MB-231 & MCF-7 (Breast Cancer)Dose-dependentInhibition of growth and colony formation.[13]
A549 & H1299 (Lung Cancer)IC₅₀: 23 µM & 25.66 µMSignificant reduction in proliferation.[14]
Human VSMCs1-100 nMDose-dependent inhibition of p42/p44 MAPKs activation.[15]
Verapamil Medulloblastoma, Glioma, Neuroblastoma25-50 µM (IC₅₀)50% inhibition of growth rates.[16]
Vascular Smooth Muscle Cells (VSMCs)10–160 μMAnti-proliferative effects via autophagy.[17]
T Lymphocytes50 µMAlmost complete inhibition of proliferation.[18]
SiHa (Cervical Cancer)Not specifiedImpaired tumor proliferation and migration.[19]
Diltiazem T, B, and NK cellsNot specifiedDownregulation of proliferation and function.[20]
Prostate Cancer CellsNot specifiedIn combination with proteasome inhibitors, induces apoptosis.[21]
Table 2: Other Vasodilators
VasodilatorCell Line(s)Concentration(s)Observed EffectReference(s)
Hydralazine Glioblastoma CellsNot specifiedHalts proliferation by inducing cellular senescence.[22][23]
Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedInhibition of proliferation, migration, and invasion.[24]
Minoxidil Ovarian and Uterine Cancer CellsDose-dependentAccumulation in S phase of cell cycle, decreased proliferation.[25]
Human Dermal Papilla Cells (DPCs)0.1 µM, 1.0 µMIncreased proliferation.[26]
LNCaP (Prostate Cancer)Concentration-dependentSuppression of DHT-dependent cell growth.[27]
MDA-MB-231 (Breast Cancer)50 µMNo effect on cell viability and proliferation.[28]

Signaling Pathways and Mechanisms of Action

The modulation of cellular proliferation by vasodilators is mediated by diverse signaling pathways. While some effects are tied to their primary vasodilatory mechanism (e.g., calcium channel blockade), many are independent, off-target effects.

This compound

This compound exhibits contrasting effects depending on the cell type.

  • Anti-Proliferative: In vascular smooth muscle cells (VSMCs), this compound inhibits proliferation by activating the LKB1-AMPK signaling pathway.[5] In colorectal cancer, it suppresses progression by inhibiting calcium influx, which impairs the dephosphorylation and nuclear translocation of NFAT2.[4] It may also exert anti-atherosclerotic effects by increasing the bioavailability of nitric oxide (NO) through antioxidative mechanisms.[29]

  • Pro-Proliferative: In certain breast cancer cell lines (MCF-7 and MDA-MB-231), this compound has been shown to promote proliferation and migration. This effect is independent of its calcium channel blocking activity and is mediated through distinct pathways: the Akt-eNOS-NO axis in MCF-7 cells and the activation of the ERK pathway in MDA-MB-231 cells.[6][7][30] Another study points to a miRNA-524-5p-BRI3-Erk pathway.[9][31]

Other Vasodilators
  • Amlodipine: This calcium channel blocker inhibits VSMC proliferation by suppressing growth factor expression and activating the p21(Waf1/Cip1) gene, a potent cell cycle inhibitor.[11][12] In breast cancer cells, its anti-cancer effects may be mediated via the inhibition of ERK1/2 and integrin β1 expression.[13] It also inhibits the p42/p44 MAPK pathway in VSMCs.[15]

  • Verapamil: Its anti-proliferative effects in VSMCs are linked to the induction of autophagy and mitochondrial damage, independent of its calcium channel blocking activity.[17] In cervical cancer, it inhibits tumor growth by modulating NFAT2.[19]

  • Diltiazem: This drug demonstrates anti-inflammatory properties, downregulating the proliferation of various immune cells like T, B, and NK cells.[20]

  • Hydralazine: A direct-acting smooth muscle relaxant, hydralazine has been found to halt glioblastoma cell proliferation by inhibiting the enzyme 2-aminoethanethiol dioxygenase (ADO) and inducing cellular senescence.[22][23] It also exhibits anti-angiogenic properties by interfering with VEGF and bFGF signaling.[24]

  • Minoxidil: Known for stimulating hair growth, minoxidil's effects on proliferation are cell-specific. It promotes the survival of human dermal papilla cells by activating ERK and Akt and increasing the Bcl-2/Bax ratio.[26] Conversely, it can suppress the growth of androgen-sensitive prostate cancer cells and ovarian cancer cells.[25][27]

Signaling Pathways in Vasodilator-Mediated Proliferation Control cluster_this compound This compound cluster_amlodipine Amlodipine cluster_verapamil Verapamil cluster_other Other Vasodilators NIF This compound LKB1 LKB1/AMPK (VSMCs) NIF->LKB1 NFAT2 NFAT2 (Colorectal Cancer) NIF->NFAT2 ERK_NIF ERK Pathway (Breast Cancer) NIF->ERK_NIF AKT_NIF Akt-eNOS-NO (Breast Cancer) NIF->AKT_NIF ANTI_PRO_NIF Proliferation ↓ LKB1->ANTI_PRO_NIF NFAT2->ANTI_PRO_NIF PRO_NIF Proliferation ↑ ERK_NIF->PRO_NIF AKT_NIF->PRO_NIF AML Amlodipine p21 p21 Gene Activation (VSMCs) AML->p21 ERK_AML ERK/MAPK Inhibition (VSMCs, Breast Cancer) AML->ERK_AML ANTI_PRO_AML Proliferation ↓ p21->ANTI_PRO_AML ERK_AML->ANTI_PRO_AML VER Verapamil AUT Autophagy ↑ (VSMCs) VER->AUT NFAT2_VER NFAT2 Modulation (Cervical Cancer) VER->NFAT2_VER ANTI_PRO_VER Proliferation ↓ AUT->ANTI_PRO_VER NFAT2_VER->ANTI_PRO_VER HYD Hydralazine ADO ADO Inhibition (Glioblastoma) HYD->ADO MIN Minoxidil ERK_MIN ERK/Akt Activation (Dermal Papilla Cells) MIN->ERK_MIN ANTI_PRO_HYD Proliferation ↓ ADO->ANTI_PRO_HYD PRO_MIN Proliferation ↑ ERK_MIN->PRO_MIN start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate overnight (37°C, 5% CO₂) seed->incubate1 treat 3. Treat cells with vasodilators incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize shake 8. Agitate to dissolve formazan crystals solubilize->shake read 9. Read absorbance (570-590 nm) shake->read end End read->end

References

Safety Operating Guide

Navigating the Safe Disposal of Nifedipine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of pharmaceutical compounds like nifedipine (B1678770) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to protect both human health and the ecosystem. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat. In case of spills, the material should be vacuumed or swept up and placed into a suitable, labeled disposal container, avoiding the generation of dust.[1][2] All handling should occur in a well-ventilated area.[1][2] this compound is known to be light-sensitive, so it should be stored protected from light.[1][3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local environmental control regulations.[4] Research laboratories are responsible for generating various types of pharmaceutical waste, including expired or unused medications and contaminated materials, all of which require proper disposal to comply with regulations such as the Federal Resource Conservation and Recovery Act (RCRA).[5]

  • Hazardous Waste Determination: The first critical step is to determine if the this compound waste is classified as hazardous.[1][6] This determination is the responsibility of the chemical waste generator and must be based on US EPA guidelines (40 CFR Parts 261.3) as well as state and local regulations.[1] The Safety Data Sheet (SDS) for this compound does not list it under RCRA P-Series or U-Series, but a comprehensive evaluation is still necessary.[1]

  • Segregation and Labeling: this compound waste should be segregated from other waste streams.[7] Use a designated, properly labeled, and sealed container.[8] The label should clearly identify the contents as "this compound Waste" and include any relevant hazard information.

  • Non-Hazardous this compound Waste: If determined to be non-hazardous, some institutional guidelines may permit disposal in specific containers intended for incineration. For instance, partial oral medication bottles containing non-hazardous material can sometimes be placed in red biohazard-chemotoxic containers for transport and incineration by a licensed waste management vendor.[9]

  • Hazardous this compound Waste: If the this compound waste is classified as hazardous, it must be managed by a licensed hazardous waste disposal service.[10][11] These services will provide the appropriate containers and ensure compliant transportation and destruction, typically through incineration. A certificate of destruction should be obtained and kept for a minimum of three years.[9]

  • Empty Containers: Empty oral medication bottles that do not contain protected health information (PHI) can typically be discarded in the regular trash.[9] However, if these containers held what is determined to be hazardous waste, they may need to be managed as hazardous waste as well.

  • Documentation: Maintain meticulous records of all disposed this compound, including quantities, dates, and the disposal method used. This documentation is essential for regulatory compliance and internal safety audits.[7]

Environmental and Toxicological Data Summary

While this compound is not readily biodegradable, it is susceptible to rapid degradation in aquatic environments due to its sensitivity to light.[12] The Predicted Environmental Concentration (PEC) of this compound has been calculated to be below the European Union's action limit for environmental fate and effects analysis, suggesting its use is unlikely to pose a significant environmental risk.[12] Nevertheless, proper disposal is crucial to prevent any potential environmental contamination.[5][8][11]

ParameterValue/InformationSource
RCRA P-Series/U-Series Listing Not listed[1]
Biodegradability Not readily biodegradable (3% in 28 days)[12]
Environmental Fate Likely to be rapidly degraded in aquatic environments due to light sensitivity[12]
Predicted Environmental Concentration (PEC) 8.6x10-6 µg/L (below the EU action limit of 0.01 µg/L)[12]
Acute Oral Toxicity (LD50) Mouse: 202 mg/kg; Rabbit: 504 mg/kg; Rat: 1022 mg/kg[1]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

NifedipineDisposalWorkflow start Start: this compound Waste Generated assess_hazard 1. Conduct Hazardous Waste Determination (per 40 CFR 261.3 & local regulations) start->assess_hazard is_hazardous Is the waste hazardous? assess_hazard->is_hazardous hazardous_disposal 2. Manage as Hazardous Waste: - Segregate and label container - Contact licensed hazardous waste vendor - Arrange for pickup and incineration - Obtain Certificate of Destruction is_hazardous->hazardous_disposal Yes non_hazardous_disposal 2. Manage as Non-Hazardous Waste: - Follow institutional guidelines - May involve designated containers for incineration is_hazardous->non_hazardous_disposal No documentation 3. Document Disposal: - Record quantity, date, and method - Retain all records hazardous_disposal->documentation non_hazardous_disposal->documentation end End: Disposal Complete documentation->end

Caption: Decision workflow for this compound waste disposal.

References

Comprehensive Safety Protocols for Handling Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Nifedipine, a dihydropyridine (B1217469) calcium channel blocker commonly used in research and pharmaceutical development. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and disposal protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid or powdered form, adherence to appropriate PPE protocols is critical to prevent accidental exposure. The following table summarizes the recommended PPE based on safety data sheets.

Body Part Personal Protective Equipment Standards and Specifications
Eyes/Face Tightly fitting safety goggles or chemical safety goggles.Should conform to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]
Skin Chemical impermeable gloves and appropriate protective clothing. Fire/flame resistant and impervious clothing may also be necessary.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator may be necessary in such cases.[1][2] For dust-producing activities, a dust mask or a dust respirator with a P3 filter is recommended.[3]Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2]

Operational Handling and Storage

Safe handling and storage practices are crucial to minimize the risk of exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area to keep airborne concentrations low.[2][4]

  • Minimize dust generation and accumulation.[2]

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[2][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store in a tightly closed, light-resistant container.[1][2]

  • Keep in a cool, well-ventilated place away from heat sources and direct sunlight.[3][4]

  • This compound liquid-filled capsules should be stored at a temperature of 15-25°C, while extended-release tablets should be stored at a temperature less than 30°C.[1] Some sources recommend refrigeration (below 4°C/39°F).[2]

  • Incompatible with strong acids, strong bases, and oxidizing agents.[2][3][4]

Accidental Release and Disposal Plan

In the event of a spill or the need for disposal, the following procedures should be followed to ensure safety and environmental protection.

Accidental Release Measures:

  • Evacuate unnecessary personnel from the spill area.[1]

  • Wear appropriate personal protective equipment as outlined above.[2]

  • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dusty conditions.[2]

  • For large spills, a full suit, splash goggles, dust respirator, boots, and gloves are recommended. A self-contained breathing apparatus may be necessary to avoid inhalation.[5]

  • Clean the spill area thoroughly. For final cleaning, water can be spread on the contaminated surface and disposed of according to local and regional authority requirements.[5]

  • Prevent the spilled material from entering sewers or public waters.[3][4]

Disposal Plan:

  • Dispose of this compound waste in accordance with federal, state, and local environmental control regulations.[5]

  • Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[2]

  • One method for disposing of unused medication is to remove it from its original container, mix it with an undesirable substance like coffee grounds or kitty litter, place it in a sealed bag, and then dispose of it in the trash.[6]

  • "Take-back" programs are the preferred method for disposing of unused medicines.[7]

  • Flushing medication is generally not recommended unless specified by the manufacturer, due to potential environmental contamination.[6][8]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Goggles - Impermeable Gloves - Lab Coat A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Weigh/Handle this compound - Minimize Dust Generation C->D E Prepare Solution (if applicable) - Use Appropriate Solvent D->E F Clean Work Area E->F G Dispose of Waste - Follow Institutional & Local Regulations F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.